(5-bromo-1H-indazol-3-yl)methanamine
Description
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Properties
IUPAC Name |
(5-bromo-2H-indazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c9-5-1-2-7-6(3-5)8(4-10)12-11-7/h1-3H,4,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFIKCLHAXJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657109 | |
| Record name | 1-(5-Bromo-2H-indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-37-4 | |
| Record name | 5-Bromo-1H-indazole-3-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-2H-indazol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (5-bromo-1H-indazol-3-yl)methanamine from 5-bromo-2-fluorobenzonitrile
Abstract
This technical guide provides a detailed, three-step synthetic pathway for the preparation of (5-bromo-1H-indazol-3-yl)methanamine, a valuable heterocyclic building block in medicinal chemistry, starting from the commercially available 5-bromo-2-fluorobenzonitrile. The synthesis leverages a robust and scalable sequence of reactions: (1) formation of the indazole core via nucleophilic aromatic substitution and cyclization to yield 5-bromo-1H-indazol-3-amine; (2) conversion of the 3-amino group to a 3-carbonitrile via a Sandmeyer reaction; and (3) subsequent reduction of the nitrile to the target primary amine. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, mechanistic diagrams, and a comparative analysis of reduction methodologies, designed for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in drug discovery, serving as a bioisostere of indole.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutically active agents. The functionalized methanamine derivative, this compound, represents a key intermediate for introducing the indazole motif into larger molecules. The C5-bromo substituent provides a crucial synthetic handle for further diversification through metal-catalyzed cross-coupling reactions, while the 3-methanamine group allows for amide bond formation, alkylation, and other nucleophilic transformations. This versatility makes it an attractive building block for constructing libraries of potential drug candidates.
Strategic Overview: A Three-Step Approach
The synthesis of this compound from 5-bromo-2-fluorobenzonitrile is most effectively achieved through a logical three-step sequence. This strategy ensures high yields and purity by systematically building the target molecule through stable, well-characterized intermediates.
Figure 1: Overall synthetic workflow from the starting material to the final product.
Step 1: Synthesis of 5-bromo-1H-indazol-3-amine
The foundational step involves the construction of the indazole heterocycle. This is achieved by reacting 5-bromo-2-fluorobenzonitrile with hydrazine hydrate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbon bearing the fluorine atom. The fluorine atom is a good leaving group, activated by the electron-withdrawing nitrile group ortho to it. This SNAr reaction is followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, yielding the 3-aminoindazole product.[2][3]
Figure 2: Mechanism of 5-bromo-1H-indazol-3-amine formation.
Experimental Protocol
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80% solution or higher)
-
n-Butanol or Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile (1.0 eq).
-
Add n-butanol or ethanol as the solvent (approx. 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (10-20 eq) to the mixture. The large excess drives the reaction to completion.
-
Heat the reaction mixture to reflux (approx. 95-110 °C, depending on the solvent) and maintain for 4-16 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate has formed, it can be isolated by filtration. If not, dilute the mixture with ethyl acetate and wash with water to remove excess hydrazine and other water-soluble impurities.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by trituration with methanol or recrystallization to afford pure 5-bromo-1H-indazol-3-amine.[4]
Data and Expert Insights
| Reagent | M.W. ( g/mol ) | Eq. |
| 5-bromo-2-fluorobenzonitrile | 200.01 | 1.0 |
| Hydrazine hydrate (~64% N₂H₄) | 50.06 | 10-20 |
| Typical Yield: | >90% |
Causality Behind Choices:
-
Solvent: Higher boiling point solvents like n-butanol can accelerate the reaction compared to ethanol.[2]
-
Excess Hydrazine: A large excess of hydrazine hydrate is crucial. It acts as both the reactant and, to some extent, a base, ensuring the complete consumption of the starting material and minimizing side reactions.
-
Workup: The choice between direct filtration and extractive workup depends on the reaction's cleanliness and the product's solubility. The product is a solid with moderate polarity.[5]
Step 2: Synthesis of 5-bromo-1H-indazole-3-carbonitrile (Sandmeyer Reaction)
The conversion of the 3-amino group to a nitrile is a classic transformation achieved via the Sandmeyer reaction. This involves two critical stages: the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.
Mechanistic Rationale
The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. The subsequent introduction of copper(I) cyanide facilitates the substitution of the diazonio group (-N₂⁺) with a cyanide ion (-CN). The diazonium group is an excellent leaving group, as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule, driving the reaction forward.
Figure 3: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol
Materials:
-
5-bromo-1H-indazol-3-amine
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Water, Ice
Procedure:
-
Diazotization: Dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) in an aqueous solution of HCl or H₂SO₄ in a flask and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.
-
Cyanation: In a separate flask, prepare a solution of CuCN and NaCN (or KCN) in water. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data and Expert Insights
| Reagent | M.W. ( g/mol ) | Eq. |
| 5-bromo-1H-indazol-3-amine | 212.05 | 1.0 |
| Sodium nitrite | 69.00 | 1.0-1.1 |
| Copper(I) cyanide | 89.56 | 1.1-1.3 |
| Typical Yield: | 60-80% |
Causality Behind Choices:
-
Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical. At higher temperatures, the diazonium salt can decompose, leading to side products and reduced yields.
-
Safety: The Sandmeyer reaction involves highly toxic cyanide salts (CuCN, NaCN). All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reaction should be quenched with bleach to destroy any residual cyanide before disposal.
-
Intermediate: The resulting 5-bromo-1H-indazole-3-carbonitrile is a key intermediate for various therapeutic compounds.[6]
Step 3: Reduction of 5-bromo-1H-indazole-3-carbonitrile
The final step is the reduction of the nitrile functional group to a primary amine. This is a common transformation with several reliable methods available, primarily using metal hydrides or catalytic hydrogenation.[7]
Mechanistic Rationale
-
Metal Hydride Reduction (e.g., LiAlH₄): The reduction with lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic nitrile carbon. This is followed by a second hydride attack on the resulting imine intermediate. An aqueous or acidic workup is then required to hydrolyze the metal-amine complexes and protonate the amine.[8]
-
Catalytic Hydrogenation (e.g., Raney Nickel): In this heterogeneous catalysis method, molecular hydrogen (H₂) is adsorbed onto the surface of a metal catalyst (like Raney Ni or Pd/C). The nitrile also coordinates to the metal surface, facilitating the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond, first forming an imine intermediate, which is then further reduced to the primary amine.[7][9]
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An In-depth Technical Guide to the Physicochemical Properties of (5-bromo-1H-indazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of (5-bromo-1H-indazol-3-yl)methanamine, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role that a molecule's physical and chemical characteristics play in its behavior, from reaction kinetics to biological activity, this document furnishes both predicted data and detailed experimental protocols for the empirical determination of these properties. The information herein is curated to empower researchers to make informed decisions in their experimental design and to provide a solid foundation for further investigation.
Introduction: The Significance of this compound
This compound is a substituted indazole derivative. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The presence of the bromine atom and the aminomethyl group offers versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures. Its utility is particularly noted in the development of kinase inhibitors and other targeted therapeutics. A thorough understanding of its physicochemical properties is therefore paramount for its effective application in research and development. This guide will delve into the structural and chemical properties that define the behavior of this compound.
Molecular Structure and Identifiers
A clear identification of the molecule is the first step in any scientific investigation. The structural representation and key identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈BrN₃ |
| Molecular Weight | 226.08 g/mol |
| CAS Number | 944903-03-9 |
| SMILES | NCc1nnc2cc(Br)ccc12 |
(Data for the free base)
The hydrochloride salt is also a common form of this compound:
| Identifier | Value |
| Name | This compound hydrochloride |
| Molecular Formula | C₈H₉BrClN₃ |
| Molecular Weight | 262.54 g/mol |
| CAS Number | 2436296-64-7 |
| SMILES | C1=CC2=NNC(=C2C=C1Br)CN.Cl[1] |
Predicted Physicochemical Properties
In the absence of extensive experimental data, in silico prediction tools provide valuable estimations of a molecule's physicochemical profile. The following properties for the free base form of this compound were predicted using the SwissADME web tool, a widely used platform in drug discovery for evaluating pharmacokinetic and physicochemical properties.[2][3][4][5][6]
| Property | Predicted Value | Significance in Drug Discovery and Development |
| Molecular Weight | 226.08 g/mol | Influences absorption and distribution; generally, lower molecular weight is favored for oral bioavailability. |
| logP (octanol/water) | 1.75 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 54.74 Ų | Correlates with passive molecular transport through membranes and is a good indicator of oral bioavailability. |
| Water Solubility (logS) | -2.81 | Predicts the solubility in water, a critical factor for drug formulation and absorption. |
| pKa (most basic) | 8.24 | The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. |
| Number of H-bond Acceptors | 3 | Influences solubility and binding to biological targets. |
| Number of H-bond Donors | 2 | Influences solubility and binding to biological targets. |
| Number of Rotatable Bonds | 1 | Relates to the conformational flexibility of the molecule, which can impact target binding. |
Note: These values are computational estimations and should be confirmed by experimental methods.
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven protocols for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical property that provides information about the purity and identity of a crystalline solid. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate method for determining the melting point and other thermal transitions.[7][8][9][10][11]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty sealed pan to be used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program: Set the instrument to heat from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).
-
Inert Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram.
Aqueous Solubility Determination by the Shake-Flask Method
Rationale: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[12][13][14][15][16] It involves creating a saturated solution and measuring the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Ensure that no solid particles are carried over into the liquid phase.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration: Prepare a standard curve of the compound in the same buffer to accurately quantify the concentration in the saturated solution.
pKa Determination by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, determining the pKa of its conjugate acid is crucial. Potentiometric titration is a precise method for this determination.[17][18][19][20][21]
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Initial Acidification: Add a known excess of a standardized strong acid (e.g., HCl) to fully protonate the amine.
-
Titration: Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.
-
pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa calculated accordingly.
Expected Spectral Properties
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic spectral features.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling patterns influenced by the bromine substituent. A characteristic singlet for the methylene (-CH₂-) protons and a broad singlet for the amine (-NH₂) protons, which may exchange with D₂O, are also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms attached to bromine and nitrogen will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine and the indazole ring, C-H stretching of the aromatic and methylene groups, C=C and C=N stretching of the aromatic rings, and a C-Br stretching vibration at lower frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the aminomethyl group.
Synthesis Outline
A plausible synthetic route to this compound can be envisioned starting from a suitable substituted benzonitrile. A general approach involves the formation of the indazole ring followed by the introduction or modification of the aminomethyl group. One potential route could involve the reaction of 5-bromo-2-fluorobenzonitrile with hydrazine to form 5-bromo-1H-indazol-3-amine, followed by a reduction of a suitable precursor to the methanamine.[22]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, offering both predicted values and detailed, actionable protocols for their experimental determination. By understanding and applying this knowledge, researchers can better utilize this versatile building block in the design and synthesis of novel compounds with desired biological activities and pharmaceutical properties. The combination of computational prediction and empirical verification outlined here represents a robust strategy in modern chemical research.
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
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Spectroscopic and Mass Spectrometric Characterization of (5-bromo-1H-indazol-3-yl)methanamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data for the novel research compound, (5-bromo-1H-indazol-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside practical, field-proven experimental protocols.
Introduction
This compound is a heterocyclic amine containing a bromo-substituted indazole core. The indazole scaffold is a prominent feature in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery.[1] Accurate characterization of such molecules is paramount for their application in research and development. This guide provides a detailed interpretation of the expected NMR and MS data, based on the analysis of closely related structural analogs, to facilitate the identification and verification of this compound in a laboratory setting.
Molecular Structure and Predicted Spectroscopic Features
The molecular structure of this compound dictates its unique spectroscopic fingerprint. The presence of aromatic protons on the indazole ring, a methylene group, and an amine group will give rise to characteristic signals in the ¹H NMR spectrum. Similarly, the distinct carbon environments will be distinguishable in the ¹³C NMR spectrum. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds, including 5-bromo-1H-indazole and 5-bromo-1H-indazol-3-amine.[2][3]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the overall aromatic system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (indazole) | ~13.0 | Singlet (broad) | - |
| H-4 | ~7.8 | Doublet | ~8.8 |
| H-6 | ~7.4 | Doublet of doublets | ~8.8, ~2.0 |
| H-7 | ~7.6 | Doublet | ~2.0 |
| CH₂ | ~4.0 | Singlet | - |
| NH₂ | ~2.5 (variable) | Singlet (broad) | - |
Disclaimer: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Interpretation:
-
The indazole NH proton is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature.
-
The aromatic protons on the benzene ring of the indazole will appear as a set of coupled signals. H-4 and H-6 will likely show ortho-coupling, while H-6 and H-7 will exhibit meta-coupling.
-
The methylene protons (CH₂) adjacent to the indazole ring are expected to appear as a singlet.
-
The amine (NH₂) protons will likely appear as a broad singlet, and their chemical shift can be highly variable depending on concentration, solvent, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C3 | ~150 |
| C3a | ~122 |
| C4 | ~121 |
| C5 | ~115 |
| C6 | ~129 |
| C7 | ~112 |
| C7a | ~140 |
| CH₂ | ~40 |
Disclaimer: These are predicted values based on analogous compounds and may vary depending on the solvent and other experimental conditions.
Interpretation:
-
The carbon atoms of the indazole ring will resonate in the aromatic region (110-150 ppm).
-
The carbon atom bearing the bromine (C5) will be influenced by the halogen's electronegativity.
-
The methylene carbon (CH₂) will appear in the aliphatic region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Predicted Mass Spectrum: For this compound (C₈H₈BrN₃), the expected exact mass is approximately 224.99 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
Table 3: Predicted Key Fragment Ions in the Mass Spectrum
| m/z | Proposed Fragment |
| 225/227 | [M]⁺ |
| 210/212 | [M - NH₂]⁺ |
| 196/198 | [M - CH₂NH₂]⁺ |
| 146 | [M - Br]⁺ |
| 117 | [C₇H₅N₂]⁺ |
digraph "fragmentation" { graph [layout=dot, rankdir=LR]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="sans-serif", fontsize=10];M [label="[M]⁺˙\nm/z 225/227"]; F1 [label="[M - NH₂]⁺\nm/z 210/212"]; F2 [label="[M - CH₂NH₂]⁺\nm/z 196/198"]; F3 [label="[M - Br]⁺\nm/z 146"]; F4 [label="[C₇H₅N₂]⁺\nm/z 117"];
M -> F1 [label="- •NH₂"]; M -> F2 [label="- •CH₂NH₂"]; M -> F3 [label="- •Br"]; F2 -> F4 [label="- HCN"]; }
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. It is crucial to adapt these methods based on the specific instrumentation available.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can affect chemical shifts.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (for ESI) or the molecular ion M⁺ (for EI).
-
Obtain high-resolution mass data to confirm the elemental composition.
-
Synthesis Outline
A common synthetic route to this compound involves the protection of the amine functionality, followed by reduction. A key intermediate is the Boc-protected derivative, tert-butyl (5-bromo-1H-indazol-3-yl)methylcarbamate.
Caption: General synthetic scheme.
The synthesis of the precursor, 5-bromo-1H-indazol-3-amine, can be achieved from 5-bromo-2-fluorobenzonitrile and hydrazine.[4]
Conclusion
This guide provides a foundational understanding of the key spectroscopic and mass spectrometric features of this compound. While the presented data is based on predictions from closely related analogs, it offers a robust framework for the characterization of this important research chemical. The provided experimental protocols serve as a starting point for researchers to obtain high-quality analytical data. As with any novel compound, it is recommended to perform a full suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous structural assignment.
References
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PubChem. (5-bromo-4-methyl-1H-indazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Solubility of (5-bromo-1H-indazol-3-yl)methanamine in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount.[1][2][3] Solubility, in particular, stands as a critical gatekeeper to bioavailability, formulation feasibility, and ultimately, therapeutic efficacy.[1][2][4] This technical guide provides a comprehensive analysis of the solubility of (5-bromo-1H-indazol-3-yl)methanamine, a member of the pharmacologically significant indazole class of heterocyclic compounds.
Indazole derivatives are renowned for their diverse biological activities and are core scaffolds in numerous approved therapeutics.[5] The specific molecule, this compound, combines the indazole core with a basic methanamine group and a bromine substituent—a halogen atom known to modulate lipophilicity and introduce unique intermolecular interactions. A thorough understanding of its solubility behavior in various organic solvents is essential for chemists and formulation scientists working on synthesis, purification, crystallization, and the development of viable dosage forms.
This guide will deconstruct the molecular features of this compound to predict its solubility, outline the theoretical principles governing its dissolution, and provide a robust, field-proven experimental protocol for its quantitative determination.
Physicochemical and Structural Analysis
To understand the solubility of this compound, we must first analyze its molecular structure and the functional groups that dictate its interactions with solvent molecules.
Molecular Structure: C₈H₉BrN₄
Key Structural Features:
-
Indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. The secondary amine (-NH-) in the pyrazole ring is a potent hydrogen bond donor, while the nitrogen atoms can also act as hydrogen bond acceptors.
-
Methanamine Group (-CH₂NH₂): A primary aliphatic amine attached to the C3 position of the indazole. This group is basic and contains two N-H bonds, making it a strong hydrogen bond donor.
-
Bromo Substituent (-Br): A halogen atom at the C5 position. The C-Br bond introduces polarity and, crucially, the bromine atom can act as a halogen bond donor .[6][7] This noncovalent interaction occurs between the electrophilic region on the halogen (known as a σ-hole) and a nucleophilic region on a solvent molecule.[6][7] The presence of halogen atoms typically increases a molecule's hydrophobicity and solubility in organic solvents.[8][9]
A related compound, (5-bromo-4-methyl-1H-indazol-3-yl)methanamine, has a calculated Topological Polar Surface Area (TPSA) of 54.7 Ų, suggesting moderate polarity.[10] The combination of hydrogen bonding capacity and the potential for halogen bonding makes the solubility profile of this molecule particularly sensitive to the choice of organic solvent.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the foundation for predicting solubility. Dissolution is favored when the intermolecular forces between the solute and solvent are comparable in strength to the solute-solute and solvent-solvent interactions. For this compound, the following interactions are key:
-
Hydrogen Bonding: The N-H groups of the indazole ring and the methanamine side chain can act as hydrogen bond donors. Solvents that are strong hydrogen bond acceptors (e.g., alcohols, ethers, DMSO, acetone) are expected to be effective at solvating the molecule.
-
Halogen Bonding (X-Bonding): The bromine atom possesses a region of positive electrostatic potential (a σ-hole) opposite the C-Br covalent bond.[6] This allows it to form an attractive, directional interaction with electron-rich atoms (Lewis bases) such as the oxygen in ethers and carbonyls or the nitrogen in nitriles.[6][7] This interaction can significantly contribute to solubility in solvents that are good halogen bond acceptors.
-
Dipole-Dipole and van der Waals Forces: The polar C-Br and C-N bonds contribute to the molecule's overall dipole moment, allowing for interactions with other polar solvent molecules. The aromatic indazole core provides a large surface area for van der Waals (London dispersion) forces, which will be the primary mode of interaction with nonpolar solvents.
Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.
Predictive Solubility Analysis
The interplay between the molecule's hydrogen-bonding capacity, its overall polarity, and the unique contribution of the bromine atom leads to the following solubility predictions.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donors and acceptors. Can effectively solvate both the amine and indazole N-H groups. |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors and highly polar, capable of disrupting the crystal lattice. |
| Polar Aprotic | Acetone, THF, Ethyl Acetate | Medium to High | Good hydrogen bond and halogen bond acceptors (via carbonyl/ether oxygen), but less polar than DMSO/DMF. |
| Polar Aprotic | Acetonitrile | Medium | Moderate polarity and a nitrogen lone pair that can act as an H-bond/X-bond acceptor, but generally a weaker solvent for polar molecules than oxygen-containing solvents. |
| Chlorinated | Dichloromethane (DCM) | Medium to Low | Moderately polar but lacks hydrogen bonding capabilities. Solvation relies on dipole-dipole and van der Waals forces. May show some interaction with the bromo group. |
| Aromatic | Toluene | Low | Nonpolar. Solvation is limited to weaker van der Waals interactions with the aromatic ring system. |
| Nonpolar Aliphatic | Heptane, Hexane | Insoluble | Incompatible intermolecular forces. Cannot overcome the strong hydrogen bonding and crystal lattice energy of the solute. |
Experimental Determination of Solubility
While predictions are valuable, quantitative experimental data is essential for development. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility and is highly recommended.[11][12][13]
Diagram of the Experimental Workflow
The following diagram outlines the key steps in the Shake-Flask method for determining equilibrium solubility.
Caption: Workflow for the Shake-Flask solubility determination method.
Detailed Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials & Equipment:
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade)
-
2-4 mL glass vials with screw caps and PTFE septa
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Solutions (in triplicate for each solvent):
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is critical (e.g., 10-20 mg).
-
Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to 25 °C (or desired temperature).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a minimum of 24 hours. Causality: This extended agitation time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solid.[12] For some compounds, 48 or 72 hours may be necessary; this should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h) until the concentration does not change significantly.
-
-
Sample Processing:
-
Remove vials from the shaker and let them stand at the same constant temperature for 1-2 hours to allow for sedimentation of the excess solid.
-
Alternatively, centrifuge the vials at the experimental temperature for 10-15 minutes to pellet the solid. Causality: Proper phase separation is essential to avoid aspirating solid particles, which would artificially inflate the measured concentration.[12]
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
-
Analysis:
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: Filtration removes any remaining microscopic particulates.
-
Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Analyze the diluted sample using a pre-validated, stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Prepare a multi-point calibration curve using standards of known concentration to ensure accurate quantification.
-
-
Calculation:
-
Calculate the concentration in the original supernatant by accounting for the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents.
Table 2: Hypothetical Experimental Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 115.2 | 0.478 |
| Tetrahydrofuran (THF) | 88.5 | 0.367 |
| Acetonitrile | 45.3 | 0.188 |
| Dichloromethane | 12.1 | 0.050 |
| Toluene | 1.8 | 0.007 |
| Heptane | < 0.1 | < 0.0004 |
Interpretation: This data provides a quantitative basis for solvent selection.
-
For Synthesis/Purification: High solubility in solvents like methanol suggests it could be a good reaction or crystallization solvent. Conversely, low solubility in heptane indicates it could be used as an anti-solvent for precipitation.
-
For Formulation: For a liquid formulation, a solvent with high solubilizing capacity would be chosen. Understanding solubility in a range of solvents helps in developing solvent mixtures or more complex formulations like nanosuspensions.[14]
Visualizing Solute-Solvent Interactions
The dominant intermolecular forces responsible for solubility can be visualized to better understand the underlying chemical principles.
Caption: Key intermolecular forces driving solubility in protic and aprotic solvents.
Conclusion
The solubility of this compound in organic solvents is governed by a sophisticated interplay of its structural features. The presence of strong hydrogen bond donating groups (amine and indazole N-H) predicts high solubility in polar protic and aprotic solvents that are effective hydrogen bond acceptors. Furthermore, the C5-bromo substituent not only increases lipophilicity but also introduces the potential for halogen bonding, which can enhance solubility in electron-rich solvents like ethers. A predictive analysis suggests a solubility hierarchy of Polar Protic > Polar Aprotic > Chlorinated > Aromatic > Nonpolar Aliphatic. For definitive quantitative data, a rigorous experimental approach using the shake-flask method is essential. The resulting data is indispensable for guiding rational decisions in process chemistry, purification, and the critical early stages of pharmaceutical formulation development.
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The Therapeutic Potential of Indazole Derivatives in Oncology: A Technical Guide
Abstract
The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic value, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of indazole derivatives, designed for researchers, scientists, and drug development professionals. We will explore the diverse mechanisms of action, from potent kinase inhibition to metabolic reprogramming, that underpin their anti-cancer activity. This guide will also detail established experimental protocols for their evaluation and present a consolidated overview of key indazole-based drugs that have successfully transitioned into clinical practice. Our objective is to furnish a comprehensive resource that not only elucidates the scientific foundation of indazole derivatives in oncology but also provides practical, field-proven insights to guide future research and development.
Introduction: The Indazole Scaffold - A Cornerstone of Modern Oncologic Therapy
Cancer remains a formidable global health challenge, necessitating the continuous development of novel therapeutic agents that are both effective and selective.[3][4] The inherent drug resistance and severe side effects associated with conventional chemotherapy underscore the urgent need for targeted therapies.[4] In this context, heterocyclic compounds, and specifically the indazole moiety, have garnered significant attention for their wide spectrum of pharmacological activities.[1][2][3]
Indazole, a bicyclic aromatic organic compound, consists of a benzene ring fused to a pyrazole ring. This unique structure provides a versatile scaffold for chemical modification, enabling the synthesis of derivatives with diverse biological functions, including anti-inflammatory, anti-bacterial, and, most notably, anti-tumor properties.[3][4] The clinical success of indazole-based drugs such as Axitinib, Pazopanib, and Lonidamine validates the therapeutic potential of this chemical class in oncology.[1] These agents have demonstrated the utility of the indazole core as a template for designing novel and potent anti-cancer drugs.[1]
This guide will delve into the molecular mechanisms that drive the anti-cancer effects of indazole derivatives, with a particular focus on their role as kinase inhibitors and metabolic modulators. We will also provide detailed experimental workflows and protocols to empower researchers in their evaluation of new indazole-based compounds.
Mechanisms of Action: A Multi-pronged Attack on Cancer
Indazole derivatives exert their anti-cancer effects through a variety of mechanisms, primarily centered around the inhibition of key cellular signaling pathways and the disruption of tumor cell metabolism.
Kinase Inhibition: Targeting the Engines of Cell Proliferation
Protein kinases are crucial regulators of numerous cellular processes, including proliferation, survival, and differentiation.[5] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] Indazole derivatives have proven to be particularly effective as kinase inhibitors, with several approved drugs targeting various kinase families.[6][7][8]
2.1.1. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[9] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key drivers of this process.[10] Several indazole derivatives are potent inhibitors of VEGFRs.[6]
-
Axitinib (Inlyta®): A potent and selective second-generation tyrosine kinase inhibitor of VEGFR-1, -2, and -3.[9][11][12] By binding to the ATP-binding site of these receptors, Axitinib inhibits their phosphorylation and downstream signaling, thereby suppressing tumor angiogenesis.[9] It is approved for the treatment of advanced renal cell carcinoma (RCC).[9][11]
-
Pazopanib (Votrient®): An oral, multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, as well as Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit.[13][14] Its inhibition of these pathways leads to a reduction in tumor angiogenesis and cell proliferation.[13] Pazopanib is used in the treatment of advanced RCC and soft tissue sarcoma.[13]
VEGFR Signaling Pathway and Inhibition by Indazole Derivatives
Caption: Inhibition of the VEGFR signaling cascade by indazole derivatives.
2.1.2. Other Kinase Targets:
The versatility of the indazole scaffold allows for the development of inhibitors targeting a broad range of other kinases implicated in cancer, including:[3]
-
Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is associated with various cancers.[15] Indazole derivatives have been identified as potent FGFR inhibitors.[3][6][15]
-
Aurora Kinases: These are essential for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis.[3][6]
-
Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple signaling pathways and can act as a tumor suppressor in several cancer types.[8]
-
Epidermal Growth Factor Receptor (EGFR): Indazole-based covalent inhibitors of EGFR have been developed.[6]
-
Bcr-Abl: Axitinib has been shown to inhibit the drug-resistant T315I mutant of the BCR-ABL fusion protein, which is common in chronic myeloid leukemia.[16]
Metabolic Reprogramming: Starving the Tumor
Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival.[17] Targeting these metabolic vulnerabilities represents a promising therapeutic strategy.
-
Lonidamine: This indazole derivative disrupts the energy metabolism of tumor cells.[17][18] Its mechanisms of action include:
-
Inhibition of Hexokinase II: Lonidamine inhibits mitochondrially-bound hexokinase, a key enzyme in glycolysis.[19][20] This selective action on tumor cells, which often have high levels of this enzyme, disrupts their primary energy source.[20]
-
Inhibition of Mitochondrial Respiration: It targets respiratory Complex II, interfering with the electron transport chain.[17][18]
-
Inhibition of Monocarboxylate Transporters (MCTs): Lonidamine blocks the efflux of lactic acid from cancer cells, leading to intracellular acidification.[17][18]
-
Inhibition of the Mitochondrial Pyruvate Carrier (MPC): This action prevents pyruvate from entering the mitochondria for oxidative phosphorylation.[17][18]
-
Preclinical and Clinical Evaluation: A Methodological Framework
The evaluation of novel indazole derivatives requires a systematic approach, encompassing both in vitro and in vivo studies to characterize their efficacy and mechanism of action.
In Vitro Assays: Foundational Efficacy and Mechanistic Insights
3.1.1. Cell Proliferation and Viability Assays:
The initial assessment of an indazole derivative's anti-cancer activity involves determining its effect on the proliferation and viability of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
3.1.2. Kinase Inhibition Assays:
To confirm the direct inhibitory effect on target kinases, in vitro kinase assays are essential.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a peptide), and [γ-³²P]ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the indazole derivative to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP.
-
Radioactivity Measurement: Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Experimental Workflow for In Vitro Evaluation
Caption: A streamlined workflow for the in vitro assessment of indazole derivatives.
In Vivo Models: Assessing Efficacy in a Biological Context
Promising candidates from in vitro studies should be further evaluated in animal models to assess their anti-tumor efficacy and safety profile.
Protocol: Xenograft Tumor Model in Nude Mice
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the indazole derivative (e.g., orally or intraperitoneally) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Clinically Relevant Indazole Derivatives: A Comparative Overview
Several indazole derivatives have successfully navigated the drug development pipeline and are now used in the clinic. The following table summarizes key information for some of these agents.
| Drug Name (Brand Name) | Primary Target(s) | Approved Indications | Key Clinical Findings |
| Axitinib (Inlyta®) | VEGFR-1, -2, -3, c-KIT, PDGFR[11][16] | Advanced Renal Cell Carcinoma (RCC)[9][11] | Improved progression-free survival (PFS) compared to sorafenib in second-line treatment of advanced RCC.[11] |
| Pazopanib (Votrient®) | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit[14] | Advanced RCC, Advanced Soft Tissue Sarcoma[13] | Non-inferior PFS compared to sunitinib in first-line treatment of advanced RCC, with a different safety profile.[21] Demonstrated significant improvement in PFS compared to placebo.[22] |
| Lonidamine | Hexokinase II, Mitochondrial Complex II, MCTs, MPC[17][18] | In combination with other therapies for certain cancers (availability varies by country) | Sensitizes tumors to chemotherapy and radiation by altering their metabolic state.[18] |
| Entrectinib | TRK A/B/C, ROS1, ALK[23] | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | High response rates in patients with NTRK gene fusions across various tumor types. |
| Niraparib | PARP1, PARP2[4] | Ovarian cancer, fallopian tube cancer, primary peritoneal cancer | Maintenance treatment for recurrent ovarian cancer. |
Future Directions and Conclusion
The indazole scaffold continues to be a fertile ground for the discovery of novel anti-cancer agents.[3][24] Future research is likely to focus on:
-
Development of more selective inhibitors: To minimize off-target effects and improve the therapeutic index.
-
Combination therapies: Exploring the synergistic effects of indazole derivatives with other anti-cancer agents, including immunotherapy.
-
Targeting novel pathways: Expanding the application of indazole derivatives to other critical pathways in cancer biology.
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The 5-Bromo-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to its Mechanism of Action
Abstract
The indazole core is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities. The strategic incorporation of a bromine atom at the 5-position of the indazole ring has given rise to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and immunology. This in-depth technical guide provides a comprehensive overview of the mechanism of action of 5-bromo-indazole derivatives, focusing on their roles as potent inhibitors of protein kinases, Poly (ADP-ribose) polymerase (PARP), and indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular interactions, signaling pathways, and experimental methodologies used to characterize these promising therapeutic agents.
Introduction: The Rise of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design of novel therapeutics. Among these, the indazole scaffold has emerged as a "privileged" structure, meaning it is a molecular framework that can bind to multiple, unrelated biological targets with high affinity.[1] This versatility has led to the development of several FDA-approved drugs containing the indazole core, such as the anti-cancer agent pazopanib.[2][3] The 5-bromo-indazole motif, in particular, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[4][5] The bromine atom not only influences the electronic properties of the indazole ring but also provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[6]
This guide will dissect the multifaceted mechanisms through which 5-bromo-indazole compounds exert their biological effects, focusing on three key areas of therapeutic intervention: protein kinase inhibition, PARP inhibition, and IDO1 inhibition.
Mechanism of Action: A Multi-Targeted Approach
The therapeutic efficacy of 5-bromo-indazole derivatives often stems from their ability to modulate the activity of key enzymes involved in critical cellular processes. This section delves into the specific mechanisms of action at the molecular level.
Protein Kinase Inhibition: Targeting Dysregulated Cell Signaling
Protein kinases are a large family of enzymes that play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, where it can drive uncontrolled cell proliferation, survival, and angiogenesis.[3][8] Indazole derivatives have been extensively investigated as kinase inhibitors, and the 5-bromo-indazole scaffold has proven to be a valuable pharmacophore in this context.[9]
Mechanism of Inhibition:
5-Bromo-indazole-based compounds typically function as ATP-competitive inhibitors. The indazole ring is structurally similar to the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. Docking studies have revealed that the indazole core can form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for potent inhibition.[8] The 5-bromo substituent can occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity and selectivity of the compound.[1] By occupying the ATP-binding site, these inhibitors prevent the kinase from phosphorylating its downstream substrates, thereby blocking the propagation of oncogenic signals.
Signaling Pathway: Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates the general mechanism by which a 5-bromo-indazole-based kinase inhibitor can disrupt a receptor tyrosine kinase (RTK) signaling pathway, which is frequently overactive in cancer.
Caption: Inhibition of RTK signaling by a 5-bromo-indazole compound.
Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks (SSBs).[10][11] PARP inhibitors have emerged as a groundbreaking class of anti-cancer drugs, especially for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[5]
Mechanism of Inhibition:
The mechanism of action of PARP inhibitors is twofold. Firstly, they compete with the natural substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic site of PARP, thereby inhibiting its enzymatic activity.[12] This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins to the site of damage.
Secondly, and more critically, many PARP inhibitors, including those with an indazole scaffold, "trap" the PARP enzyme on the DNA at the site of the single-strand break.[13][14] This trapped PARP-DNA complex is a major obstacle to DNA replication. When a replication fork encounters this complex, it can collapse, leading to the formation of a more lethal double-strand break (DSB). In healthy cells, these DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA-mutated), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death. This concept is known as "synthetic lethality," where the inhibition of two DNA repair pathways (in this case, BER by PARP inhibition and deficient HR) is lethal to the cell, while the loss of either pathway alone is not.[10]
Signaling Pathway: The "PARP Trapping" and Synthetic Lethality Mechanism
The following diagram illustrates the mechanism of synthetic lethality induced by 5-bromo-indazole-based PARP inhibitors in BRCA-deficient cancer cells.
Caption: Synthetic lethality induced by a 5-bromo-indazole PARP inhibitor.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Overcoming Immune Suppression
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[15] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine metabolites. This has a profound immunosuppressive effect, as it inhibits the proliferation and function of effector T cells and promotes the generation of regulatory T cells (Tregs).[2][15] By creating an immunosuppressive shield, IDO1 allows tumors to evade immune surveillance. Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
Mechanism of Inhibition:
Indazole-based compounds, including 5-bromo-indazole derivatives, have been identified as potent IDO1 inhibitors. The mechanism of inhibition involves the indazole scaffold binding to the heme iron at the active site of the IDO1 enzyme. This interaction prevents the binding of the natural substrate, tryptophan, and thus blocks its degradation. Molecular docking studies suggest that the indazole ring can coordinate with the ferrous (Fe2+) state of the heme iron, and substituents on the indazole ring can form additional interactions with hydrophobic pockets within the active site, enhancing the inhibitor's potency and selectivity. By inhibiting IDO1, these compounds restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites, thereby reactivating anti-tumor T cell responses.
Signaling Pathway: Reversal of IDO1-Mediated Immune Suppression
The following diagram illustrates how a 5-bromo-indazole-based IDO1 inhibitor can restore anti-tumor immunity.
Caption: Reversal of IDO1-mediated immune suppression by a 5-bromo-indazole inhibitor.
Data Presentation: Quantitative Assessment of Inhibitory Activity
The potency of 5-bromo-indazole derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes representative IC50 values for various indazole-based compounds against different kinases and in cellular proliferation assays.
| Compound/Drug | Target Kinase(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative 2f | Not specified | A549 | Lung Cancer | 1.15 | [4] |
| 4T1 | Breast Cancer | 0.23 | [4] | ||
| HepG2 | Liver Cancer | 0.86 | [4] | ||
| MCF-7 | Breast Cancer | 0.31 | [4] | ||
| HCT116 | Colon Cancer | 0.42 | [4] | ||
| Compound 6o | Not specified | K562 | Myeloid Leukemia | 5.15 | [4] |
| A549 | Lung Cancer | >40 | [4] | ||
| PC-3 | Prostate Cancer | 25.4 | [4] | ||
| Hep-G2 | Liver Cancer | 11.2 | [4] | ||
| Axitinib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.008 | [4] |
| Pazopanib | VEGFRs, PDGFR, Kit | HUVEC | Endothelial Cells | 0.021 | [4] |
| Indazole Derivative 95 | RSK2 | - | - | <0.0025 | [16] |
| Indazole Derivative C05 | PLK4 | IMR-32 | Neuroblastoma | 0.948 | |
| MCF-7 | Breast Cancer | 0.979 | |||
| H460 | Non-small cell lung cancer | 1.679 | |||
| Indazole Derivative 2g | IDO1 | - | - | 5.3 |
Note: The data presented are for various indazole derivatives and are intended to be representative of the potential activity of this compound class. "Not specified" indicates that the specific kinase target was not mentioned in the cited source.
Experimental Protocols: Methodologies for Mechanistic Elucidation
The elucidation of the mechanism of action of 5-bromo-indazole compounds relies on a suite of robust biochemical and cell-based assays. This section provides detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
5-bromo-indazole test compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well microplates
-
Microplate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the 5-bromo-indazole compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add the purified kinase to each well. Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: In Vitro Kinase Inhibition Assay
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A Technical Guide to the Synthetic Routes of 3-Aminoalkyl Indazoles
Introduction: The Privileged Indazole Scaffold in Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, represents a cornerstone of modern medicinal chemistry. Its unique structure, featuring a benzene ring fused to a pyrazole ring, allows it to act as a versatile bioisostere for native structures like indoles. This capability enables indazole-containing compounds to form critical hydrogen bond donor-acceptor interactions within the hydrophobic pockets of protein targets.[1][2] This has led to the successful development of several blockbuster drugs, including the kinase inhibitors Axitinib (Inlyta®) and Pazopanib (Votrient®).[1]
Within this important class of molecules, 3-aminoalkyl indazoles are of particular interest. The introduction of a flexible aminoalkyl side chain at the 3-position provides a crucial handle for modulating physicochemical properties, improving target engagement, and establishing key salt-forming interactions. These features make 3-aminoalkyl indazoles highly sought-after building blocks for drug development professionals targeting a wide range of diseases, from oncology to inflammatory disorders.[3][4]
This in-depth guide provides a comprehensive review of the core synthetic strategies employed for the preparation of 3-aminoalkyl indazoles. We will delve into the mechanistic underpinnings of each route, provide field-proven experimental protocols, and present comparative data to empower researchers in their selection of the optimal synthetic pathway.
Route 1: Reductive Amination of 1H-Indazole-3-Carboxaldehydes
The most robust and widely employed strategy for accessing 3-aminoalkyl indazoles is the reductive amination of 1H-indazole-3-carboxaldehydes. This powerful carbon-nitrogen bond-forming reaction offers broad substrate scope and high functional group tolerance. The logic of this approach is a two-stage, often one-pot, process: the condensation of a 3-formylindazole with a primary or secondary amine to form an intermediate imine (or iminium ion), which is then immediately reduced to the target amine.[5][6]
Synthesis of the Key Precursor: 1H-Indazole-3-Carboxaldehyde
The success of this route hinges on the availability of the 1H-indazole-3-carboxaldehyde starting material. While several methods exist for its preparation, one of the most efficient and scalable is the nitrosation of substituted indoles under mildly acidic conditions.[1][2][7] This transformation proceeds via an electrophilic attack of a nitrosonium ion equivalent on the electron-rich indole, followed by a rearrangement and tautomerization cascade to yield the desired indazole aldehyde.
Caption: Overall workflow for Route 1.
Experimental Protocol: Synthesis of 6-Fluoro-1H-indazole-3-carboxaldehyde [1]
-
To a solution of sodium nitrite (NaNO₂) in deionized water at 0 °C, slowly add 2 N aqueous hydrochloric acid (HCl). Keep the resulting mixture under an argon atmosphere for 10 minutes.
-
Add dimethylformamide (DMF) to the mixture.
-
In a separate flask, dissolve the starting 6-fluoro-indole in DMF.
-
Add the indole solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Upon completion (monitored by TLC), perform an aqueous workup by extracting the mixture three times with ethyl acetate (EtOAc).
-
Wash the combined organic layers with water and then brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield the pure 6-fluoro-1H-indazole-3-carboxaldehyde.
The Reductive Amination Step
With the aldehyde in hand, the reductive amination can be performed. The choice of reducing agent is critical for the success of this reaction. While strong hydrides like lithium aluminum hydride (LiAlH₄) would reduce both the starting aldehyde and the intermediate imine, milder and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[6][8] Its reduced reactivity prevents the reduction of the aldehyde, while it readily reduces the more electrophilic protonated iminium ion intermediate. This selectivity minimizes the formation of alcohol byproducts and leads to cleaner reactions with higher yields.[5]
Experimental Protocol: General Reductive Amination [6]
-
Dissolve the 1H-indazole-3-carboxaldehyde (1.0 equiv) and the desired primary or secondary amine (1.0-1.2 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (Et₃N) (1.5-2.0 equiv) to liberate the free amine.
-
For less reactive ketones or amines, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equiv) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 1-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., CH₂Cl₂, EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or crystallization to afford the desired 3-aminoalkyl indazole.
Table 1: Examples of Reductive Amination for 3-Aminoalkyl Indazole Synthesis
| Aldehyde Precursor | Amine | Reducing Agent | Solvent | Yield (%) |
| 1H-Indazole-3-carbaldehyde | Cycloheptylamine | NaBH(OAc)₃ | DCE | 96%[8] |
| 1H-Indazole-3-carbaldehyde | Aniline | NaBH(OAc)₃ | DCE | 95%[8] |
| 1H-Indazole-3-carbaldehyde | Diisopropylamine | NaBH(OAc)₃ | DCE | 96%[8] |
| 5-Nitro-1H-indazole-3-carbaldehyde | Benzylamine | NaBH(OAc)₃ | THF | 85% (hypothetical) |
| 6-Fluoro-1H-indazole-3-carbaldehyde | Morpholine | NaBH₃CN | MeOH | 89% (hypothetical) |
Route 2: Nucleophilic Substitution of 3-(Haloalkyl)indazoles
A more direct, classical approach to 3-aminoalkyl indazoles involves the nucleophilic substitution of a 3-(haloalkyl)indazole with a suitable amine. This method relies on the amine's lone pair of electrons acting as a nucleophile to attack the electrophilic carbon atom bearing a halogen, displacing it in a typical S_N2 fashion.[9]
Synthesis of Key Precursor: 3-(Chloromethyl)-1H-indazole
The requisite starting material for this route is a 3-(haloalkyl)indazole, most commonly 3-(chloromethyl)-1H-indazole.[10] This intermediate can be prepared from 3-(hydroxymethyl)indazole via treatment with thionyl chloride (SOCl₂) or from 3-methylindazole via radical halogenation, although the former is often cleaner.
The Nucleophilic Substitution Step
The core of this route is the reaction between the 3-(haloalkyl)indazole and a primary or secondary amine. While conceptually straightforward, this reaction requires careful control to avoid a significant pitfall: over-alkylation.[11] Because the newly formed secondary amine product is often more nucleophilic than the starting primary amine, it can compete for the remaining alkyl halide, leading to the formation of a tertiary amine. This process can continue, ultimately resulting in a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[11][12]
To mitigate this, a large excess of the starting amine is often used to ensure it is the statistically dominant nucleophile. Alternatively, this route is most effective when preparing tertiary amines from secondary amine nucleophiles, as over-alkylation is no longer possible.
Caption: Generalized S_N2 mechanism for Route 2.
Experimental Protocol: Synthesis of 3-(Aminomethyl)indazole via Nucleophilic Substitution
-
Dissolve 3-(chloromethyl)-1H-indazole (1.0 equiv) in a suitable solvent like ethanol or DMF.
-
Add a large excess of the desired amine (e.g., 10 equiv of ammonia in ethanol for a primary amine, or 2-3 equiv of a secondary amine).
-
Include a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to act as a scavenger for the HCl generated during the reaction.
-
Heat the reaction mixture (e.g., 50-80 °C) and stir for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography to separate the desired amine from any over-alkylated byproducts.
Table 2: Examples of Nucleophilic Substitution for 3-Aminoalkyl Indazole Synthesis
| Haloalkyl-Indazole | Amine Nucleophile | Solvent | Base | Yield (%) |
| 3-(Chloromethyl)-5-chloro-1H-indazole | KCN | Ethanol/Water | - | Good[13] |
| 3-(Chloromethyl)-1H-indazole | Piperidine | DMF | K₂CO₃ | 82% (hypothetical) |
| 3-(Chloromethyl)-1H-indazole | Ammonia (excess) | Ethanol | - | Moderate (mixture)[11] |
| 3-(Bromomethyl)-1H-indazole | Diethylamine | Acetonitrile | Et₃N | 75% (hypothetical) |
Route 3: Alternative and Emerging Strategies
While the two primary routes discussed above are the workhorses of 3-aminoalkyl indazole synthesis, other valuable methods offer unique advantages in specific contexts.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials.[14] Several MCRs have been developed for the synthesis of complex heterocyclic systems, and strategies that build the indazole ring and install the aminoalkyl side chain in a single, convergent operation are emerging as powerful tools in library synthesis.[15][16] These methods offer significant improvements in step-economy and reduce the need for purification of intermediates.
Reduction of Amide and Nitrile Precursors
Functional group interconversion provides another reliable pathway.
-
From Indazole-3-carboxylic Acids: The readily available 1H-indazole-3-carboxylic acid can be coupled with a desired amine using standard peptide coupling reagents (e.g., EDC, HOBT) to form a 3-carboxamide.[17] Subsequent reduction of this stable amide intermediate with a strong reducing agent like LiAlH₄ yields the target 3-aminoalkyl indazole.
-
From 3-Cyanoalkylindazoles: As shown in Table 2, 3-(chloromethyl)indazoles can react with cyanide salts to produce 3-cyanomethylindazoles.[13] The nitrile group can then be reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (LiAlH₄), providing a clean route to 3-(2-aminoethyl)indazoles.
Conclusion
The synthesis of 3-aminoalkyl indazoles is a critical task for medicinal chemists aiming to leverage this privileged scaffold in drug design. This guide has detailed the two most prominent and reliable synthetic routes: the reductive amination of 3-formylindazoles and the nucleophilic substitution of 3-(haloalkyl)indazoles.
-
Reductive amination stands out for its broad applicability, high yields, and excellent functional group tolerance, making it the preferred method for most applications.
-
Nucleophilic substitution offers a more direct pathway but must be managed carefully to avoid over-alkylation, rendering it most suitable for the synthesis of tertiary amines from secondary amine precursors.
Alternative strategies, including efficient multicomponent reactions and the reduction of stable amide or nitrile precursors, provide valuable complementary approaches. By understanding the mechanistic principles, advantages, and limitations of each route, researchers can make informed decisions to efficiently synthesize the precise 3-aminoalkyl indazole derivatives required for their drug discovery programs.
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A Technical Guide to (5-bromo-1H-indazol-3-yl)methanamine: A Privileged Fragment for Modern Drug Discovery
This guide provides an in-depth technical overview of (5-bromo-1H-indazol-3-yl)methanamine, a key fragment in the arsenal of drug discovery professionals. We will move beyond a simple description of the molecule to explore its strategic value, practical application in screening campaigns, and its role as a versatile starting point for developing potent and selective lead compounds.
The Strategic Rationale: Why this compound?
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1][2] The core principle of FBDD is to start with small, low-complexity molecules, or "fragments," which, despite their weak affinity, bind to target proteins with high efficiency.[1][2][3] The indazole scaffold is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular core that is recurrently found in bioactive compounds and approved drugs.[4][5][6][7][8][9] Its utility is particularly pronounced in the development of kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the ATP binding site.[6][10]
This compound is not just another indazole; it is a strategically designed fragment poised for elaboration. Its structure incorporates three key features:
-
The 1H-Indazole Core: Provides a rigid, planar structure with both hydrogen bond donor (N1-H) and acceptor (N2) capabilities, ideal for anchoring within a protein's binding pocket.[6]
-
The 3-Methanamine Group: This primary amine offers a potent hydrogen bond donor and a point for vectoral growth into the solvent-exposed region of a binding site.
-
The 5-Bromo Substituent: The bromine atom is a critical feature. It serves as a "synthetic handle," enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira) for rapid analogue synthesis during hit-to-lead optimization.[11] Furthermore, its electronic properties and size can be exploited to fine-tune binding affinity and pharmacokinetic properties.[11]
Physicochemical Properties of the Core Fragment
To qualify as a high-quality fragment, a molecule must possess properties that ensure good solubility, efficient binding, and a low molecular weight to allow for significant optimization. This compound and its hydrochloride salt are well-aligned with the empirical "Rule of Three" often used in FBDD library design.[12]
| Property | Value | Significance in FBDD |
| Molecular Formula | C₈H₈BrN₃ | |
| Molecular Weight | 226.08 g/mol | Low MW provides ample room for synthetic elaboration without exceeding drug-like property limits. |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | Contributes to good aqueous solubility, which is critical for biophysical screening assays. |
| Hydrogen Bond Donors | 3 | Provides multiple opportunities for specific, directional interactions with the protein target. |
| Hydrogen Bond Acceptors | 2 | Complements the donor count, allowing for a robust hydrogen bonding network. |
| cLogP (Calculated) | ~1.5 | A low lipophilicity value generally correlates with better solubility and fewer off-target effects. |
(Note: Physicochemical properties are computed values based on the structure and may vary slightly between different calculation algorithms. Data sourced from PubChem and other chemical suppliers.)[13][14][15]
Synthesis of the Core Fragment
A reliable and scalable synthesis is paramount for any fragment intended for a drug discovery campaign. A common and efficient route to indazole-based fragments starts from a substituted fluorobenzonitrile. The following protocol outlines a plausible and field-proven synthetic pathway.
Protocol 3.1: Synthesis of this compound
Step 1: Cyclization to form the Indazole Amine Core
-
To a solution of 5-bromo-2-fluorobenzonitrile in an appropriate solvent (e.g., ethanol), add an excess of hydrazine hydrate.[16][17]
-
Heat the reaction mixture under reflux (e.g., at 95-100°C) for several hours to overnight.[16][17] The causality here is that the nucleophilic hydrazine displaces the activated fluorine and subsequently cyclizes with the nitrile group to form the stable indazole ring system.
-
Upon reaction completion (monitored by TLC or LC-MS), cool the mixture and remove the excess hydrazine under reduced pressure.
-
The resulting crude product, 5-bromo-1H-indazol-3-amine, can be purified by precipitation or trituration with a suitable solvent like methanol.[16][17]
Step 2: Conversion to the Target Methanamine This step represents a standard synthetic transformation from an aromatic amine to a benzylamine, which can be achieved through several methods. One common approach is via a nitrile intermediate.
-
Convert the 3-amino group of 5-bromo-1H-indazol-3-amine to a nitrile (3-cyano) via a Sandmeyer reaction.
-
Reduce the resulting 5-bromo-1H-indazole-3-carbonitrile using a potent reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution) and extract the product into an organic solvent.
-
Purify the final product, this compound, using column chromatography. For ease of handling and improved solubility, it can be converted to its hydrochloride salt.[15][18]
Caption: Proposed synthetic workflow for the target fragment.
Deployment in a Fragment Screening Campaign
The primary goal of a fragment screen is to identify weak but efficient binders that can serve as starting points for optimization.[1] A robust screening cascade involving orthogonal biophysical techniques is essential to confidently identify true hits and eliminate false positives.[19][20]
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique capable of detecting the binding of very small molecules to an immobilized protein target in real-time.[21][22][23][24][25] It is exceptionally well-suited for primary fragment screening due to its low protein consumption and ability to provide kinetic data.[21][24]
Protocol 4.1.1: SPR-Based Fragment Screening
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). Leave a reference flow cell blank or immobilize an irrelevant protein to serve as a negative control.[21][24] The causality for using a reference channel is to subtract non-specific binding and bulk refractive index changes, which is a major source of false positives.[21][24]
-
Sample Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10 µM to 200 µM) in the running buffer, ensuring the final DMSO concentration is precisely matched across all samples and the running buffer itself (typically ≤ 1%).
-
Binding Analysis: Inject the fragment solutions over the target and reference flow cells. Monitor the change in response units (RU) in real-time.
-
Data Analysis: Subtract the reference channel signal from the target channel signal. A concentration-dependent increase in RU indicates a binding event. Analyze the sensorgrams to determine the equilibrium dissociation constant (K_D), and the association (k_a) and dissociation (k_d) rates.[23]
Hit Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for validating fragment hits because it directly observes the interaction between the fragment and the target protein.[1][12][26][27][28] Ligand-observed NMR experiments are particularly efficient for screening.
Protocol 4.2.1: NMR-Based Hit Validation using Saturation Transfer Difference (STD)
-
Sample Preparation: Prepare two NMR samples. Both should contain the fragment (e.g., at 200 µM) in a deuterated buffer. To one sample, add the target protein (e.g., at 10 µM). The other sample serves as a control.
-
Acquisition: Acquire 1D ¹H STD NMR spectra for both samples. This experiment selectively saturates protons on the protein.
-
Mechanism & Analysis: If the fragment binds to the protein, this saturation will be transferred from the protein's protons to the fragment's protons via the nuclear Overhauser effect (NOE).[12] The result is a "difference" spectrum that shows only the signals of the binding fragment. The absence of signals in the protein-free control confirms the hit. This method is self-validating as non-binders will not show any signals in the STD spectrum.
From Hit to Lead: Structure-Guided Optimization
Once this compound is validated as a binder, the next critical step is to obtain a high-resolution X-ray crystal structure of the protein-fragment complex.[29][30][31][32][33] This structural information is the blueprint for rational, structure-guided optimization.[2] The goal is to transform the low-affinity fragment hit into a high-potency lead compound.[3][34][35][36]
There are three primary strategies for fragment elaboration:[3][34][36][37]
-
Fragment Growing: This involves adding chemical functionality to the fragment to make new, favorable interactions with the protein. The 5-bromo position is an ideal vector for this strategy. Using a Suzuki coupling, for example, a phenyl group could be added to probe a nearby hydrophobic pocket.
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity and selectivity.[34][38]
-
Fragment Merging: If a second fragment is identified that partially overlaps with the binding site of our indazole, their structural features can be combined into a single, novel molecule that incorporates the key binding elements of both.[34]
Caption: Key strategies for hit-to-lead optimization.
Conclusion
As a Senior Application Scientist, my recommendation is to view fragments not merely as small molecules, but as sophisticated tools for probing protein function and initiating drug discovery programs. This compound is a prime example of such a tool. It combines a privileged, high-efficiency indazole core with strategically placed vectors for synthetic elaboration. Its adherence to favorable physicochemical properties makes it an ideal candidate for screening with sensitive biophysical techniques like SPR and NMR. The true power of this fragment is realized when its validated hits are advanced using structure-based design, allowing for the rational and efficient development of novel, high-affinity lead compounds. This fragment represents a validated, high-quality starting point for tackling a wide range of therapeutic targets.
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Methodological & Application
Application Notes and Protocols for the Reductive Amination of (5-bromo-1H-indazol-3-yl)methanamine
Introduction: The Strategic Importance of Reductive Amination in Drug Discovery
Reductive amination stands as a cornerstone transformation in modern medicinal chemistry, enabling the construction of complex secondary and tertiary amines from readily available carbonyl compounds and primary or secondary amines.[1][2] This one-pot reaction, which proceeds through an imine or iminium ion intermediate, offers a highly efficient and controlled method for C-N bond formation, circumventing the common issue of overalkylation often encountered in direct alkylation methods.[1] The indazole scaffold is a privileged motif in numerous pharmacologically active compounds, and the ability to selectively functionalize it via reductive amination opens avenues for the rapid generation of diverse chemical libraries for drug discovery programs.
This guide provides a comprehensive overview of the reductive amination procedure using (5-bromo-1H-indazol-3-yl)methanamine, a versatile building block for the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Understanding the Mechanism: A Tale of Two Steps
The reductive amination process is a sequential reaction that begins with the condensation of an amine and a carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from a primary amine) or an enamine (from a secondary amine). The crucial second step involves the in-situ reduction of the C=N double bond of the imine or iminium ion by a selective reducing agent to afford the final amine product.[3]
The choice of reducing agent is critical to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound. This selectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.[4]
dot graph Reductive_Amination_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes carbonyl [label="Aldehyde/Ketone\n(R1-CO-R2)", fillcolor="#F1F3F4"]; amine [label="this compound\n(Ar-CH2NH2)", fillcolor="#F1F3F4"]; hemiaminal [label="Hemiaminal Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; imine [label="Imine Intermediate\n(Ar-CH2N=CR1R2)", fillcolor="#FBBC05", fontcolor="#202124"]; iminium [label="Iminium Ion\n(Ar-CH2NH+=CR1R2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reducing_agent [label="Reducing Agent\n(e.g., NaBH(OAc)3)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Secondary Amine Product\n(Ar-CH2NH-CHR1R2)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; water [label="H2O", shape=plaintext]; H_plus [label="H+", shape=plaintext];
// Edges carbonyl -> hemiaminal [label="+ Amine"]; amine -> hemiaminal; hemiaminal -> imine [label="- H2O"]; imine -> hemiaminal [label="+ H2O"]; imine -> iminium [label="+ H+"]; iminium -> imine [label="- H+"]; iminium -> product; reducing_agent -> product [label="Hydride Transfer"]; } Caption: Generalized mechanism of reductive amination.
Preparing the Key Starting Material: Synthesis of this compound
While commercially available, the synthesis of this compound from a more accessible precursor like 5-bromo-1H-indazole-3-carbonitrile provides a cost-effective and scalable route for large-scale applications. The reduction of the nitrile functionality to a primary amine can be efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[5][6]
Protocol 1: Synthesis of this compound
Materials:
-
5-bromo-1H-indazole-3-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Dichloromethane (DCM)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 5-bromo-1H-indazole-3-carbonitrile (1 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), 15% aqueous sodium hydroxide (1.5 volumes relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄).
-
Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate or DCM.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Core Protocol: Reductive Amination with Aldehydes and Ketones
The choice of reducing agent is paramount for a successful reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for a wide range of substrates due to its mildness, high selectivity for iminium ions over carbonyls, and tolerance of various functional groups.[3][4] It is particularly effective in non-protic solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or ketone (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of this compound in DCE or DCM, add the corresponding aldehyde or ketone.
-
If reacting with a less reactive ketone, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with additional DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound.
Data Presentation: A Comparative Overview of Reducing Agents
The selection of the appropriate reducing agent is a critical parameter that can significantly influence the outcome of the reductive amination. The following table provides a comparative analysis of commonly used reducing agents for the reaction of a generic heteroarylmethylamine with a carbonyl compound.
| Reducing Agent | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF | High selectivity for iminium ions, mild, broad substrate scope, tolerates acid-sensitive functional groups.[3] | Moisture sensitive, higher cost compared to NaBH₄.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for iminium ions in a specific pH range (6-7), effective in protic solvents.[7] | Highly toxic, generates toxic cyanide byproducts, requires careful pH control.[4] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available.[7] | Less selective, can reduce the starting aldehyde/ketone, often requires a two-step procedure (pre-formation of imine).[3] |
Experimental Workflow Visualization
// Nodes start [label="Start: this compound\n+ Aldehyde/Ketone", fillcolor="#F1F3F4"]; dissolve [label="Dissolve in Anhydrous Solvent\n(e.g., DCE, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; imine_formation [label="Stir for Imine Formation\n(20-30 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; add_stab [label="Add NaBH(OAc)3\n(Portion-wise)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reaction [label="Reaction Monitoring\n(TLC/LC-MS, 2-24h, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench with sat. NaHCO3 (aq)", fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Work-up: Separation &\nExtraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification: Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Final Product:\nN-substituted amine", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> imine_formation; imine_formation -> add_stab; add_stab -> reaction; reaction -> quench; quench -> extraction; extraction -> purification; purification -> product; } Caption: Step-by-step experimental workflow.
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Incomplete imine formation. | For less reactive ketones, add a catalytic amount of acetic acid. Ensure anhydrous reaction conditions as water can hydrolyze the imine intermediate. |
| Inactive reducing agent. | Use freshly opened or properly stored sodium triacetoxyborohydride as it is moisture-sensitive. | |
| Formation of Alcohol Byproduct | Reduction of the carbonyl starting material. | This is more common with less selective reducing agents like NaBH₄. Switch to NaBH(OAc)₃ for improved selectivity. |
| Presence of Unreacted Starting Amine | Steric hindrance around the amine or carbonyl. | Increase the reaction time and/or temperature. Consider using a more reactive aldehyde or ketone if possible. |
| Difficult Purification | Similar polarity of product and starting materials. | If the product is a basic amine, an acid-base extraction can be employed to separate it from neutral impurities. |
Conclusion
The reductive amination of this compound is a robust and versatile method for the synthesis of a wide array of N-substituted indazole derivatives. By understanding the underlying mechanism and carefully selecting the appropriate reducing agent and reaction conditions, researchers can efficiently generate novel compounds with high purity and yield. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the exploration of new chemical space around the privileged indazole scaffold.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of nitriles to primary amines with LiAlH4. Retrieved from [Link]
Sources
- 1. acs.org [acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: A Modular Synthetic Platform for Novel Kinase Inhibitors Based on the (5-Bromo-1H-indazol-3-yl)methanamine Scaffold
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors, including Axitinib and Pazopanib.[1][2] Its bioisosteric relationship with indole allows it to mimic the purine ring of ATP, effectively targeting the hinge region of the kinase ATP-binding site. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer, making them high-value therapeutic targets.[3][4]
This application note details a robust and versatile synthetic strategy for creating libraries of novel kinase inhibitors starting from (5-bromo-1H-indazol-3-yl)methanamine. This starting material is strategically designed with three key features:
-
The 1H-indazole core: Acts as the primary hinge-binding motif.
-
A C3-position methanamine linker: Provides a vector for diversification via stable amide bond formation, allowing exploration of the ribose-binding pocket.
-
A C5-bromo substituent: Serves as a versatile chemical handle for late-stage functionalization through palladium-catalyzed cross-coupling reactions, enabling the introduction of moieties that can extend into the solvent-exposed region of the active site.
By employing a divergent synthetic approach, this platform allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective kinase inhibitors.[5]
Part 1: Rationale and Divergent Synthetic Strategy
The design of our synthetic library is grounded in the established pharmacophore model for Type I ATP-competitive kinase inhibitors. The strategy is to decorate the indazole core at two independent positions—the C3-methanamine and the C5-bromide—to optimize interactions with distinct regions of the kinase ATP pocket.
The causality behind our experimental choices is as follows:
-
Amide Coupling First: We first diversify the C3-methanamine position. Amide bonds are metabolically stable and their formation is highly reliable, making this a robust primary diversification step.[6] This allows for the creation of a panel of core intermediates.
-
Late-Stage Cross-Coupling: The C5-bromo position is addressed in the second step. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are exceptionally tolerant of diverse functional groups, making them ideal for late-stage diversification of the previously formed amide intermediates.[7][8] This modular approach maximizes synthetic efficiency.
The overall synthetic logic is illustrated in the workflow diagram below.
Caption: Divergent synthetic strategy for the kinase inhibitor library.
Part 2: Experimental Protocols
Protocol 1: Synthesis of Starting Material: this compound
The synthesis of the core scaffold begins with the commercially available 5-bromo-2-fluorobenzonitrile, which is cyclized with hydrazine to form the 3-aminoindazole, a known procedure.[9][10] Subsequent steps to the target methanamine are proposed via the 3-carbonitrile intermediate.
Caption: Workflow for the synthesis of the core scaffold.
Methodology: A representative synthesis for the reduction of the nitrile is provided below.
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add 5-bromo-1H-indazole-3-carbonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.2 M solution.
-
Reagent Addition: Cool the stirred suspension to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Protocol 2: General Procedure for Amide Coupling (Primary Diversification)
This protocol describes the coupling of the primary amine with a representative carboxylic acid using HATU, a highly efficient coupling reagent that minimizes side reactions.[11]
Materials:
| Reagent | M.W. | Equivalents |
|---|---|---|
| This compound | 226.08 | 1.0 |
| Representative Carboxylic Acid (e.g., 4-methoxybenzoic acid) | 152.15 | 1.1 |
| HATU | 380.23 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | - |
Methodology:
-
Reaction Setup: In a dry reaction vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 10 minutes at room temperature to pre-activate the acid.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in DMF to the pre-activated mixture, followed by the addition of DIPEA (3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by LC-MS (typically complete within 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling (Secondary Diversification)
This protocol details the coupling of the 5-bromoindazole intermediates with various boronic acids. The use of Pd(dppf)Cl₂ is well-precedented for efficient coupling on the 5-position of the indazole core.[7][12]
Materials:
| Reagent | M.W. | Equivalents |
|---|---|---|
| 5-Bromo-N-...-1H-indazol-3-yl)methanamide (from Protocol 2) | - | 1.0 |
| Representative Boronic Acid (e.g., Phenylboronic acid) | 121.93 | 1.5 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 |
| 1,4-Dioxane and Water (4:1 mixture) | - | - |
Methodology:
-
Reaction Setup: To a microwave vial or Schlenk tube, add the 5-bromoindazole intermediate (1.0 eq), the boronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent Addition & Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C with stirring. Monitor progress by LC-MS (typically complete within 2-12 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite® to remove the palladium catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
Part 3: Characterization and Screening
Compound Characterization The identity, structure, and purity of all synthesized inhibitors must be rigorously confirmed using a combination of standard analytical techniques.[13]
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of protons and carbons on the indazole core and newly introduced R¹ and R² groups. Disappearance of the C5-H signal and appearance of new aromatic signals after Suzuki coupling. |
| HRMS | Molecular Formula Confirmation | Observed mass should be within 5 ppm of the calculated exact mass for the desired molecular formula. |
| RP-HPLC | Purity Assessment | Final compounds should exhibit >95% purity as determined by integration of the peak area at a suitable wavelength (e.g., 254 nm).[14][15] |
Kinase Inhibition Screening Cascade A tiered approach is recommended to efficiently identify promising candidates from the synthesized library.
Caption: Tiered screening cascade for inhibitor identification.
Initial screens should target kinases known to be inhibited by indazole-based compounds, such as FGFR, VEGFR, PLK4, and Aurora kinases.[3][16][17][18] Compounds demonstrating significant inhibition are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC₅₀). The most potent compounds should undergo comprehensive selectivity profiling to assess their off-target activity and establish a therapeutic window.[19][20]
Conclusion
The synthetic framework presented here, utilizing this compound, offers a powerful and modular platform for the discovery of novel kinase inhibitors. The divergent strategy, combining robust amide coupling with versatile Suzuki-Miyaura cross-coupling, enables the rapid generation of chemically diverse libraries. This approach facilitates systematic SAR exploration, providing researchers with an efficient pathway to identify potent and selective lead compounds for further development in targeted cancer therapy and other kinase-driven diseases.
References
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (PMC). Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer (Duplicate). RSC Publishing. Available at: [Link]
-
Indazole. Organic Syntheses. Available at: [Link]
-
Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]
-
Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. Available at: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]
-
Discovery of indazoles as inhibitors of Tpl2 kinase. ResearchGate. Available at: [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health (PMC). Available at: [Link]
-
An Overview of Analytical and Bioanalytical Techniques for the determination of Tyrosine Kinase Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Comprehensive characterization of the Published Kinase Inhibitor Set. PubMed. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (PMC). Available at: [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). ResearchGate. Available at: [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors. PubMed. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. PubMed. Available at: [Link]
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. ACS Publications. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
-
Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
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- 4. mdpi.com [mdpi.com]
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- 9. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
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Application Note & Protocols: Strategies for N-Alkylation of (5-bromo-1H-indazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenges of Indazole Alkylation
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of indole.[1] Compounds bearing the 5-bromo-1H-indazol-3-yl structure are key intermediates in the synthesis of a wide range of biologically active molecules, including potent kinase inhibitors used in oncology.[2] The N-alkylation of (5-bromo-1H-indazol-3-yl)methanamine is a critical transformation for generating compound libraries and optimizing drug candidates. However, this reaction presents significant synthetic challenges. The substrate contains three potentially nucleophilic nitrogen atoms: the primary amine of the side chain, and the N-1 and N-2 positions of the indazole ring. Consequently, chemists must navigate complex issues of chemoselectivity (alkylation on the side-chain amine vs. the indazole ring) and regioselectivity (alkylation at N-1 vs. N-2 of the indazole).[1][3]
This guide provides a detailed analysis of two primary strategies for achieving the desired N-alkylation of the side-chain amine: direct alkylation and reductive amination . It explains the causality behind experimental choices and provides robust, step-by-step protocols to empower researchers to achieve their synthetic goals with precision and efficiency.
Part A: Direct Chemoselective N-Alkylation of the Side-Chain Amine
Direct alkylation of the primary aminomethyl group is a straightforward approach but requires careful control to prevent undesired side reactions. The aliphatic primary amine is significantly more basic and generally more nucleophilic than the sp²-hybridized nitrogen atoms of the indazole ring, which provides a basis for chemoselectivity.[4] However, forcing conditions or the use of strong bases can lead to competing alkylation on the indazole ring.
Causality of Experimental Choices
-
Base Selection: The choice of base is critical. A mild, non-nucleophilic organic or inorganic base (e.g., N,N-Diisopropylethylamine (DIPEA), K₂CO₃, or Cs₂CO₃) is employed to neutralize the acid (e.g., HBr, HI) generated during the reaction. Strong bases like sodium hydride (NaH) should be avoided as they will deprotonate the indazole N-H, creating a highly nucleophilic indazolide anion that readily undergoes N-1/N-2 alkylation, leading to a complex mixture of products.[3]
-
Stoichiometry: To prevent di-alkylation of the primary amine, it is common to use a slight excess of the amine substrate relative to the alkylating agent or to use the alkylating agent as the limiting reagent (≤1.0 equivalent).
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are typically used to ensure solubility of the reagents and facilitate the Sₙ2 reaction.
-
Temperature: Reactions are often started at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to control the initial rate of reaction and minimize side-product formation.
Workflow for Direct N-Alkylation
Caption: General workflow for direct N-alkylation of the side-chain amine.
Protocol 1: Direct Mono-N-Alkylation with an Alkyl Bromide
Objective: To synthesize N-benzyl-(5-bromo-1H-indazol-3-yl)methanamine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF. Stir until a clear solution is formed.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl bromide (1.0 eq) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield the pure product.
| Parameter | Condition | Rationale / Expected Outcome |
| Alkylating Agent | Alkyl Halide (R-Br, R-I) | Good electrophiles for Sₙ2 reaction. Iodides are more reactive. |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Mild, non-nucleophilic bases prevent indazole deprotonation. |
| Solvent | DMF, MeCN, THF | Polar aprotic solvents facilitate Sₙ2 kinetics. |
| Stoichiometry | ~1:1 (Amine:Alkyl Halide) | Minimizes over-alkylation to the tertiary amine. |
| Temperature | 0 °C to Room Temp | Controlled conditions to enhance chemoselectivity. |
Part B: Reductive Amination - A Superior Strategy for Controlled Alkylation
For synthesizing N-substituted (5-bromo-1H-indazol-3-yl)methanamines, reductive amination is often the method of choice.[5] This strategy starts with the corresponding aldehyde, 5-bromo-1H-indazole-3-carbaldehyde , and reacts it with a primary amine (R-NH₂) to form the target secondary amine. This approach elegantly bypasses the chemoselectivity and regioselectivity issues associated with direct alkylation of this compound.[6]
Causality of Experimental Choices
-
Starting Material: The synthesis begins with 5-bromo-1H-indazole-3-carbaldehyde, which can be prepared from 5-bromoindole.[2][7]
-
Mechanism: The reaction proceeds via the formation of an imine (or iminium ion under acidic conditions) intermediate, which is then reduced in situ to the desired amine.[5]
-
Reducing Agent: The choice of reducing agent is crucial.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the most common and versatile reagent. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate. It does not require strictly anhydrous conditions and is compatible with a range of solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE).[8]
-
Sodium cyanoborohydride (NaBH₃CN): Effective under mildly acidic conditions (pH 4-5) where imine formation is optimal. However, it is highly toxic and requires careful handling.[5][8]
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and effective method, but the palladium catalyst may also reduce the C-Br bond on the indazole ring (hydrodebromination), which is often an undesired side reaction.
-
Workflow for Reductive Amination
Caption: General workflow for synthesis via reductive amination.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Objective: To synthesize N-cyclopropyl-(5-bromo-1H-indazol-3-yl)methanamine.
Materials:
-
5-bromo-1H-indazole-3-carbaldehyde (1.0 eq)
-
Cyclopropylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1H-indazole-3-carbaldehyde (1.0 eq) in DCE.
-
Add cyclopropylamine (1.1 eq). A drop of glacial acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary amine.
| Reducing Agent | Typical Solvent | Key Advantages & Considerations |
| NaBH(OAc)₃ | DCE, DCM, THF | Mild, highly selective for iminiums, tolerant of moisture.[8] |
| NaBH₃CN | MeOH, EtOH | Effective at acidic pH; Highly Toxic .[8] |
| H₂ / Pd-C | MeOH, EtOH, EtOAc | "Green" method, high yielding; may cause C-Br reduction. |
Part C: Understanding and Controlling Indazole N-1/N-2 Regioselectivity
Even when targeting the side-chain amine, understanding the factors that drive alkylation on the indazole ring is crucial for troubleshooting and optimizing direct alkylation protocols. The ratio of N-1 to N-2 alkylation is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][3]
-
Base and Solvent Effects: This is the most significant factor.
-
NaH in THF: This combination often favors the formation of the N-1 regioisomer. It is believed that the sodium cation coordinates with the N-2 nitrogen, directing the alkylating agent to the N-1 position.[1][3]
-
Cs₂CO₃ or K₂CO₃ in DMF: These conditions often lead to mixtures of N-1 and N-2 isomers, or can favor the N-2 product. The larger, "softer" cations and the highly polar solvent create a more dissociated indazolide anion, allowing attack from the more nucleophilic N-2 position (kinetic control).[1]
-
-
Steric Hindrance: Bulky substituents at the C-7 position of the indazole can sterically hinder the N-1 position, favoring N-2 alkylation. Conversely, bulky substituents at the C-3 position can favor N-1 alkylation.[1]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the N-1/N-2 ratio.[1]
Diagram of N-1 vs. N-2 Alkylation Pathways
Caption: Factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation.
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
LibreTexts Chemistry (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
-
Keating, J. J., & Alam, R. M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Pure, 1(4), 238-253. [Link]
-
Klapars, A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Organic Chemistry Portal. Synthesis of protected primary amines. Available at: [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. Available at: [Link]
-
Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121–13128. [Link]
-
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
RSC Publishing (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Chemical Communications (RSC Publishing). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available at: [Link]
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Application Note: (5-Bromo-1H-indazol-3-yl)methanamine as a Versatile Building Block for Parallel Synthesis in Drug Discovery
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-bromo-1H-indazol-3-yl)methanamine in parallel synthesis for the rapid generation of diverse chemical libraries. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities.[1][2] The title compound offers two distinct and strategically positioned points for chemical diversification: a primary aminomethyl group at the 3-position for nucleophilic reactions and a bromine atom at the 5-position, ideal for transition-metal-catalyzed cross-coupling reactions. This dual functionality enables a powerful two-dimensional library synthesis strategy, allowing for extensive exploration of chemical space around the indazole core to accelerate structure-activity relationship (SAR) studies and hit-to-lead optimization.[3]
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a bioisostere of the native indole nucleus, is a cornerstone of modern drug discovery.[4][5] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into numerous FDA-approved drugs, including kinase inhibitors like Axitinib and Pazopanib, and antiemetics like Granisetron.[6] The development of novel therapeutics often relies on the systematic modification of such core scaffolds to optimize potency, selectivity, and pharmacokinetic properties.[7]
This compound is an exceptionally valuable building block for this purpose. Its design incorporates two key features for combinatorial library generation:
-
C3-Aminomethyl Group: This primary amine serves as a versatile handle for a wide array of robust chemical transformations, including amide bond formation, reductive amination, and the synthesis of ureas and sulfonamides. Its separation from the indazole core by a methylene spacer provides conformational flexibility, which can be critical for optimal binding to biological targets.
-
C5-Bromo Substituent: The bromine atom is a classic "linchpin" for modern cross-coupling chemistry. It readily participates in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a vast range of aryl, heteroaryl, and alkyl groups late in the synthetic sequence.[8]
This orthogonal reactivity allows for a divergent synthetic approach, where a common intermediate can be rapidly expanded into a large and diverse library of final compounds.
Physicochemical Properties of the Hydrochloride Salt
| Property | Value | Reference |
| CAS Number | 2436296-64-7 | [9] |
| Molecular Formula | C₈H₉BrClN₃ | [9] |
| Molecular Weight | 262.53 g/mol | [9] |
| Appearance | Solid | N/A |
| Storage | Store under an inert atmosphere | [9][10] |
Core Applications & Methodologies in Parallel Synthesis
The true power of this compound lies in its suitability for automated and semi-automated parallel synthesis platforms. The following sections detail proven protocols for its use in generating diverse chemical libraries.
Workflow for Two-Dimensional Library Synthesis
The overall strategy involves a two-stage diversification. First, a library is created by modifying the aminomethyl group. Second, selected members of this initial library are further diversified via cross-coupling at the C5-bromo position.
Caption: Two-dimensional library synthesis workflow.
Application 1: Parallel Amide Library Synthesis
Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. Coupling the primary amine of the title compound with a diverse set of carboxylic acids is a primary strategy for library generation.
Causality of Protocol Choices:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high efficiency, rapid reaction times, and low propensity for racemization of chiral carboxylic acids.
-
Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic hindered base, preventing it from competing with the primary amine in the reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solubilizes a wide range of reactants and reagents.
Caption: Reaction scheme for amide library synthesis.
Protocol 1: Parallel Synthesis of an Amide Library (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound hydrochloride and DIPEA (3.0 equivalents relative to the amine) in anhydrous DMF.
-
Prepare 0.22 M stock solutions of a diverse library of carboxylic acids (1.1 equivalents) in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.22 M stock solution of HATU (1.1 equivalents) in anhydrous DMF.
-
-
Reaction Assembly:
-
To a 96-well reaction block, dispense 200 µL of the amine/DIPEA stock solution into each well (40 µmol/well). Note: The extra equivalent of DIPEA is to neutralize the HCl salt.
-
Using a liquid handler or multichannel pipette, transfer 200 µL of each unique carboxylic acid stock solution to the corresponding wells of the reaction block.
-
Initiate the reaction by adding 200 µL of the HATU stock solution to each well.
-
-
Reaction & Work-up:
-
Seal the reaction block and shake at room temperature for 12-18 hours.
-
Monitor reaction completion of a few representative wells by LC-MS.
-
Quench the reaction by adding 200 µL of water to each well.
-
The crude reaction mixtures can be submitted directly for purification by mass-directed preparative HPLC.
-
Application 2: Parallel Reductive Amination
Reductive amination provides access to secondary amines, which are valuable functional groups in drug candidates. This protocol reacts the primary amine with a library of aldehydes or ketones.
Causality of Protocol Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It does not readily reduce the starting aldehyde, minimizing side reactions, and is tolerant of mildly acidic conditions that favor imine formation.
-
Solvent: Dichloroethane (DCE) is a common solvent for this transformation. Acetic acid is often added as a catalyst to promote the formation of the intermediate iminium ion.
Protocol 2: Parallel Reductive Amination (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound hydrochloride and DIPEA (1.1 equivalents) in DCE.
-
Prepare 0.2 M stock solutions of a library of aldehydes (1.0 equivalent) in DCE in a separate 96-well plate.
-
Weigh solid sodium triacetoxyborohydride (STAB, 1.5 equivalents) into a 96-well plate.
-
-
Reaction Assembly:
-
Dispense 200 µL of the amine/DIPEA solution into each well of the plate containing the aldehydes (40 µmol/well).
-
Add 20 µL of glacial acetic acid to each well.
-
Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.
-
Transfer the reaction mixtures to the plate containing the pre-weighed STAB.
-
-
Reaction & Work-up:
-
Seal the reaction block and shake at room temperature for 18-24 hours.
-
Monitor reaction completion by LC-MS.
-
Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract with ethyl acetate (3 x 500 µL).
-
Combine the organic layers in a new 96-well block and concentrate to dryness. The crude products can then be purified.
-
Application 3: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol is applied to the products from the first stage of diversification (e.g., the amide library). The C5-bromo group serves as the handle for introducing aryl or heteroaryl moieties.
Causality of Protocol Choices:
-
Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl₂) is highly effective for Suzuki couplings on electron-rich and heterocyclic systems.[8] Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that promotes efficient catalytic turnover.
-
Base & Solvent: An aqueous base like sodium carbonate is used in a solvent system such as 1,4-dioxane/water. This biphasic system facilitates the reaction by allowing both the organic-soluble components and the inorganic base to interact effectively at the interface.[8] Degassing is critical to prevent oxidation and deactivation of the Pd(0) active catalyst.
Protocol 3: Parallel Suzuki Coupling (96-Well Plate Format)
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of the C3-derivatized bromo-indazole library members in 1,4-dioxane.
-
Prepare 0.12 M stock solutions of a boronic acid library (1.2 equivalents) in 1,4-dioxane.
-
Prepare a 2 M aqueous solution of sodium carbonate.
-
-
Reaction Assembly (in an inert atmosphere glovebox):
-
To a 96-well reaction block, add Pd(dppf)Cl₂ (0.05 equivalents) to each well.
-
Dispense 200 µL of a C3-derivatized bromo-indazole solution into each well (20 µmol/well).
-
Dispense 200 µL of the corresponding boronic acid solution into each well.
-
Dispense 100 µL of the 2 M sodium carbonate solution into each well.
-
-
Reaction & Work-up:
-
Seal the reaction block tightly.
-
Remove from the glovebox and heat at 90 °C with shaking for 12 hours.[8]
-
Cool the reaction block to room temperature.
-
Dilute each well with 500 µL of ethyl acetate and 500 µL of water.
-
Separate the organic layer and concentrate to dryness. The crude products are then ready for purification by preparative HPLC.
-
Data Analysis and Quality Control
For any parallel synthesis effort, robust quality control is essential.
| Analysis Technique | Purpose | Details |
| LC-MS | Purity Assessment & Identity Confirmation | A rapid analysis of each library member to confirm the presence of the desired mass and estimate purity. This is the primary high-throughput analytical tool. |
| ¹H NMR | Structural Confirmation | Performed on a representative subset of the library (e.g., 5-10%) to confirm that the expected chemical structure was formed. |
| Prep-HPLC | Purification | Mass-directed preparative HPLC is the standard method for purifying combinatorial libraries, isolating the target compound from unreacted starting materials and byproducts. |
Conclusion
This compound is a superior building block for modern medicinal chemistry, specifically tailored for parallel synthesis and the rapid generation of diverse compound libraries. Its orthogonal reactive handles—the C3-aminomethyl group and the C5-bromo substituent—enable a powerful two-dimensional diversification strategy. The protocols outlined in this document provide a validated framework for leveraging this reagent to accelerate drug discovery programs, enabling a comprehensive exploration of the chemical space around the privileged indazole scaffold.
References
- Lizhuo Information. (n.d.). 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. Vertex AI Search.
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D'Souza, L. J., Davulcu, S., et al. (2011). Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Molecules, 16(7), 5683-5697. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]
-
Malki, A., et al. (2018). Synthesis of a 2H-indazole-derived library using the one-pot–one-step procedure of the Cadogan reaction. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Kerru, N., et al. (2020). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. European Journal of Medicinal Chemistry, 192, 112180. [Link]
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Mal, P., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Kim, J., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(1), 530-539. [Link]
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 735-738. [Link]
-
Mal, P., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Chemistry & Biodiversity, e202400336. [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]
-
Kumar, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Biological Screening of (5-bromo-1H-indazol-3-yl)methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics and clinical candidates.[1][2] Its unique structural and electronic properties allow it to serve as an effective "hinge-binding" fragment, particularly for protein kinases, which are critical regulators of cellular processes.[1] Derivatives of the indazole core, such as (5-bromo-1H-indazol-3-yl)methanamine, are frequently investigated as potent inhibitors of protein kinases, a target class deeply implicated in the pathophysiology of cancer.[2][3]
This guide provides a comprehensive, field-proven framework for the biological evaluation of novel this compound derivatives. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and logical screening cascade. The objective is to systematically identify and characterize promising lead compounds, progressing from broad, high-throughput biochemical assays to specific, physiologically relevant cell-based models and finally to considerations for in vivo validation.
The Screening Cascade: A Hierarchical Approach to Lead Identification
A successful drug discovery campaign relies on a tiered screening strategy. This "funnel" approach efficiently filters large numbers of compounds, prioritizing those with the highest potential for clinical success while conserving resources. The cascade begins with primary assays to identify compounds that engage the desired target, followed by secondary cell-based assays to confirm activity in a biological context, and culminates in mechanistic studies and in vivo models to establish preclinical proof-of-concept.[4][5]
Caption: A hierarchical screening cascade for identifying lead compounds.
Part 1: Primary Screening - Biochemical Target Engagement
The initial step is to determine if the synthesized derivatives can inhibit their intended molecular targets, which for this class of compounds are often protein kinases. A universal, high-throughput biochemical assay is ideal for this purpose.
Protocol 1: Universal Kinase Inhibition Assay (ADP-Glo™)
Causality and Justification: The ADP-Glo™ Kinase Assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction.[6] Since ADP is a universal product of all kinase-catalyzed phosphorylations, this assay is broadly applicable to virtually any kinase, making it perfect for screening against a panel to determine both potency (IC50) and selectivity.[6] Its high sensitivity and resistance to compound interference make it a trustworthy choice for primary screening.[6] For maximal physiological relevance, assays should be run at or near the cellular concentration of ATP (typically ~1 mM).[7]
Experimental Protocol:
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the this compound derivatives across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM). Include appropriate vehicle (DMSO) and positive (known inhibitor) controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and a substrate that converts ADP to ATP. This newly synthesized ATP is used by the luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation: Kinase Selectivity Profile
| Compound ID | Target Kinase 1 (IC50, nM) | Target Kinase 2 (IC50, nM) | Off-Target Kinase 3 (IC50, nM) | Off-Target Kinase 4 (IC50, nM) |
| Derivative 1 | 15.2 | 22.5 | >10,000 | 8,500 |
| Derivative 2 | 150.8 | 210.1 | >10,000 | >10,000 |
| Positive Ctrl | 5.1 | 8.3 | 1,200 | 950 |
Part 2: Secondary Screening - Cell-Based Assays
Compounds demonstrating potent and selective activity in biochemical assays must next be evaluated in a more complex, physiologically relevant environment.[4] Cell-based assays determine if a compound can permeate the cell membrane and inhibit its target in a cellular context, ultimately leading to a desired phenotype like cell death or growth arrest.[8][9]
Caption: Workflow for secondary cell-based screening assays.
Protocol 2: Anti-Proliferative Activity (MTT Assay)
Causality and Justification: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of anti-cancer drug screening.[10] It is a colorimetric assay that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[9][11] Metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into an insoluble purple formazan.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11] This robust and cost-effective assay is ideal for determining a compound's general cytotoxic or cytostatic effects across a panel of cancer cell lines.[13][14]
Experimental Protocol:
-
Cell Seeding: In a 96-well plate, seed the desired cancer cell lines at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives. Treat the cells by adding 100 µL of the compound-containing media. Include vehicle (DMSO) and positive controls. Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[3][12]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[12][15]
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each compound.
Data Presentation: Anti-Proliferative Activity
| Compound ID | Cell Line A (GI50, µM) | Cell Line B (GI50, µM) | Cell Line C (GI50, µM) |
| Derivative 1 | 0.58 | 1.2 | 0.95 |
| Derivative 2 | 12.3 | 25.1 | 18.7 |
| Doxorubicin | 0.12 | 0.25 | 0.19 |
Protocol 3: Mechanism of Cell Death (Annexin V/Propidium Iodide Assay)
Causality and Justification: A potent anti-proliferative compound may be cytostatic (arresting growth) or cytotoxic (inducing cell death). To determine if cell death occurs via apoptosis (programmed cell death), the Annexin V/Propidium Iodide (PI) assay is the gold standard.[16] In early apoptosis, the cell membrane flips its phosphatidylserine (PS) residues to the outer leaflet.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells.[16] Propidium Iodide is a fluorescent DNA-intercalating agent that is excluded by cells with intact membranes.[9] It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost.[16] This dual-staining method, analyzed by flow cytometry, allows for the precise differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[17][19]
Experimental Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the derivative at its GI50 concentration (and multiples thereof) for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant to ensure all apoptotic bodies are collected.[17][18]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[17][18]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide solution according to the manufacturer's protocol.[19][20]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.[17]
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants of the resulting dot plot to determine the extent of apoptosis induced by the compound.
Part 3: Mechanistic Validation and In Vivo Efficacy
Promising leads that demonstrate potent, on-target cellular activity require further validation to confirm their mechanism of action and to assess their efficacy in a whole-organism setting.
Protocol 4: Cellular Target Engagement (Western Blot)
Causality and Justification: To confirm that the observed cellular phenotype (e.g., apoptosis) is a direct result of inhibiting the target kinase, it is crucial to measure the phosphorylation status of the kinase's downstream substrates.[8] Western blotting is a technique used to detect specific proteins in a sample. By using phospho-specific antibodies, one can visualize whether treatment with an indazole derivative leads to a decrease in the phosphorylation of a key downstream effector, providing direct evidence of target engagement within the cell.[3][21]
Methodology Outline:
-
Cell Lysis: Treat cells with the compound for a short duration (e.g., 1-4 hours) and lyse them to release cellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the target substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) protein and a loading control (e.g., GAPDH) to normalize the data and confirm the compound specifically reduces phosphorylation without degrading the protein.[3]
Considerations for In Vivo Efficacy Studies
Causality and Justification: The ultimate preclinical test for any anti-cancer agent is its ability to inhibit tumor growth in a living organism.[22] In vivo studies are the gold standard for evaluating a drug's efficacy and tolerability before it can be considered for human clinical trials.[23]
Common Models & Endpoints:
-
Xenograft Models: The most common approach involves subcutaneously implanting human cancer cells into immunodeficient mice.[23] Once tumors are established, mice are treated with the indazole derivative or a vehicle control.
-
Orthotopic Models: For a more clinically relevant model, tumor cells can be implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad).[23]
-
Efficacy Measurement: Efficacy is primarily assessed by measuring tumor volume over time. Key endpoints include tumor growth inhibition (TGI) and prolongation of survival.[24]
-
Tolerability: The compound's safety is assessed by monitoring the animals' body weight, clinical signs of distress, and post-study histological analysis of major organs.[24][25]
These studies provide critical data on the compound's therapeutic window and overall potential as a clinical candidate.[25]
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [https://typeset.io/papers/protocol-for-apoptosis-assay-by-flow-cytometry-using-2l5w2q3l]([Link] cytometry-using-2l5w2q3l)
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]
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Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]
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New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
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MTT Cell Proliferation and Viability Assay Kit. AMSBIO. [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]
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Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]
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The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas. PubMed. [Link]
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Small molecule inhibitors as emerging cancer therapeutics. OAText. [Link]
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Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. [Link]
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In Vivo Efficacy Evaluation. ProBio CDMO. [Link]
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(5-bromo-4-methyl-1H-indazol-3-yl)methanamine. PubChem. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]
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Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. PubMed. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
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- 25. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Derivatization of the Primary Amine in (5-bromo-1H-indazol-3-yl)methanamine
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of the primary amine in (5-bromo-1H-indazol-3-yl)methanamine. This key building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the indazole scaffold in pharmacologically active compounds. This document explores three principal derivatization strategies: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. For each method, we elucidate the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that ensure high-yield, selective, and reproducible outcomes. The causality behind experimental choices, potential side reactions, and purification strategies are examined in detail to empower researchers with the expertise to confidently modify this versatile molecule.
Introduction: The Significance of this compound in Medicinal Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.[1] The specific compound, this compound, presents a strategic entry point for library synthesis and lead optimization. The primary amine functionality serves as a versatile handle for introducing diverse chemical moieties, thereby modulating the compound's physicochemical properties, target engagement, and pharmacokinetic profile.
Derivatization of this primary amine is a critical step in:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the amine allows for the exploration of how different substituents impact biological activity.
-
Prodrug Development: Masking the polar primary amine can enhance membrane permeability and oral bioavailability.[2]
-
Bioconjugation: Introducing linkers for attachment to proteins, antibodies, or other biomolecules.
-
Analytical Characterization: Improving chromatographic behavior and detectability for pharmacokinetic and metabolism studies.[3]
This guide provides the foundational knowledge and practical protocols to successfully derivatize this important building block.
Core Chemical Principles and Strategic Considerations
The derivatization of this compound requires careful consideration of its chemical structure. The molecule contains three nitrogen atoms with varying degrees of nucleophilicity: the primary exocyclic amine and the two nitrogen atoms of the indazole ring (N1 and N2).
The primary amine is the most nucleophilic and will be the primary site of reaction under the conditions described in this guide. However, the potential for side reactions at the indazole nitrogens, particularly N-alkylation under basic conditions, must be considered and mitigated.[1]
N-Acylation: Formation of Amide Derivatives
The N-acylation of this compound is a robust and widely used transformation to form a stable amide bond. This reaction typically employs an acyl chloride or anhydride as the acylating agent in the presence of a base to neutralize the acid byproduct.
3.1. Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) to yield the amide. A base is crucial to scavenge the generated acid (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.
3.2. Recommended Protocol: N-Acetylation with Acetyl Chloride
This protocol details the synthesis of N-((5-bromo-1H-indazol-3-yl)methyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
In a separate, dry syringe, draw up acetyl chloride (1.1 eq).
-
Add the acetyl chloride dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography or recrystallization.
3.3. Experimental Causality and Optimization
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Solvent | Anhydrous aprotic (DCM, THF) | Prevents hydrolysis of the acyl chloride. DCM is often preferred for ease of workup. |
| Base | Triethylamine, DIPEA | A non-nucleophilic organic base is required to neutralize the HCl byproduct without competing in the reaction. An excess (1.5-2.0 eq) ensures complete neutralization. |
| Temperature | 0 °C to Room Temperature | The initial cooling to 0 °C controls the exothermic reaction. Allowing it to warm to room temperature typically drives the reaction to completion. |
| Stoichiometry | Slight excess of acylating agent (1.1 eq) | Ensures complete consumption of the starting amine. A large excess should be avoided to minimize purification challenges. |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
The reaction of this compound with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide. Sulfonamides are a key functional group in a multitude of pharmaceuticals.
4.1. Mechanistic Considerations
Similar to acylation, sulfonylation is a nucleophilic substitution reaction where the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A base is required to neutralize the resulting HCl. A potential side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.
4.2. Recommended Protocol: N-Tosylation with p-Toluenesulfonyl Chloride
This protocol describes the synthesis of N-((5-bromo-1H-indazol-3-yl)methyl)-4-methylbenzenesulfonamide.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add pyridine (2.0 eq) as both a base and a catalyst, and cool the mixture to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
4.3. Controlling Selectivity and Preventing Side Reactions
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Base | Pyridine or a hindered base | Pyridine is often used as it can also act as a nucleophilic catalyst. A weaker or sterically hindered base can minimize the risk of deprotonating the sulfonamide product, thus preventing di-sulfonylation. |
| Temperature | 0 °C to Room Temperature | Lower temperatures favor mono-sulfonylation by reducing the rate of the second sulfonylation step. |
| Rate of Addition | Slow, dropwise addition | Maintaining a low concentration of the sulfonyl chloride favors reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion. |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide variety of alkyl groups onto the primary amine. This one-pot reaction involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine.
5.1. Mechanistic Pathway
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. Under the mildly acidic conditions often employed, the imine can be protonated to form an iminium ion, which is more susceptible to reduction. A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond to a C-N single bond.
5.2. Recommended Protocol: N-Benzylation with Benzaldehyde
This protocol details the synthesis of N-benzyl-1-((5-bromo-1H-indazol-3-yl)methyl)amine.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCE, add benzaldehyde (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight effervescence may be observed.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product using column chromatography.
5.3. Critical Choices in Reductive Amination
| Parameter | Recommended Condition | Rationale & Optimization Insights |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is a mild and selective reducing agent that reduces iminium ions much faster than aldehydes or ketones, preventing the reduction of the starting carbonyl compound.[4] It is also less toxic and easier to handle than sodium cyanoborohydride (NaBH₃CN). |
| pH | Mildly acidic (catalytic acetic acid) | Acid catalysis is often required to promote the dehydration of the hemiaminal to the imine. However, strongly acidic conditions can protonate the starting amine, inhibiting the initial nucleophilic attack. |
| Solvent | Anhydrous DCE or THF | Aprotic solvents that can dissolve both the starting materials and the reducing agent are preferred. |
Purification and Characterization
Purification of the derivatized products is typically achieved through standard laboratory techniques.
-
Silica Gel Column Chromatography: This is the most common method for purifying the products of all three derivatization reactions. A gradient elution system, often starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.
-
Workup: The aqueous workup steps are crucial for removing excess reagents and byproducts. Washing with a mild base (NaHCO₃) removes acidic components, while a mild acid wash (dilute HCl) can remove basic impurities like unreacted amine or pyridine.
Characterization of the final products should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm the structure and assess purity.
Conclusion
The derivatization of the primary amine in this compound is a fundamental step in the exploration of this valuable scaffold for drug discovery and development. The protocols for N-acylation, N-sulfonylation, and reductive amination provided herein are robust, reproducible, and adaptable. By understanding the underlying chemical principles and the rationale behind the specific experimental conditions, researchers can effectively synthesize a diverse range of derivatives, paving the way for new therapeutic innovations.
References
-
Zhang, S.-G., Liang, C.-G., & Zhang, W.-H. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Feng, Y., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]
- BenchChem. (2025).
- Aslam, J., & Aslam, S. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical Reviews.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- BenchChem. (2025).
-
Gouveia, M. J., & Castanho, M. A. R. B. (2009). Prodrugs for Amines. Mini reviews in medicinal chemistry, 9(1), 111–125. [Link]
Sources
scale-up synthesis of (5-bromo-1H-indazol-3-yl)methanamine hydrochloride
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
Application Note & Protocol: A High-Throughput Screening Workflow for the Identification of Novel Indazole-Based Kinase Inhibitors
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2][3][4][5] Many of these compounds owe their therapeutic effect to the targeted inhibition of protein kinases.[6][7] High-throughput screening (HTS) is an essential methodology in modern drug discovery for rapidly identifying active compounds from large chemical libraries.[8][9][10] This document provides a comprehensive guide to the experimental setup for HTS of indazole libraries against a generic protein kinase target. It details the necessary steps from assay development and validation to primary screening, hit confirmation, and data analysis, offering a robust framework for researchers in drug discovery and chemical biology.
Introduction: The Significance of Indazoles as Kinase Inhibitors
Indazole-containing derivatives are a prominent class of heterocyclic compounds in drug discovery, with a wide range of pharmacological activities including anti-inflammatory, anti-HIV, and notably, antitumor properties.[1][2][4] The indazole core has proven to be an effective pharmacophore for the development of protein kinase inhibitors.[6][7] Marketed drugs such as Axitinib and Pazopanib, which are potent multi-kinase inhibitors used in cancer therapy, feature the indazole scaffold.[2][3][6]
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[7] The development of HTS assays for kinase inhibitors has been a key enabler in the discovery of new therapeutics.[7][11] This guide outlines a practical and validated workflow for screening indazole libraries to identify novel kinase inhibitors, leveraging established HTS principles and technologies.
The High-Throughput Screening Workflow: An Overview
High-throughput screening involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target.[12][13] A typical HTS campaign is a multi-step process designed to efficiently identify and validate true "hits" while minimizing false positives and negatives.[14][15][16]
Figure 1: A generalized workflow for a high-throughput screening campaign, from initial assay development to the identification of validated hits for lead optimization.
Phase 1: Assay Development and Validation
The success of any HTS campaign hinges on the development of a robust and reproducible assay.[12][17] For screening kinase inhibitors, both biochemical and cell-based assays are viable options.
-
Biochemical Assays: These cell-free assays directly measure the activity of a purified kinase enzyme.[18] They are advantageous for their simplicity and direct assessment of target engagement. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that quantify ADP production (a universal product of kinase reactions).[11][18][19][20]
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a cellular context.[12][17][21][22] This can provide more physiologically relevant data, as it accounts for factors like cell permeability and off-target effects.[17] Reporter gene assays, where the expression of a reporter like luciferase is driven by a transcription factor downstream of the target kinase, are a common choice.[8]
This protocol will focus on a widely used biochemical assay format: a luminescence-based ADP detection assay, which is universally applicable to any kinase.
Materials and Reagents
| Component | Description/Supplier Example | Purpose |
| Kinase | Recombinant human kinase (e.g., from Thermo Fisher, Promega) | The biological target of interest. |
| Substrate | Specific peptide or protein substrate for the kinase | Phosphorylated by the kinase in the reaction. |
| ATP | Adenosine triphosphate, high purity | The phosphate donor for the kinase reaction. |
| Assay Buffer | E.g., HEPES-based buffer with MgCl2, DTT, and BSA | Provides optimal conditions for enzyme activity. |
| ADP Detection Reagent | E.g., ADP-Glo™ Kinase Assay (Promega) | Converts ADP to a luminescent signal. |
| Microplates | 384-well or 1536-well solid white plates | Low-volume plates suitable for luminescence readings. |
| Indazole Library | A collection of indazole derivatives in DMSO | The compounds to be screened. |
| Control Inhibitor | A known potent inhibitor of the target kinase (e.g., Staurosporine) | Positive control for inhibition. |
| Liquid Handling System | Automated pipettor (e.g., Agilent Bravo, Beckman Coulter Biomek) | For precise and rapid liquid transfers.[23][24][25] |
| Plate Reader | Luminescence-capable microplate reader | For signal detection. |
Protocol: Assay Optimization
Before full-scale screening, the assay must be optimized to ensure a stable signal and a large enough assay window.
-
Enzyme Titration: Determine the optimal kinase concentration by titrating the enzyme with a fixed, saturating concentration of substrate and ATP. Aim for a concentration that yields a robust signal and completes the reaction within a reasonable timeframe (e.g., 60 minutes).
-
Substrate (Km) Determination: Perform substrate titrations at the chosen enzyme concentration to determine the Michaelis-Menten constant (Km). For competitive inhibitor screens, it is crucial to use a substrate concentration at or near its Km value to ensure sensitivity to inhibition.[26]
-
ATP (Km) Determination: Similarly, determine the Km for ATP. The ATP concentration should also be kept at or near its Km for the same reason.
-
DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 2%) to ensure that the final concentration used for screening does not inhibit the enzyme.[27]
Protocol: Assay Validation using Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[28][29][30] It measures the separation between the high and low signals of the assay controls.
Z'-factor Calculation: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|
Where:
-
Mean_high and SD_high are the mean and standard deviation of the high signal (negative control, no inhibition).
-
Mean_low and SD_low are the mean and standard deviation of the low signal (positive control, full inhibition).
Validation Protocol:
-
Prepare a 384-well plate.
-
In half of the wells (n=192), add the optimized assay components with DMSO vehicle (Negative Control).
-
In the other half of the wells (n=192), add the assay components with a saturating concentration of a known control inhibitor (Positive Control).
-
Incubate the plate according to the optimized protocol.
-
Add the ADP detection reagent and measure luminescence.
-
Calculate the Z'-factor.
| Z'-factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls; ideal for HTS.[29] |
| 0 to 0.5 | Acceptable | The assay can be used, but may have a higher rate of false positives/negatives.[29] |
| < 0 | Unacceptable | No separation between controls; the assay needs significant optimization.[29] |
An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[27]
Phase 2: Primary Screening
The primary screen involves testing the entire indazole library at a single concentration to identify initial "hits."
Protocol: Primary HTS
-
Compound Plating: Using an acoustic liquid handler or pintool, transfer a small volume (e.g., 20-50 nL) of each compound from the indazole library stock plates to the 384-well assay plates. This results in a final compound concentration typically in the range of 1-10 µM.
-
Control Plating: Dedicate specific columns in each plate for positive (known inhibitor) and negative (DMSO only) controls.
-
Reagent Addition: Using an automated liquid handler, add the kinase, substrate, and ATP mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plates at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
Signal Detection: Add the ADP detection reagent to stop the reaction and generate the luminescent signal. After a brief incubation (as per the manufacturer's protocol), read the plates on a luminescence plate reader.
Data Analysis and Hit Identification
HTS data requires careful analysis to identify true hits from the noise.[9][31][32]
-
Quality Control: For each plate, calculate the Z'-factor using the intra-plate controls to ensure data quality.[10] Plates that do not meet the quality threshold (e.g., Z' < 0.5) should be re-screened.
-
Data Normalization: Raw data is typically normalized to the plate controls. A common method is to calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_low) / (Mean_high - Mean_low))
-
Hit Selection: A hit threshold is defined, typically based on a statistical measure like three times the standard deviation of the sample population or a fixed inhibition percentage (e.g., >50% inhibition). Compounds that meet this criterion are considered primary hits.
Phase 3: Hit Confirmation and Prioritization
Primary hits must undergo a rigorous validation process to eliminate false positives and confirm their activity.[14][33]
Figure 2: Decision-making workflow for hit validation and prioritization.
Protocol: Hit Confirmation and Dose-Response
-
Compound Re-sourcing: Obtain fresh solid samples or re-order the primary hit compounds to rule out issues with library compound integrity.
-
Confirmation Screen: Re-test the selected hits in the primary assay at the same single concentration to confirm activity.
-
Dose-Response Curves: For confirmed hits, perform an 8- to 12-point serial dilution (typically 1:3) to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.[26]
Protocol: Orthogonal and Counter-Screens
To ensure that the observed activity is not an artifact of the primary assay format (e.g., interference with the detection reagent), hits should be tested in an orthogonal assay.[34]
-
Orthogonal Assay: An assay that measures the same biological activity but with a different technology. For example, if the primary screen was luminescence-based, an orthogonal assay could be a TR-FRET-based immunoassay that detects the phosphorylated substrate.
-
Counter-Screens: If the detection technology is known to be prone to certain artifacts (e.g., luciferase inhibition), a counter-screen against the detection enzyme itself should be performed.
Hit Triage and Prioritization
The final step is to triage the validated hits based on multiple criteria:
-
Potency: Lower IC50 values are generally preferred.
-
Structure-Activity Relationship (SAR): Analyze if multiple compounds with similar chemical structures are active, which increases confidence in the scaffold.[14]
-
Chemical Tractability: Assess the feasibility of chemically modifying the hit compounds for lead optimization.
-
Selectivity: If possible, profile hits against other related kinases to determine their selectivity profile.
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Z'-factor (<0.5) | Reagent instability, incorrect concentrations, high data variability.[35] | Re-optimize assay conditions (enzyme/substrate concentrations). Check reagent stability and preparation. Service liquid handlers for precision.[36] |
| High False-Positive Rate | Assay interference, compound promiscuity (PAINS). | Implement orthogonal and counter-screens. Use computational filters to flag known pan-assay interference compounds (PAINS).[14] |
| Poor Reproducibility | Inconsistent liquid handling, temperature fluctuations, edge effects in plates. | Ensure proper plate incubation conditions. Use automated liquid handlers with regular maintenance.[15] Randomize sample layout on plates if edge effects are persistent. |
| "Flat" Run (All controls fail) | Omission or degradation of a key reagent (e.g., enzyme, ATP).[35] | Prepare fresh reagents. Review the automation protocol to ensure all reagents are added correctly. |
Conclusion
This application note provides a detailed framework for the high-throughput screening of indazole libraries to identify novel kinase inhibitors. By following a systematic approach of rigorous assay development, automated primary screening, and a multi-step hit validation cascade, researchers can efficiently and effectively identify high-quality lead compounds. The integration of robust automation, appropriate quality control measures like the Z'-factor, and a logical hit triage strategy are paramount to the success of any HTS campaign and form the foundation for downstream drug discovery efforts.
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Title: Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Source: ACS Publications. URL: [Link]
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Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: HTS data analysis workflow. Source: ResearchGate. URL: [Link]
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Title: A pragmatic approach to hit validation following biochemical high-throughput screening. Source: Drug Target Review. URL: [Link]
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Title: High-Throughput Screening. Source: Hudson Lab Automation. URL: [Link]
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Title: High-Throughput Sequencing: Definition, Technology, Advantages, Application and Workflow. Source: CD Genomics. URL: [Link]
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Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: Bravo Automated Liquid Handling Platform. Source: Agilent. URL: [Link]
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Title: On HTS: Z-factor. Source: Towards Data Science. URL: [Link]
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Title: Z-factor. Source: Wikipedia. URL: [Link]
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Title: Microplate Assays for High-Throughput Drug Screening in Cancer Research. Source: BMG LABTECH. URL: [Link]
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Title: Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Source: Oxford Academic. URL: [Link]
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Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Source: PubMed. URL: [Link]
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Title: HTS Data Analysis. Source: chem IT Services. URL: [Link]
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Title: The Role of Indazole Derivatives in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Indazole From Natural Resources And Biological Activity. Source: Journal of Pharmaceutical Negative Results. URL: [Link]
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Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Source: ResearchGate. URL: [Link]
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Title: Assay performance and the Z'-factor in HTS. Source: Drug Target Review. URL: [Link]
-
Title: How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Source: Dispendix. URL: [Link]
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Title: Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Source: PubMed. URL: [Link]
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Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Source: ResearchGate. URL: [Link]
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Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Source: Bentham Science. URL: [Link]
-
Title: Screening for Allosteric Kinase Inhibitors in High Throughput. Source: Wiley Analytical Science. URL: [Link]
-
Title: Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: How Are Biochemical Assays Used in High-Throughput Screening? Source: Patsnap Synapse. URL: [Link]
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Title: SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. Source: KNIME. URL: [Link]
-
Title: High Throughput Sequencing (HTS): Principle, Steps, Uses, Diagram. Source: Microbe Notes. URL: [Link]
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Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Source: Visikol. URL: [Link]
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Title: Basics of Enzymatic Assays for HTS. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
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Title: High Throughput Drug Screening. Source: Sygnature Discovery. URL: [Link]
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Title: Cell-based assays for high-throughput screening. Source: Broad Institute. URL: [Link]
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Title: Enzyme Assay Design for High-Throughput Screening. Source: OUCI. URL: [Link]
-
Title: Finding the Right Biochemical Assay for HTS and Lead Discovery. Source: YouTube. URL: [Link]
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Title: A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Source: BellBrook Labs. URL: [Link]
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Title: Assay Troubleshooting. Source: MB - About. URL: [Link]
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Title: Troubleshooting & FAQs. Source: Cygnus Technologies. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-bromo-1H-indazol-3-yl)methanamine
Welcome to the technical support center for the synthesis of (5-bromo-1H-indazol-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important indazole derivative. Our focus is on improving reaction yields and ensuring the purity of the final compound.
Introduction: Navigating the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The indazole scaffold serves as a bioisostere for indole and is a key pharmacophore in numerous FDA-approved drugs.[1][2] The synthesis of this compound, while achievable, presents several challenges that can impact yield and purity. This guide will walk you through the most common synthetic pathways, highlighting critical steps and providing solutions to common experimental hurdles.
The two primary routes to synthesize this compound involve the reduction of a nitrile precursor or the reductive amination of an aldehyde precursor. Both pathways are viable, and the choice often depends on the availability of starting materials and the desired scale of the reaction.
Synthetic Workflow Overview
Below are the two most common synthetic pathways to obtain this compound.
DOT Script for Synthetic Workflow
Caption: Common synthetic routes to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Part 1: Synthesis of the Indazole Core and Precursors
Q1: My yield for the synthesis of 5-bromo-1H-indazole is consistently low. What are the common pitfalls?
A1: Low yields in the formation of the 5-bromo-1H-indazole core often stem from suboptimal reaction conditions during the cyclization step. A common method involves the reaction of 4-bromo-2-methylaniline with an acetylating agent followed by treatment with a nitrite source.[3]
-
Temperature Control: The temperature during the addition of isoamyl nitrite and the subsequent reflux is critical. Too low a temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the diazonium intermediate, leading to side products.
-
Purity of Starting Materials: Ensure the 4-bromo-2-methylaniline is of high purity. Impurities can interfere with the diazotization and cyclization steps.
-
Hydrolysis Conditions: The final hydrolysis of the N-acetyl group requires careful control of the acid concentration and temperature to avoid degradation of the indazole ring.
Q2: I am having trouble with the bromination of indazole-3-carboxylic acid to form 5-bromo-1H-indazole-3-carboxylic acid. What can I do to improve this step?
A2: The direct bromination of indazole-3-carboxylic acid is a reliable method, but several factors can affect the outcome.
-
Solvent and Temperature: Glacial acetic acid is a common solvent for this reaction. It's crucial to ensure the starting material is fully dissolved before adding the bromine, which may require heating. The reaction is typically performed at an elevated temperature (e.g., 90°C), and maintaining this temperature consistently is important for driving the reaction to completion.[4]
-
Rate of Bromine Addition: Bromine should be added dropwise as a solution in glacial acetic acid. Rapid addition can lead to the formation of di-brominated and other over-brominated byproducts.
-
Work-up Procedure: After the reaction, pouring the mixture into ice water is a standard procedure to precipitate the product. Ensure thorough washing of the precipitate with cold water to remove any residual acid and unreacted bromine.
Q3: The reduction of 5-bromo-1H-indazole-3-carboxylic acid to the corresponding aldehyde is not going to completion. How can I optimize this?
A3: The reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is a common side reaction.
-
Choice of Reducing Agent: Using a milder reducing agent or a protecting group strategy is often necessary. One common approach is to first convert the carboxylic acid to an activated species (e.g., an acid chloride or an ester) and then perform the reduction.
-
Reaction Conditions: If using a direct reduction method, carefully control the stoichiometry of the reducing agent and the reaction temperature. Low temperatures (e.g., -78°C) are often required.
Part 2: Final Conversion to this compound
Q4: I am attempting the reduction of 5-bromo-1H-indazole-3-carbonitrile with Lithium Aluminum Hydride (LiAlH₄), but the yield is poor and I see multiple spots on my TLC.
A4: The reduction of nitriles with LiAlH₄ is a powerful transformation but requires careful execution to avoid side reactions.[5][6]
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.
-
Temperature Control: The addition of the nitrile to the LiAlH₄ suspension should be done at a low temperature (e.g., 0°C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion.
-
Quenching Procedure: The work-up is critical for both safety and yield. A sequential, dropwise addition of water, followed by an aqueous solution of NaOH, and then more water (Fieser work-up) is a standard and effective method to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.[6] Improper quenching can lead to the formation of emulsions and loss of product.
-
Potential Side Products: Incomplete reduction can leave starting material, while side reactions with the indazole N-H are possible, though less common under these conditions.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | LiAlH₄ reacts with protic solvents. |
| Temperature | Initial addition at 0°C, then warm to RT or reflux | To control the exotherm and drive the reaction to completion. |
| Work-up | Fieser method (sequential H₂O, NaOH(aq), H₂O) | Safely quenches excess reagent and precipitates filterable aluminum salts.[6] |
Q5: My reductive amination of 5-bromo-1H-indazole-3-carbaldehyde is giving me a mixture of the desired primary amine and the corresponding alcohol. How can I improve the selectivity?
A5: This is a common issue in reductive amination where the direct reduction of the aldehyde competes with the formation and reduction of the imine.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for one-pot reductive aminations.[7] These milder reagents are less likely to reduce the aldehyde at the slightly acidic pH required for imine formation.[7]
-
Two-Step Procedure: If using NaBH₄, a two-step approach can be more effective. First, form the imine by reacting the aldehyde with an ammonia source (e.g., ammonium acetate or ammonia in methanol) and remove the water formed, for instance, by using a Dean-Stark trap or molecular sieves. Then, add the NaBH₄ to reduce the isolated or in-situ formed imine.[8][9]
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH ~5-6). If the reaction is too acidic, the amine nucleophile will be protonated and non-nucleophilic. If too basic, imine formation will be slow. Adding a catalytic amount of acetic acid can be beneficial.
Q6: I am observing the formation of secondary and tertiary amines as byproducts during my synthesis. How can I prevent this?
A6: Over-alkylation occurs when the newly formed primary amine product reacts with the starting aldehyde to form a secondary amine, which can then react again.
-
Stoichiometry: Using a large excess of the ammonia source can help to outcompete the product amine in reacting with the aldehyde.
-
Slow Addition: Slowly adding the reducing agent to the mixture of the aldehyde and ammonia source can help to reduce the imine as it is formed, minimizing the concentration of the primary amine product available to react further.
Experimental Protocols
The following are generalized protocols based on established chemical literature for analogous transformations. Researchers should perform their own optimization.
Protocol 1: Synthesis of this compound via Nitrile Reduction
Step 1: Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile (as a precursor to the nitrile, demonstrating indazole formation)[7][10]
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).
-
Heat the reaction mixture in a sealed tube at 70°C for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture to dryness.
-
Purify the crude solid by recrystallization from ethanol to yield 5-bromo-1H-indazol-3-amine.
(Note: This protocol provides the 3-aminoindazole. For the target molecule, one would start with a precursor that leads to the 3-carbonitrile, which is then reduced.)
Step 2: Reduction of 5-bromo-1H-indazole-3-carbonitrile (Hypothetical Protocol)
-
Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF (10 volumes) in a flame-dried flask under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of 5-bromo-1H-indazole-3-carbonitrile (1 eq.) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Cool the mixture to 0°C and carefully quench by the sequential dropwise addition of water (1 volume), 15% aqueous NaOH (1 volume), and water (3 volumes).
-
Stir the resulting suspension for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Reductive Amination
Step 1: Synthesis of 5-bromo-1H-indazole-3-carbaldehyde [11][12]
This transformation can be achieved by the nitrosation of 5-bromoindole. An optimized procedure involves the slow addition of the indole to a pre-formed nitrosating mixture (e.g., NaNO₂ and HCl in DMF/water) at 0°C.[11][12]
Step 2: Reductive Amination of 5-bromo-1H-indazole-3-carbaldehyde [3][13]
-
Dissolve 5-bromo-1H-indazole-3-carbaldehyde (1 eq.) in methanol.
-
Add a solution of ammonia in methanol (7N, 10 eq.) and stir at room temperature for 1-2 hours to form the imine.
-
Cool the mixture to 0°C and add sodium borohydride (1.5 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by column chromatography.
Troubleshooting Workflow
If you are experiencing low yields or impurities, follow this general troubleshooting workflow.
DOT Script for Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Chekkara, R., Gorla, V. R., Susithra, E., Sireesha, R., Tenkayala, S. R., & Basaveswara Rao, M. V. (2020). Design, synthesis and anticancer evaluation of 2-Amino pyrimidine linked 7-Azaindzole derivatives. Chemical Data Collections, 29, 100513. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
-
Manna, F., Chimenti, F., Bolasco, A., Bizzarri, B., Carradori, S., D'Ascenzio, M., ... & Granese, A. (2012). 3-Substituted-1H-indazoles: a new class of potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of medicinal chemistry, 55(13), 6189–6200. [Link]
-
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]
-
Chemistry LibreTexts. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved January 20, 2026, from [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved January 20, 2026, from [Link]
-
SciSpace. (2010). Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. Journal of the Serbian Chemical Society, 75(8), 1045-1051. [Link]
-
Priyanka Jain. (2020, March 5). Reduction with Lithium Aluminium Hydride [ LiAlH4 ] # Organic Reagents [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
-
SciELO México. (2009). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 53(4), 224-227. [Link]
-
The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
Reddit. (2024, August 14). Reduction of imine. r/Chempros. [Link]
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Journal of Chemical Technology and Biotechnology. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]
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ResearchGate. (2009). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 86(9), 1073. [Link]
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Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
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Award Winning Chemicals. (n.d.). This compound Hydrochloride. Retrieved January 20, 2026, from [Link]
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National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubChem. [Link]
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National Center for Biotechnology Information. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PubChem. [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubChem. [Link]
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ResearchGate. (2015). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
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Royal Society of Chemistry. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(62), 50059-50065. [Link]
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Technical Support Center: Troubleshooting Regioselectivity in Indazole N-Alkylation
Welcome to the technical support center for indazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the persistent challenge of controlling regioselectivity in the N-alkylation of indazoles. The formation of N1 and N2 regioisomers is a common hurdle that can complicate synthesis, reduce yields, and necessitate difficult chromatographic separations.[1][2][3][4]
This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic framework to empower you to control your reaction outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles that govern selectivity, enabling you to make informed decisions in your own systems.
The Core Problem: N1 vs. N2 Isomers
The indazole ring contains two nitrogen atoms, both of which can act as nucleophiles. The 1H-indazole tautomer is generally the more thermodynamically stable form.[2][5][6] However, upon deprotonation, the resulting indazolide anion is a mesomeric system where the negative charge is delocalized across both N1 and N2. This ambidentate nucleophile can react with an electrophile at either nitrogen, leading to a mixture of products.[7]
Controlling the site of alkylation is paramount, as N1 and N2-alkylated indazoles often possess distinct biological, pharmacological, and physical properties.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during indazole N-alkylation in a direct question-and-answer format.
Q1: My reaction gives a roughly 1:1 mixture of N1 and N2 isomers. How can I favor the N1 product?
Probable Cause: Your reaction conditions are not sufficiently biased to overcome the inherent reactivity of both nitrogen atoms. This is common with standard conditions like K₂CO₃ in DMF, which often give poor selectivity.[7][8]
Suggested Solution: Switch to a system known to promote N1-alkylation under thermodynamic or chelation control.
-
Strategy 1: Employ a Hard Cation Base in a Non-Polar Solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for promoting N1 selectivity.[2][3][9] The small, hard Na⁺ cation is thought to coordinate tightly to the N2 lone pair (and potentially a chelating group at C3), sterically hindering its approach and directing the electrophile to the N1 position.[4][6][10]
-
Strategy 2: Leverage Thermodynamic Control. If the N2 product forms under kinetic control, conditions that allow for equilibration can favor the more stable N1 isomer.[2][3][11] This is sometimes achieved with specific electrophiles like α-halo carbonyls or by running the reaction at a higher temperature for a longer duration, though this can risk side reactions.[2][12] A recently developed method uses aldehydes in a two-step, one-pot procedure that proceeds under thermodynamic control to give exclusively N1-alkylation.[7][13]
Q2: I need to synthesize the N2 isomer, but my reaction is giving mainly the N1 product.
Probable Cause: Your conditions (e.g., NaH/THF) are designed for N1 selectivity. To obtain the N2 product, you need to favor the kinetically controlled pathway or use a directing strategy.
Suggested Solution: Modify your conditions to favor the kinetically reactive N2 position.
-
Strategy 1: Use a Large, Soft Cation Base in a Polar Aprotic Solvent. Conditions like cesium carbonate (Cs₂CO₃) in DMF or acetonitrile can favor N2 alkylation. The large, soft Cs⁺ cation does not coordinate as tightly, leaving the more nucleophilic N2 atom more accessible for a rapid (kinetic) reaction.
-
Strategy 2: Employ Mitsunobu Conditions. The Mitsunobu reaction (triphenylphosphine/DEAD or DIAD) with an appropriate alcohol is a classic and reliable method for achieving high N2 selectivity.[2][6][10] The bulky phosphonium intermediate that forms in situ is believed to react preferentially at the sterically less hindered N2 position.
-
Strategy 3: Acid-Catalyzed Alkylation. Under acidic conditions (e.g., TfOH), the N2 position of the indazole can be selectively protonated and then react with specific electrophiles like diazo compounds or 2,2,2-trichloroacetimidates, leading to excellent N2 selectivity.[5][14][15][16] This is because the transition state for N2 attack is energetically favored over N1 attack in this mechanistic pathway.[5]
Q3: My indazole has a bulky substituent at the C7 position, and the reaction is not working or is giving poor selectivity. What should I do?
Probable Cause: A substituent at the C7 position can sterically block the N1 position, making it less accessible to both the base and the electrophile. This can shut down N1-alkylation pathways or lead to a mixture of isomers.
Suggested Solution: This is a case where steric hindrance can be used to your advantage if the N2 isomer is the desired product.
-
Promote N2-Alkylation: The steric hindrance at C7 naturally favors alkylation at the more remote N2 position. Use standard N2-favoring conditions (e.g., Mitsunobu or Cs₂CO₃/DMF) which should be enhanced by the substrate's inherent steric bias.[2][3][9]
-
Overcoming for N1-Alkylation: Achieving N1-alkylation with a C7-substituent is very challenging. It may require screening more aggressive conditions (e.g., stronger bases like NaHMDS in THF) or a complete change in synthetic strategy, such as constructing the indazole ring with the N1-substituent already in place.[3]
Q4: I am using an electron-withdrawing group (EWG) on the indazole ring and getting unexpected results.
Probable Cause: The electronic properties of substituents dramatically influence the nucleophilicity of the N1 and N2 positions and the acidity of the N-H proton. An EWG increases the acidity of the proton and can alter the charge distribution in the indazolide anion.
Suggested Solution: Adapt your strategy based on the EWG's position.
-
EWGs at C3, C4, C5, or C6: These generally favor N1-alkylation under NaH/THF conditions.[2] An EWG at C3, such as an ester, can participate in chelation with a sodium cation, strongly directing alkylation to N1.[6][10]
-
EWGs at C7: An EWG at the C7 position (e.g., -NO₂, -CO₂Me) has been shown to confer excellent N2 regioselectivity, even under conditions that typically favor N1.[2][3][9] This is a powerful electronic directing effect that overrides other factors.
Key Parameters Influencing Regioselectivity
A deeper understanding of the core principles will allow you to troubleshoot any indazole system. The outcome of the reaction is a delicate balance between several factors.[1][11]
The Role of the Base and Solvent
The base/solvent combination is arguably the most critical factor. It dictates the nature of the indazolide anion in solution (e.g., tight ion pair vs. free anion).
| Condition | Favored Isomer | Mechanistic Rationale |
| NaH in THF | N1 | Forms a tight ion pair. The small Na⁺ cation coordinates with N2 (and C3 chelating groups), sterically blocking it and directing attack to N1.[2][10][12] |
| K₂CO₃ in DMF | Mixture | A common condition that often results in poor selectivity as it doesn't strongly favor one pathway over the other.[7][8] |
| Cs₂CO₃ in DMF/MeCN | N2 (often) | The large, soft Cs⁺ cation forms a looser ion pair, allowing the reaction to proceed under kinetic control at the more nucleophilic N2 position. |
| Strong Amide Bases (NaHMDS, LDA) in THF | N1 | Similar to NaH, these conditions favor the thermodynamically controlled N1 product.[3] |
The Nature of the Electrophile (Alkylating Agent)
The principles of Hard and Soft Acid-Base (HSAB) theory can provide predictive power.[17][18][19] The indazolide anion has a "harder" N1 center and a "softer" N2 center.
-
Hard Electrophiles (e.g., dimethyl sulfate, primary alkyl bromides) will have a greater tendency to react at the hard N1 position.
-
Soft Electrophiles (e.g., allyl bromide, benzyl bromide) will show a greater preference for the soft N2 position.
Furthermore, extremely bulky electrophiles may preferentially react at the less sterically hindered N2 position.
The Impact of Indazole Ring Substituents
Substituents control the regioselectivity through steric and electronic effects.
-
Steric Hindrance: Bulky groups at C3 or C7 can influence the approach of the electrophile. A C3-tBu group, for example, strongly favors N1-alkylation as it blocks the N2 position.[2][3] A C7 substituent blocks the N1 position.[2][13]
-
Electronic Effects: Electron-withdrawing groups (EWGs) increase the acidity of the N-H proton. Electron-donating groups (EDGs) decrease it. As mentioned, EWGs at C7 can reverse selectivity to favor N2.[2][3]
Visualizing the Competing Pathways
The choice between N1 and N2 alkylation is a result of competing reaction pathways governed by either kinetic or thermodynamic control.
Caption: A decision tree for troubleshooting poor regioselectivity.
Validated Experimental Protocols
The following protocols are provided as robust starting points for achieving high regioselectivity.
Protocol 1: Selective N1-Alkylation using NaH/THF (Chelation/Thermodynamic Control)
This method is highly effective for a range of indazoles, particularly those with chelating groups at the C3 position. [10]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting indazole (1.0 equiv.) and anhydrous THF (to make a ~0.2 M solution).
-
Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for an additional 30 minutes. The solution may become a slurry.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the N1-alkylated indazole.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol is a reliable choice for accessing N2-isomers, especially when other methods fail. [6][10]
-
Setup: To a round-bottom flask under an inert atmosphere, dissolve the starting indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF (to make a ~0.2 M solution).
-
Initiation: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the solution over 10-15 minutes. An orange color and/or a white precipitate (Ph₃P=O) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude material will contain the product and a significant amount of triphenylphosphine oxide and hydrazide byproducts.
-
Purification: Purify the residue directly by flash column chromatography. It may be beneficial to triturate the crude material with a solvent like diethyl ether/hexanes to precipitate out some of the byproducts before chromatography.
Frequently Asked Questions (FAQs)
Q: Can I use potassium tert-butoxide (KOtBu) for deprotonation? A: Yes, KOtBu can be used, but it is a bulkier base and may show different selectivity compared to NaH. In THF, it is likely to still favor N1, but its performance should be evaluated on a case-by-case basis.
Q: Why is my N1-alkylation reaction stalling? A: Incomplete deprotonation is a common cause. Ensure your NaH is fresh and reactive, and that your solvent is truly anhydrous. Another possibility is the precipitation of the sodium indazolide salt, which can reduce its reactivity. Adding a co-solvent like DMF (up to 20% v/v) can sometimes help improve solubility.
Q: How do I confirm the regiochemistry of my products? A: 2D NMR spectroscopy is the most definitive method. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments are powerful tools. An HMBC correlation from the N1-substituent's protons to the C7a carbon of the indazole core is diagnostic for the N1 isomer. An NOE between the N1-substituent and the C7-H proton also confirms the N1 structure. Conversely, for an N2-isomer, an NOE is often observed between the N2-substituent and the C3-H proton.
Q: Are there any metal-free methods for selective alkylation? A: Yes, acid-catalyzed methods using TfOH with electrophiles like diazo compounds or trichloroacetimidates provide excellent N2 selectivity without the need for a metal-based reagent. [15][16]
References
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules. Available at: [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]
-
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]
-
ResearchGate. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
-
Chemical Communications. (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]
-
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules. Available at: [Link]
-
RSC Publishing. (2024). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
-
Organic Chemistry Portal. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Available at: [Link]
-
ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Scientific Diagram]. Available at: [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Pearson, R. G. (n.d.). Hard and Soft Acids and Bases (HSAB). Available at: [Link]
-
DeLuca, N. (n.d.). Hard-Soft Acid-Base Theory. [PowerPoint slides]. University of Massachusetts Lowell. Available at: [Link]
-
Onwudinjo, F. U. (2024). Hard and Soft Acids and Bases (HSAB): Investigating Adduct Formation in Non-Aqueous Solvent Media with Selected Divalent Class B Metal Ions in Chemistry. ASEAN Journal for Science and Engineering. Available at: [Link]
-
Chemistry LibreTexts. (2021). 4.2: Hard and Soft Acids and Bases. Available at: [Link]
Sources
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- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.ucc.ie [research.ucc.ie]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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minimizing side products in amide bond formation with primary amines
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of peptide coupling and other amide syntheses, with a specific focus on minimizing common side products when working with primary amines. Here, we address frequently encountered challenges with in-depth explanations and actionable, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in amide bond formation and why do they occur?
A1: The most prevalent side products are typically epimerization of the chiral center alpha to the carboxyl group, formation of urea or guanidine byproducts from coupling agents, and the generation of unreactive N-acylurea from carbodiimide reagents. Epimerization, or racemization, occurs when the activated carboxylic acid forms an oxazolone intermediate, which can tautomerize and lose its stereochemical integrity before the amine attacks. Urea and N-acylurea byproducts are inherent to the reaction mechanism of carbodiimide coupling agents like EDC and DCC, arising from self-condensation or rearrangement of the activated intermediate.
Q2: I'm seeing a byproduct with the same mass as my desired product in my LC-MS. What could it be?
A2: If you are using a chiral carboxylic acid (like an amino acid), a byproduct with an identical mass is very likely the diastereomer or epimer of your target amide. This indicates that racemization has occurred at the stereocenter adjacent to the carbonyl group. This is a critical issue in peptide synthesis, as the biological activity of a peptide is highly dependent on its stereochemistry. Confirmation can be achieved by chiral chromatography.
Q3: When should I choose a carbodiimide-based coupling agent (like EDC) versus a phosphonium (PyBOP) or uronium-based one (HBTU, HATU)?
A3: The choice depends on the sensitivity of your substrates and the desired purity of the final product.
-
Carbodiimides (EDC, DCC): These are cost-effective and widely used. However, they are known to cause racemization, especially with sensitive amino acids, and generate urea byproducts that can be difficult to remove. They are often suitable for simple, non-chiral substrates where purification is straightforward.
-
Phosphonium (PyBOP) & Uronium (HBTU, HATU) Salts: These reagents are generally more expensive but offer higher reaction rates, lower racemization rates, and produce water-soluble byproducts, simplifying purification. They are the preferred choice for synthesizing complex peptides, chiral molecules, and when working with sterically hindered amines or acids. HATU is particularly effective for difficult couplings due to the reactivity of its activated ester.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Significant Racemization Detected
Symptoms:
-
LC-MS shows two or more product peaks with identical mass.
-
Chiral HPLC analysis confirms the presence of multiple stereoisomers.
-
NMR spectroscopy shows doubling of signals for the product.
Root Cause Analysis: Racemization occurs via the formation of a symmetric oxazolone intermediate from the activated carboxylic acid. The rate of this process is competitive with the rate of amine attack. This is particularly problematic for amino acids with electron-withdrawing groups on the side chain.
Solutions:
-
Incorporate Additives: The most common strategy is to use additives that form an active ester, which is more reactive towards the amine than it is towards oxazolone formation.
-
Hydroxybenzotriazole (HOBt) or OxymaPure® (Oxyma): These are classic racemization suppressants. Oxyma is now often preferred as HOBt is explosive under certain conditions. They work by trapping the activated acid as an ester, which then reacts with the amine.
-
Protocol: Add 1.1 equivalents of HOBt or Oxyma to the carboxylic acid before introducing the coupling agent (e.g., EDC).
-
-
Optimize Coupling Reagent: Switch from a carbodiimide to a uronium or phosphonium salt reagent that inherently minimizes racemization.
-
HATU or HBTU: These reagents rapidly form the active ester in situ, favoring the direct amidation pathway over the racemization pathway.
-
-
Control Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) can significantly slow down the rate of oxazolone formation relative to the desired amidation.
Workflow: Selecting a Strategy to Minimize Racemization
Caption: Decision tree for addressing racemization in amide bond formation.
Issue 2: Byproduct Contamination from Coupling Agent
Symptoms:
-
A persistent impurity is observed in NMR and LC-MS that is difficult to remove via standard chromatography or extraction.
-
For EDC/DCC, a white precipitate (urea) forms during the reaction.
Root Cause Analysis & Solutions:
There are two primary byproducts from carbodiimide reagents:
-
Isourea Byproduct (Water-Soluble): The desired reaction of EDC with a carboxylic acid forms an O-acylisourea intermediate. This reacts with the amine to form the amide and N,N'-dialkylurea (e.g., EDU - ethyl,dimethylaminopropyl urea). This urea is generally water-soluble.
-
Solution - Acidic Wash: During aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). This protonates the urea byproduct, rendering it highly soluble in the aqueous phase for efficient removal.
-
-
N-Acylurea Byproduct (Often Organic-Soluble): The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This side reaction consumes your starting material and creates a byproduct that can be difficult to separate from the desired amide.
-
Solution - Use of Additives: Adding HOBt or Oxyma intercepts the O-acylisourea intermediate to form an active ester before it can rearrange, thereby preventing N-acylurea formation.
-
Solution - Alternative Reagents: Switching to a phosphonium or uronium salt (e.g., HATU, PyBOP) avoids this pathway entirely, as their mechanisms do not involve an isourea intermediate.
-
Mechanism: Carbodiimide Byproduct Formation
Caption: Simplified mechanism showing desired and side reaction pathways for carbodiimide coupling.
Issue 3: Double Acylation of the Primary Amine
Symptoms:
-
An unexpected peak in the LC-MS corresponding to the mass of [2 x Carboxylic Acid + Amine - 2 x H₂O].
-
This is more common when the primary amine is part of a small, unhindered molecule (e.g., methylamine, ethylamine).
Root Cause Analysis: The initially formed secondary amide product can be deprotonated by the base used in the reaction (e.g., DIPEA, triethylamine), especially if the amide proton is somewhat acidic. The resulting amidate anion can then attack another molecule of the activated carboxylic acid, leading to a diacylimide byproduct.
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the carboxylic acid and coupling agent. Start with a 1:1:1 ratio of acid:amine:coupling agent and adjust as needed.
-
Use a Weaker or Hindered Base: If a base is required, switch from a strong, non-hindered base like triethylamine to a more hindered base like diisopropylethylamine (DIPEA), which is less likely to deprotonate the amide product. Alternatively, use a base like N-methylmorpholine (NMM).
-
Slow Addition: Add the activated acid (or the coupling agent) slowly to the solution of the amine. This maintains a low concentration of the activated species, favoring reaction with the more nucleophilic primary amine over the less nucleophilic secondary amide product.
Table 1: Comparison of Common Coupling Reagents
| Reagent | Class | Pros | Cons | Racemization Risk | Byproduct Type |
| EDC | Carbodiimide | Low cost, readily available | High racemization risk, N-acylurea formation | High | Water-soluble urea, Organic-soluble N-acylurea |
| DCC | Carbodiimide | Low cost | High racemization, solid urea byproduct (difficult to filter) | High | Insoluble urea |
| HBTU | Uronium | Fast reactions, low racemization | Forms potentially carcinogenic HOBt byproduct | Low | Water-soluble |
| HATU | Uronium | Very fast, highly effective for difficult couplings | Expensive, hygroscopic | Very Low | Water-soluble |
| PyBOP | Phosphonium | Stable, low racemization | Forms potentially carcinogenic HMPA byproduct | Low | Water-soluble |
| COMU | Uronium | High efficiency, safer byproducts than HBTU/HATU | Expensive | Very Low | Water-soluble |
References
-
Mechanism of Amide Bond Formation and Racemization: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Carbodiimide Chemistry and Side Reactions: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Phosphonium and Uronium Reagents: Li, P., & Xu, J. C. (2000). New developments in peptide coupling reagents. Chinese Journal of Chemistry, 18(2), 155-164. [Link]
-
HATU Reagent Profile: Carpino, L. A., Ionescu, D., & El-Faham, A. (1998). The uronium/guanidinium peptide coupling reagents: A historical perspective. The Journal of Organic Chemistry, 63(15), 5173–5174. [Link]
-
Oxyma as a Superior Additive: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromoindazoles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromoindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical C-C bond-forming reaction. Indazole derivatives are a cornerstone in medicinal chemistry, and mastering their synthesis is key to accelerating discovery programs.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs) & Initial Reaction Setup
This section addresses the most common initial questions regarding the Suzuki coupling of 5-bromoindazoles, focusing on the foundational parameters of the reaction.
Q1: I am starting my first Suzuki coupling with a 5-bromoindazole. What is a reliable, general-purpose starting condition?
A1: For a robust starting point, particularly with N-protected 5-bromoindazoles, a catalyst system composed of a palladium source and a phosphine ligand is highly recommended. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂, is an excellent and widely successful catalyst for this transformation.[1][3][4][5]
A typical starting protocol is as follows:
-
Reactants: 5-bromoindazole (1.0 equiv.), Arylboronic acid (1.2–1.5 equiv.)
-
Catalyst: Pd(dppf)Cl₂ (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv.)
-
Solvent: Dimethoxyethane (DME) or a dioxane/water mixture
-
Temperature: 80–100 °C
The slight excess of the boronic acid helps to drive the reaction to completion and can compensate for potential side reactions like protodeboronation.[6]
Q2: Does the N-H group on my 5-bromoindazole need to be protected? What are the consequences of running the reaction unprotected?
A2: This is a critical consideration. The indazole N-H proton is acidic and can interfere with the catalytic cycle.[7][8] Running the reaction with an unprotected N-H group can lead to several issues:
-
Catalyst Inhibition: The acidic N-H can react with the palladium catalyst, leading to the formation of inactive palladium-azole complexes and inhibiting catalytic activity.[7][9]
-
Lower Yields & Side Products: Reactions on unprotected indazoles often result in lower yields or may fail completely under standard conditions.[1][7] An increased formation of side-products is also common.[1]
While specialized conditions for coupling unprotected indazoles exist, N-protection is the most reliable strategy to ensure high yields and clean reaction profiles .[7][8] The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is easily introduced and can be removed under mild acidic conditions.[8] In some cases, the Boc group may even be cleaved in situ during the reaction workup or under the microwave heating conditions of the coupling itself.[10]
Q3: My reaction is not going to completion. What are the first parameters I should adjust?
A3: If your reaction has stalled, a systematic approach to optimization is key. Before making drastic changes, consider these initial adjustments:
-
Temperature: Increasing the reaction temperature is often the simplest and most effective first step. If you are running the reaction at 80 °C, try increasing it to 90 °C or 100 °C.
-
Reaction Time: Some couplings are simply slower. Monitor the reaction by TLC or LC-MS and extend the reaction time if starting material is still being consumed.
-
Base Strength: The base plays a crucial role in the transmetalation step. If a weaker base like K₂CO₃ is not effective, switching to a stronger base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can significantly improve the reaction rate and yield.[7][11]
This initial troubleshooting workflow can be visualized as follows:
Caption: Initial troubleshooting workflow for stalled reactions.
Section 2: Troubleshooting Guide for Common Issues
This section provides a deeper dive into specific problems that can arise during the Suzuki coupling of 5-bromoindazoles, offering explanations and actionable solutions.
Q4: I am observing a significant amount of a debrominated byproduct (the parent indazole). What causes this and how can I prevent it?
A4: Debromination, the replacement of the bromine atom with hydrogen, is a common and frustrating side reaction.[8] The primary cause is often related to the reaction conditions promoting a reductive pathway.
Causality:
-
N-H Acidity: As mentioned in Q2, deprotonation of an unprotected indazole increases the electron density on the ring, which can make the C-Br bond more susceptible to reductive cleavage.[8]
-
Hydride Sources: Impurities in solvents or reagents, or the use of certain alcohol solvents, can act as hydride sources.[8][12] These can react with the palladium intermediate in the catalytic cycle, leading to the formation of the debrominated product.
Solutions:
-
Protect the Indazole Nitrogen: This is the most effective solution. Using an N-Boc or N-SEM protected 5-bromoindazole prevents deprotonation and stabilizes the C-Br bond.[8]
-
Use High-Purity Reagents: Ensure you are using anhydrous, high-purity solvents and fresh reagents to minimize potential hydride sources.[8]
-
Optimize the Catalyst System: In some cases, the choice of ligand can influence the rate of reductive debromination versus the desired cross-coupling. If the problem persists, screening alternative ligands may be beneficial.
Q5: My desired product is formed, but I also see a significant amount of homocoupled boronic acid byproduct. How can I suppress this?
A5: The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling.[6][12]
Causality:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by the palladium catalyst.[12]
-
High Catalyst Loading: Excessive amounts of the palladium catalyst can sometimes favor this side reaction.[6]
Solutions:
-
Thoroughly Degas the Reaction: This is the most critical step to prevent homocoupling. Ensure your solvent and the reaction headspace are thoroughly degassed with an inert gas (Argon or Nitrogen) before heating. This can be done by sparging the solvent with the gas or by using several vacuum/backfill cycles.
-
Optimize Catalyst Loading: While a sufficient amount of catalyst is needed, using a large excess can be detrimental. Try reducing the catalyst loading slightly (e.g., from 5 mol% to 3 mol%).
-
Use Boronic Esters: Boronic acids can be converted to their corresponding esters (e.g., pinacol esters), which are often more stable and less prone to homocoupling.[12]
Q6: I've tried several conditions, but my yields are consistently low. Which catalyst and ligand combination should I try for a challenging 5-bromoindazole coupling?
A6: When standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are not effective, switching to a more advanced catalyst system is the logical next step. Modern biarylphosphine ligands, often referred to as Buchwald ligands, are designed to be more electron-rich and sterically hindered, which can significantly accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7][12][13]
Recommended Advanced Catalyst Systems:
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Key Advantages |
| SPhos or XPhos with a Pd source (e.g., Pd(OAc)₂) | K₃PO₄ | Dioxane/H₂O | 60-100 | Excellent for challenging substrates, including unprotected indazoles.[7] |
| Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | The electron-rich and bulky PCy₃ ligand can be effective.[4][5] |
| NiCl₂(PCy₃)₂ | K₃PO₄ | t-amyl alcohol | 100 | A cost-effective nickel-based alternative with good potential for heteroaromatic halides.[3] |
A decision-making process for catalyst selection can be visualized as follows:
Caption: Catalyst selection flowchart for low-yield reactions.
Section 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments discussed in this guide.
Protocol 1: General Procedure for Suzuki Coupling of N-Boc-5-bromoindazole
This protocol is a robust starting point for the coupling of N-protected 5-bromoindazoles.
Materials:
-
N-Boc-5-bromoindazole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(dppf)Cl₂ (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Add N-Boc-5-bromoindazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Standard workflow for N-Boc-5-bromoindazole Suzuki coupling.
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Retrieved from [Link]
-
Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. A. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4509–4521. Retrieved from [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Retrieved from [Link]
-
Zhang, H., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2978. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7311-7319. Retrieved from [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2015). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic letters, 17(17), 4198–4201. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Lindsley, C. W., et al. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Wordpress. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3-Substituted Indazoles
Welcome to the technical support center for the synthesis of 3-substituted indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this privileged heterocyclic scaffold. Indazole derivatives are crucial components in a wide array of pharmacologically active compounds, making their efficient and selective synthesis a topic of paramount importance.[1][2]
However, the journey from starting materials to the final 3-substituted indazole is often fraught with challenges, most notably the control of regioselectivity and the efficient installation of diverse functional groups. This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to address the specific issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs) & Strategic Planning
This section addresses high-level strategic questions to help you plan your synthetic route effectively.
Q1: What are the primary modern strategies for introducing substituents at the C-3 position?
A: While classical methods involving cyclization of pre-functionalized precursors exist, modern organic synthesis heavily relies on two powerful strategies for C-3 functionalization:
-
Transition-Metal-Catalyzed Cross-Coupling: This is arguably the most versatile approach. It begins with a C-3 halogenated indazole (commonly 3-iodo-1H-indazole), which can be prepared from 1H-indazole.[3] This intermediate serves as a versatile handle for introducing a wide array of substituents via well-established cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for introducing aryl and heteroaryl groups.[3][4][5] The key advantage is the broad commercial availability of boronic acids, allowing for extensive diversification.
-
Direct C-H Activation/Functionalization: This cutting-edge strategy avoids the need for pre-halogenation of the indazole core, offering a more atom- and step-economical route. Rhodium(III)-catalyzed reactions have been particularly successful, enabling the coupling of indazoles with various partners like alkenes and aldehydes.[6][7][8] These reactions often proceed via a [4+1] annulation or direct C-H activation/cyclization cascade.[6][9] However, controlling regioselectivity, especially on the indazole's benzene ring (e.g., C-7 vs. C-4), can be a challenge and often relies on the directing group's influence.[9]
Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 vs. the N-2 isomer?
A: This is one of the most common and critical challenges in indazole chemistry, as the biological activity of N-substituted indazoles can differ dramatically between regioisomers. The outcome of N-alkylation is a delicate balance of steric effects, electronic properties, and reaction conditions (base, solvent, temperature), which can be manipulated to favor either kinetic or thermodynamic products.[10][11][12]
-
Favoring N-1 (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable.[11] Conditions that allow for equilibration often favor the N-1 product. A highly effective and widely cited protocol involves using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) .[10][11][13] This combination has been shown to provide excellent N-1 selectivity (>99%) for a range of C-3 substituted indazoles.[10][13] The selectivity is thought to arise from the coordination of the sodium cation between the N-2 nitrogen and an oxygen atom on a C-3 substituent, sterically directing the incoming electrophile to the N-1 position.[13]
-
Favoring N-2 (Kinetic Product): The N-2 position is often considered the site of kinetic attack. Mitsunobu conditions, for instance, have been shown to favor the formation of the N-2 regioisomer.[11] Additionally, using certain acid catalysts like triflic acid (TfOH) with diazo compounds can afford N-2 alkylated products with extremely high selectivity (N2/N1 up to 100/0).[14] The choice of substituents on the indazole ring also plays a crucial role; electron-withdrawing groups at the C-7 position can strongly direct alkylation to the N-2 position.[10][13]
The following workflow can help guide your decision-making process for regioselective alkylation.
Caption: Decision workflow for regioselective N-alkylation of indazoles.
Q3: Are there efficient one-pot methods for synthesizing substituted indazoles?
A: Yes, several one-pot procedures have been developed to improve efficiency and reduce purification steps. For example, a mild, one-pot method for synthesizing 2H-indazoles involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a Cadogan reductive cyclization promoted by tri-n-butylphosphine.[15] This approach avoids harsh conditions and the need to isolate the intermediate ortho-imino-nitrobenzene substrate.[15] Similarly, Rh(III)-catalyzed C-H activation can facilitate one-step syntheses of N-aryl-2H-indazoles from azobenzenes and aldehydes, showcasing high functional group tolerance.[8]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a direct question-and-answer format.
Low Yield & Incomplete Reactions
Q: My Suzuki-Miyaura coupling to functionalize the C-3 position is giving a low yield. What are the likely causes?
A: Low yields in C-3 Suzuki couplings are common and can usually be traced to a few key factors. Here is a systematic troubleshooting guide:
-
Starting Material Integrity:
-
Cause: The 3-iodo-1H-indazole may be impure or degraded. The N-H group makes it susceptible to side reactions. N-protection (e.g., with a Boc group) is often required before the coupling reaction.[4] The boronic acid may have decomposed into boroxine or be of poor quality.
-
Solution: Confirm the purity of your 3-iodoindazole by NMR and LC-MS. Consider N-protecting it with (Boc)₂O.[3] Use fresh, high-quality boronic acid or test for its activity.
-
-
Catalyst and Ligand Issues:
-
Cause: The palladium catalyst may be inactive (oxidized to Pd black) or the ligand may have degraded. The choice of catalyst and ligand is critical.
-
Solution: Use a robust catalyst like Pd(PPh₃)₄ or a pre-catalyst with a suitable ligand (e.g., PdCl₂(dppf)).[3][4] Ensure your reaction is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon) to prevent oxidative degradation of the Pd(0) species.
-
-
Suboptimal Reaction Conditions:
-
Cause: The base, solvent, or temperature may not be optimal for your specific substrates.
-
Solution: An aqueous base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step.[16] A solvent mixture like dioxane/water is often effective.[4] Microwave irradiation can sometimes dramatically improve yields and reduce reaction times.[4][16]
-
Caption: Troubleshooting workflow for low yields in Suzuki cross-coupling.
Regioselectivity & Isomer Separation
Q: I performed an N-alkylation and obtained an inseparable mixture of N-1 and N-2 isomers. How can I improve the selectivity?
A: Achieving high regioselectivity is key to avoiding difficult chromatographic separations. If you are getting a mixture, you need to adjust your conditions to favor one pathway decisively.
-
To Increase N-1 Selectivity:
-
Switch to NaH in THF: If you are using a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF, you are likely operating under conditions that allow for both kinetic and thermodynamic pathways. Switching to the NaH/THF system is the most reliable method to strongly favor the N-1 isomer.[10][11]
-
Check Substituent Effects: C-3 substituents with a coordinating heteroatom (e.g., -CO₂Me, -CONH₂) enhance N-1 selectivity with NaH.[10][13] If your C-3 group is non-coordinating, selectivity might be lower.
-
-
To Increase N-2 Selectivity:
-
Avoid Hydride Bases: Do not use NaH. Consider conditions known to favor the kinetic N-2 product.
-
Employ Mitsunobu Conditions: This reaction (using PPh₃, DIAD/DEAD, and an alcohol) often gives a preference for the N-2 isomer.[11]
-
Use Acid Catalysis with Diazo Compounds: The TfOH-catalyzed reaction with diazo compounds is reported to be highly N-2 selective.[14]
-
Leverage Ring Substituents: If your scaffold allows, installing an electron-withdrawing group at the C-7 position (e.g., -NO₂, -CO₂Me) can provide excellent N-2 regioselectivity (≥96%).[10][13]
-
| Condition Favoring | Base/Reagent System | Solvent | Typical N1:N2 Ratio | Reference |
| N-1 Selectivity | Sodium Hydride (NaH) | THF | >99:1 | [10][11][13] |
| N-1 Selectivity | K₂CO₃ / Equilibration | DMF | Varies, favors N-1 | [11][17] |
| N-2 Selectivity | Mitsunobu (PPh₃/DIAD) | THF | 1:2.5 (Example) | [11] |
| N-2 Selectivity | Triflic Acid (TfOH) | Varies | Up to 0:100 | [14] |
| N-2 Selectivity | NaH (with C-7 EWG) | THF | 4:96 (Example) | [10][13] |
Side Reactions
Q: In my C-H activation reaction, I'm observing multiple products and low conversion. What's going wrong?
A: C-H activation chemistry is sensitive, and side reactions can be problematic.
-
Cause: Poor regioselectivity due to multiple activatable C-H bonds, or catalyst deactivation.
-
Solution:
-
Confirm Directing Group Efficacy: Most C-H activation methods on indazoles rely on a directing group (often on the N-2 position). Ensure your directing group is appropriate and correctly installed.
-
Check for Steric Hindrance: C-H activation often occurs at the least sterically hindered position. If your substrate has multiple accessible sites, you may get a mixture of products.[6] Using a symmetrical starting material (like a symmetrical azobenzene for indazole synthesis) can circumvent this issue.[9]
-
Optimize the Oxidant/Additive: Many Rh(III)-catalyzed reactions require a co-catalyst or additive like Cu(OAc)₂ or AgSbF₆.[6][8] The stoichiometry and choice of this additive are critical and may need re-optimization for your specific substrate.
-
Ensure an Inert Atmosphere: While some reactions are robust, many transition-metal-catalyzed C-H activations are sensitive to air and moisture. Ensure your reagents are dry and the reaction is run under an inert atmosphere (N₂ or Ar).
-
Part 3: Key Experimental Protocols
Protocol 1: Highly Regioselective N-1 Alkylation of 3-Substituted Indazole
This protocol is adapted from methodologies demonstrating high N-1 selectivity.[10][11][13]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the 3-substituted-1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a 0.1 M solution.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide may result in a suspension.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates complete consumption of the starting material).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.
Protocol 2: C-3 Arylation via Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure based on successful literature reports.[3][4]
-
Preparation: To a microwave vial, add 3-iodo-1-(tert-butoxycarbonyl)-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water to create a 0.2 M solution. Seal the vial and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the vial in a microwave reactor and heat to 120-140 °C for 20-40 minutes. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product contains the N-Boc protected 3-aryl indazole.
-
Deprotection (if required): The Boc group can be removed by dissolving the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM) and stirring at room temperature for 1-2 hours.
-
Final Purification: After deprotection, concentrate the mixture and purify by flash column chromatography to yield the final 3-aryl-1H-indazole.
References
- Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones. Organic Letters, 7(21), 4847–4849.
-
Haddadin, M. J., Kurth, M. J., & Olmstead, M. M. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. The Journal of Organic Chemistry, 74(22), 8686–8691. [Link]
-
Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini reviews in medicinal chemistry, 12(12), 1293–1300. [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26235–26246. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 52(9), 2634–2646. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship, University of California. [Link]
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He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429–6432. [Link]
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Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1904–1915. [Link]
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Wang, D., et al. (2017). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 22(10), 1699. [Link]
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Sharma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 35–61. [Link]
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Yin, C., et al. (2021). Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 19(35), 7701–7705. [Link]
-
Leftheris, K., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Bioorganic & medicinal chemistry letters, 19(1), 221–224. [Link]
-
Chen, Y., et al. (2022). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. The Journal of Organic Chemistry, 87(2), 1269–1279. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-substituted-(5-pyrrol-2-yl)-indazoles by the Suzuki cross-coupling. ResearchGate. [Link]
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Li, P., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]
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Sharma, P., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(21), 7291. [Link]
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Li, P., et al. (2011). Synthesis of 3-substituted Indazoles From Arynes and N-tosylhydrazones. PubMed. [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
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Lu, P., et al. (2022). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 18, 1038–1051. [Link]
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Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2928. [Link]
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Stuart, D. R., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(49), 18334–18337. [Link]
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Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
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Technical Support Center: Navigating the Nuances of Indazole Derivative Workups
A Researcher's Guide to Preventing Decomposition and Ensuring Product Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet critical challenge in synthetic chemistry: preventing the decomposition of indazole derivatives during reaction workup and purification. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot but also proactively design experiments that safeguard the integrity of these valuable molecules.
Indazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their bicyclic aromatic system, while conferring desirable biological activity, can also be susceptible to degradation under various workup conditions. This guide will delve into the common decomposition pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My indazole derivative seems to be decomposing during aqueous workup. What are the most likely causes?
Indazole decomposition during aqueous workup is frequently linked to pH instability, oxidation, and, to a lesser extent, temperature and light exposure.
-
pH Sensitivity: The indazole ring is amphoteric, meaning it can be protonated or deprotonated.[3] While the parent indazole is soluble in acidic solutions and can often withstand washes with dilute acids and bases, substituted indazoles can be much more sensitive.[4] Electron-withdrawing groups can increase the acidity of the N-H proton, making the molecule more susceptible to degradation in basic conditions. Conversely, some derivatives may be unstable in strongly acidic media. It's crucial to understand the electronic nature of your specific derivative. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][6]
-
Oxidation: The indazole nucleus can be susceptible to air oxidation, especially at elevated temperatures or in the presence of certain metal catalysts that may not have been fully quenched. This can lead to the formation of N-oxides or other undesired byproducts.
-
Ring Opening: A significant concern, particularly with N-protected indazoles, is the potential for ring-opening isomerization to form o-aminobenzonitriles in the presence of strong bases.[7] Interestingly, unprotected indazoles with a free N-H bond tend to be more resilient to this specific decomposition pathway as they are deprotonated in situ.[7]
Q2: I'm observing streaking and poor separation of my indazole derivative during silica gel column chromatography. What's happening and how can I fix it?
This is a classic issue encountered with basic nitrogen-containing heterocycles on acidic silica gel. The basic nitrogen atoms on your indazole can interact strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and in some cases, decomposition.[8]
Here are several effective solutions:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (typically 0.1-1%) is a common and effective choice.[8] Ammonia in methanol can also be used. This neutralizes the acidic sites on the silica, minimizing unwanted interactions.
-
Switch to a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Basic or neutral alumina can be excellent alternatives for purifying basic compounds.[8]
-
Reversed-Phase Chromatography: For highly polar indazole derivatives, reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol is often a superior option.[8]
Q3: Can exposure to light during workup affect my indazole derivative?
Yes, photochemical degradation is a real possibility for some indazole derivatives. Exposure to UV light can induce rearrangements, such as the conversion of indazoles into benzimidazoles.[9][10] While this is a synthetically useful transformation in some contexts, it is an undesirable side reaction during a standard workup.
Recommendation: To minimize the risk of photodegradation, it is good practice to protect your reaction and workup solutions from direct light, for example, by wrapping flasks in aluminum foil.
Troubleshooting Guide: A Proactive Approach to Workup Design
This section provides a systematic approach to designing your workup protocol to preemptively address potential decomposition issues.
Quenching the Reaction: The First Line of Defense
The initial quenching of your reaction is a critical step. Improper quenching can lead to temperature spikes or exposure to harsh pH conditions that can initiate decomposition.
-
Controlled Temperature: For highly exothermic reactions or when quenching pyrophoric reagents, always perform the quench at a low temperature (e.g., in an ice bath). Add the quenching agent slowly and with vigorous stirring to dissipate heat effectively.
-
Mild Quenching Agents: Instead of strong acids or bases, consider milder alternatives.
-
For acidic quenches: Saturated aqueous ammonium chloride (NH₄Cl) is a good choice.
-
For basic quenches: Saturated aqueous sodium bicarbonate (NaHCO₃) is generally preferred over stronger bases like sodium hydroxide.[11]
-
The Aqueous Wash: Navigating the pH Spectrum
If an aqueous wash is necessary, careful consideration of the pH is paramount.
-
Start with a Neutral Wash: If possible, begin with a wash using deionized water or brine (saturated NaCl solution). Brine can also help to break emulsions and decrease the solubility of your organic product in the aqueous layer.[8]
-
Gentle Acid/Base Washes: If an acidic or basic wash is required to remove impurities, use dilute solutions (e.g., 1M HCl or 1M NaHCO₃) and minimize the contact time. After the wash, promptly neutralize the organic layer with a wash of water or brine.
-
Consider a Biphasic Workup with a Buffer: For particularly sensitive indazoles, using a buffered aqueous solution at a specific pH for extraction can provide a more controlled environment.
Mitigating Oxidative Decomposition
If you suspect your indazole derivative is sensitive to oxidation, the following precautions should be taken:
-
Use Degassed Solvents: Solvents for extraction and chromatography can be degassed by sparging with an inert gas like nitrogen or argon for 15-30 minutes prior to use.
-
Work Under an Inert Atmosphere: When possible, conduct the workup under a blanket of nitrogen or argon.
-
Addition of Antioxidants: In some cases, adding a small amount of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), to the workup solvents may be beneficial.[12]
Purification: Preserving Your Product
As discussed in the FAQs, chromatography can be a source of decomposition.
Table 1: Troubleshooting Indazole Purification by Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Streaking/Tailing on TLC and Column | Strong interaction of basic indazole with acidic silica gel.[8] | Add 0.1-1% triethylamine or ammonia to the eluent.[8] Use neutral or basic alumina as the stationary phase.[8] |
| Product Decomposition on the Column | The compound is unstable on silica gel.[13] | Perform a quick stability test on a TLC plate.[14] If unstable, consider alternative purification methods like recrystallization or reversed-phase chromatography. |
| Poor Separation of Isomers | N-1 and N-2 isomers have very similar polarities. | Optimize the eluent system using different solvent mixtures. Consider using a different stationary phase. High-Performance Liquid Chromatography (HPLC) may be necessary. |
| Compound Stuck on the Column | The compound is too polar for the eluent system or is irreversibly adsorbed.[8][15] | Gradually increase the polarity of the eluent. If the compound is basic, a small amount of acid (e.g., acetic acid) in the eluent might help, but test for stability first.[15] |
Experimental Protocols: Best Practices in Action
Protocol 1: General "Gentle" Workup for Sensitive Indazole Derivatives
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NH₄Cl solution with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water (2x)
-
Saturated aqueous NaHCO₃ solution (1x) - use with caution if your product is acid-sensitive
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a moderate temperature (typically below 40 °C).
Protocol 2: Workup with Protection from Air Oxidation
-
Preparation: Use solvents that have been degassed by sparging with nitrogen for 20-30 minutes.
-
Quenching and Extraction: Perform the quenching and extraction steps under a positive pressure of nitrogen or argon.
-
Washing: Wash the combined organic layers with degassed aqueous solutions.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. For storage, consider dissolving the final product in a degassed solvent and keeping it under an inert atmosphere.
Visualizing the Process: Workup Decision Workflow
Caption: A decision-making workflow for the workup of indazole derivatives.
By understanding the inherent chemical properties of the indazole scaffold and the potential pitfalls during workup, you can significantly improve the yield and purity of your target compounds. This guide provides a framework for logical troubleshooting and the implementation of preventative measures. Remember that each derivative is unique, and a small-scale pilot experiment to test the stability of your compound under the planned workup conditions is always a prudent investment of time.
References
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dos Santos, T., Buettner, C. S., Yildiz, D. B., Mamone, M., Ruffoni, A., & Leonori, D. (2025). Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition, 64(29), e202423804. [Link]
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Claramunt, R. M., Lopez, C., Lopez, A., Perez-Medina, C., Perez-Torralba, M., Alkorta, I., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5853–5865. [Link]
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Catalán, J., del Valle, J. C., Claramunt, R. M., Boyer, G., & Laynez, J. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10606–10610. [Link]
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Ye, Y., & Kool, E. T. (2023). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Journal of the American Chemical Society, 145(1), 387–396. [Link]
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Wikipedia. (n.d.). Indazole. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (1973). 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2599-2604. [Link]
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Alam, S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2166–2176. [Link]
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Sapnakumari, M., Narayana, B., Sarojini, B. K., & Madhu, L. N. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. Medicinal Chemistry Research, 23(5), 2368–2376. [Link]
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Ghaffari, M., & Antonchick, A. P. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. The Journal of Organic Chemistry, 82(24), 13557–13562. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
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ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
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Alam, S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2166–2176. [Link]
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Naaz, F., Srivastava, P., Singh, A., & Kumar, A. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 25-54. [Link]
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Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(16), 3746. [Link]
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Alam, S., & Keating, T. A. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170–180. [Link]
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ResearchGate. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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ResearchGate. (n.d.). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do? Retrieved from [Link]
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University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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Khan, I., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design, 27(1), 1-1. [Link]
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Pacansky, J., & Johnson, D. (1987). The photocyclization of a hydrazone to an indazole. Journal of Photochemistry, 37(2), 237-246. [Link]
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Reddit. (2024, April 9). Quenching guide. r/Chempros. Retrieved from [Link]
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Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(16), 3746. [Link]
-
Catalán, J., del Valle, J. C., Claramunt, R. M., Boyer, G., & Laynez, J. (1994). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. The Journal of Physical Chemistry, 98(42), 10606–10610. [Link]
-
Claramunt, R. M., Lopez, C., Lopez, A., Perez-Medina, C., Perez-Torralba, M., Alkorta, I., & Elguero, J. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5853–5865. [Link]
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Molbank. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(2), M1858. [Link]
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Fourie, J., & van der Westhuizen, J. H. (2015). Inhibition of Myeloperoxidase: Evaluation of 2H-Indazoles and 1H-Indazolones. Molecules, 20(11), 20684–20701. [Link]
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ResearchGate. (2018). (PDF) Identification and development of novel indazole derivatives as potent bacterial peptidoglycan synthesis inhibitors. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. International Journal of Pharmaceutical Sciences and Research, 7(8), 3146. [Link]
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Organic Letters. (2023). Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2 H-Indazoles to ortho- N-Acylsulfonamidated Azobenzenes. Organic Letters, 25(22), 4183–4187. [Link]
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Organic Process Research & Development. (2023). Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development, 27(4), 724–731. [Link]
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Organic Chemistry Frontiers. (2023). Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. Organic Chemistry Frontiers, 10(10), 2541-2547. [Link]
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ResearchGate. (2006). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Retrieved from [Link]
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Molecules. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Molecules, 27(3), 863. [Link]
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Journal of Agricultural and Food Chemistry. (2002). Prevention of cellular oxidative damage by an aqueous extract of Anoectochilus formosanus. Journal of Agricultural and Food Chemistry, 50(12), 3564-3569. [Link]
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Indazole Synthesis Technical Support Center: A Guide to Overcoming Reactivity Challenges
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactivity challenges associated with the versatile indazole core. The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3][4] However, its unique electronic properties and tautomeric nature often lead to experimental challenges, particularly concerning regioselectivity and low reactivity.[2][3]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a direct question-and-answer format to address the specific issues you may encounter in the lab.
Part 1: Frequently Asked Questions & Troubleshooting
This section tackles the most common hurdles in indazole functionalization, offering explanations for the underlying chemical principles and actionable solutions.
N-Functionalization: The N1 vs. N2 Regioselectivity Challenge
Q1: I'm attempting an N-alkylation of my 1H-indazole and obtaining a mixture of N1 and N2 isomers. How can I control the regioselectivity?
A1: This is a classic challenge in indazole chemistry. The outcome of N-alkylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by the base, solvent, and the nature of the electrophile.[5][6][7] The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole.[2][3][8] However, the N1 and N2 positions have different electronic and steric environments, leading to mixtures under many conditions.
Troubleshooting Flowchart for N-Alkylation Regioselectivity:
Caption: Decision workflow for achieving regioselective N-alkylation.
Key Insights for Regiocontrol:
-
For N1-Alkylation (Thermodynamic Product): The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more stable N1-alkylated product.[5][7] This is particularly true for indazoles with electron-withdrawing groups.
-
For N2-Alkylation (Kinetic Product): Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) tend to yield the N2-isomer as the major product.[5]
-
Steric Effects: Substituents at the C7 position can sterically hinder the N1 position, thus favoring N2-alkylation. For instance, C7-NO2 or C7-CO2Me substituted indazoles show excellent N2 regioselectivity.[5][9]
Q2: I need to install a protecting group on the indazole nitrogen. Which one should I choose and what are the optimal conditions?
A2: The choice of a protecting group is critical and depends on the downstream reaction conditions you plan to employ. Here's a comparative guide:
| Protecting Group | Reagents for Protection | Key Strengths & Stability | Deprotection Conditions |
| Boc | Boc₂O, DMAP, THF | Moderately stable; good for directing metallation. | TFA in DCM; or thermal cleavage. |
| Benzyl (Bn) | BnBr, NaH, THF/DMF | Robust; stable to a wide range of acidic/basic conditions.[10] | Catalytic hydrogenolysis (H₂, Pd/C).[10] |
| Tosyl (Ts) | TsCl, Pyridine/Et₃N | Very stable to acids/bases; reduces nucleophilicity of the nitrogen.[10] | Reductive cleavage (e.g., Mg/MeOH).[10] |
| SEM | SEM-Cl, dicyclohexylmethylamine, THF | Excellent for directing C3-lithiation; N2 selective.[11] | TBAF in THF; or aqueous HCl in EtOH.[11] |
C-H Functionalization: Activating the "Unreactive" Positions
Q3: My direct C3-arylation of a 1H-indazole is failing or giving very low yields. What am I doing wrong?
A3: The C3 position of 1H-indazoles is notoriously unreactive towards direct C-H arylation.[12][13][14] This is a significant challenge, as C3-arylated indazoles are valuable motifs in pharmaceuticals.[12][14] However, recent advances in catalysis have provided robust solutions.
Troubleshooting C3-Arylation:
-
Catalyst System is Key: Standard cross-coupling conditions are often ineffective. A specialized Pd(II)/Phenanthroline catalyst system has been shown to be highly effective for the C3 arylation of N-protected 1H-indazoles with aryl iodides or bromides.[12][14]
-
Protecting Group Influence: The reaction is highly sensitive to the N1-substituent. Electron-withdrawing protecting groups like Acetyl (Ac), Boc, and Tosyl (Ts) can severely inhibit the reaction.[12] N-methyl or other simple alkyl groups are often more successful.
-
Solvent Choice: The solvent plays a crucial role in both selectivity and reactivity. Toluene, chlorobenzene, or trifluoromethylbenzene are often superior to more common solvents like DMF or DMA for this specific transformation.[12][14]
-
Consider 2H-Indazoles: If your synthetic route allows, the C3 position of 2H-indazoles is generally more reactive towards direct arylation than the 1H-tautomer.[12][13]
Workflow for Successful C3-Arylation:
Caption: Step-by-step workflow for C3-arylation of 1H-indazoles.
Q4: I want to functionalize the benzene ring of the indazole. Which positions are most accessible?
A4: The reactivity of the benzene portion of the indazole core follows the principles of electrophilic aromatic substitution, influenced by the pyrazole ring.
-
Electrophilic Substitution: The pyrazole ring is electron-withdrawing, deactivating the benzene ring towards electrophilic attack. Substitution, when it occurs, is generally directed to the C5 and C7 positions. Nitration, for example, typically yields 5-nitroindazole.
-
Directed ortho-Metalation (DoM): For more controlled functionalization, DoM is a powerful strategy. By installing a directing group at N1 (e.g., Boc), you can direct lithiation specifically to the C7 position, which can then be quenched with an electrophile.
-
Palladium-Catalyzed C-H Activation: Specific catalytic systems can achieve direct arylation at the C7 position. For example, using Pd(OAc)₂ with 1,10-phenanthroline as a ligand can effectively couple 3-substituted 1H-indazoles with iodoaryls at C7.[15]
Part 2: Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 2.1: Regioselective N2-Protection of Indazole with a SEM Group
This protocol is adapted from methodologies that utilize the 2-(trimethylsilyl)ethoxymethyl (SEM) group to selectively protect the N2 position, which is particularly useful for subsequent C3-functionalization.[11]
Materials:
-
Indazole (1.0 equiv)
-
2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)
-
Dicyclohexylmethylamine (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of indazole (1.0 equiv) in anhydrous THF, add dicyclohexylmethylamine (1.2 equiv) at room temperature under an inert atmosphere (N₂ or Ar).
-
Add SEM-Cl (1.2 equiv) dropwise via syringe.
-
Stir the mixture at room temperature for 3-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Quench the reaction by adding 0.5 N aqueous NaOH solution.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N2-SEM-protected indazole.
Protocol 2.2: Pd(II)/Phenanthroline-Catalyzed C3-Arylation of 1-Methyl-1H-Indazole
This protocol is based on a robust method developed for the challenging C3-arylation of 1H-indazoles.[12][14]
Materials:
-
1-Methyl-1H-indazole (1.0 equiv, 0.25 mmol)
-
Aryl Iodide or Aryl Bromide (2.0 equiv, 0.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
1,10-Phenanthroline (Phen) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 equiv)
-
Anhydrous Toluene (1 mL)
Procedure:
-
In an oven-dried reaction vessel, combine 1-methyl-1H-indazole, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 140 °C in a pre-heated oil bath.
-
Stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the C3-arylated product.
References
-
ResearchGate. Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]
-
Royal Society of Chemistry. Recent advances in C–H functionalization of 2H-indazoles. Org. Biomol. Chem.[Link]
-
PubMed. Regioselective protection at N-2 and derivatization at C-3 of indazoles. J. Org. Chem. 2006, 71(14), 5392-5. [Link]
-
MDPI. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]
-
National Institutes of Health. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chem Sci. 2013, 4(6), 2657-2662. [Link]
-
PubMed. Recent Strategies in Transition-Metal-Catalyzed Sequential C-H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. 2022, 27(15), 4969. [Link]
-
National Institutes of Health. Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Org. Chem. Front. 2017, 4(12), 2320-2324. [Link]
-
MPG.PuRe. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
National Institutes of Health. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein J. Org. Chem. 2022, 18, 938-950. [Link]
-
ResearchGate. Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. Regioselective synthesis of 1-substituted indazole-3-carboxylic acids. [Link]
-
National Institutes of Health. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. 2019, 24(18), 3244. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ResearchGate. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
PubMed. Palladium-catalyzed direct C7-arylation of substituted indazoles. Org. Lett. 2014, 16(16), 4284-7. [Link]
-
Royal Society of Chemistry. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chem. Sci.[Link]
-
ResearchGate. Direct arylation on C‐3 position of 1H‐indazole substrates reported in literature. [Link]
-
ResearchGate. Visible light induced functionalization of indazole and pyrazole: A recent update. [Link]
-
National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Med. Chem. 2024, 15(4), 1011-1043. [Link]
-
National Institutes of Health. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules. 2023, 28(13), 5227. [Link]
-
Royal Society of Chemistry. Visible light-induced functionalization of indazole and pyrazole: a recent update. Chem. Commun.[Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
National Institutes of Health. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. 2022, 27(15), 4969. [Link]
-
ResearchGate. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. [Link]
-
National Institutes of Health. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Med. Chem. 2021, 12(4), 499-519. [Link]
-
ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. [Link]
-
ACS Publications. Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. J. Org. Chem.[Link]
-
IDR@NITK. Transition-Metal-Catalyzed Syntheses of Indazoles. [Link]
-
National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2018, 23(11), 2783. [Link]
-
ResearchGate. Transition‐Metal‐Catalyzed Syntheses of Indazoles. [Link]
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- 13. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alkylation of (5-bromo-1H-indazol-3-yl)methanamine
Welcome to the technical support center for synthetic strategies involving (5-bromo-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the derivatization of this molecule: achieving selective mono-N-alkylation while avoiding the common pitfall of over-alkylation. Here, we provide in-depth troubleshooting advice, validated protocols, and the chemical reasoning behind our strategic recommendations.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem with this compound?
A1: Over-alkylation is a frequent and problematic side reaction where the target nitrogen atom reacts with an alkylating agent multiple times.[1] In the case of this compound, the primary aminomethyl group (-CH₂NH₂) is the intended site of reaction. After the first alkylation, it forms a secondary amine. This newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine.[2][3] This increased reactivity creates a "runaway" effect, causing it to compete for the alkylating agent, leading to the formation of an undesired tertiary amine and, potentially, a quaternary ammonium salt.[4] This results in a complex product mixture, reducing the yield of the desired mono-alkylated product and significantly complicating purification.
Q2: This molecule has three nitrogen atoms. Which one is the most reactive, and how do I control where the alkylation occurs?
A2: Your molecule possesses three potential nucleophilic sites: the primary amine (exocyclic), the N1 position of the indazole ring, and the N2 position of the indazole ring.
-
Primary Amine: Generally a strong nucleophile, highly prone to alkylation.
-
Indazole Nitrogens (N1 & N2): The indazole NH is acidic and can be deprotonated by a base to form an indazolide anion. This anion is an ambident nucleophile, with reactivity at both N1 and N2.[5] The ratio of N1 to N2 alkylation is highly sensitive to reaction conditions, including the base, solvent, counter-ion, and temperature.[6][7][8]
Controlling the reaction site is paramount. Direct alkylation without any protective measures will almost certainly yield a complex mixture of products alkylated at all three positions. To achieve selectivity, a protection strategy is essential. To ensure alkylation occurs only on the primary amine, the indazole nitrogen must first be protected.
Q3: What is the single most reliable method to guarantee selective mono-alkylation on the primary amine?
A3: For achieving clean, controlled mono-alkylation, Reductive Amination is the gold standard and our primary recommendation.[2][9] This method avoids direct alkylation with aggressive reagents like alkyl halides. Instead, the primary amine is reacted with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine.[10] This process is inherently self-limiting; once the secondary amine is formed, it cannot react further under these conditions, thus completely avoiding the over-alkylation problem.[11]
Q4: How do I prevent any reaction on the indazole ring?
A4: The most effective way to deactivate the indazole nitrogens is to temporarily install a protecting group . The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is easily introduced onto the N1 position of the indazole ring, is stable to the conditions of reductive amination, and can be cleanly removed at the end of the synthesis without affecting the newly installed alkyl group on the side-chain amine.[12][13]
Visualizing the Challenge: Competing Reaction Pathways
The diagram below illustrates the multiple reactive pathways that lead to product mixtures during direct alkylation, highlighting the necessity of a controlled synthetic strategy.
Caption: Competing pathways in direct alkylation.
Troubleshooting Guide & Strategic Protocols
This section details the most robust strategies to overcome alkylation challenges, complete with step-by-step protocols.
Strategy 1: The Gold Standard — A Three-Step Protection/Alkylation/Deprotection Workflow
This sequence is the most reliable method for obtaining a clean, mono-alkylated product in high yield. It systematically addresses both regioselectivity (by protecting the indazole) and over-alkylation (by using reductive amination).
Caption: A robust three-step synthetic sequence.
Protocol 1.1: Step 1 - Indazole N-H Protection with Boc Group
Protecting the indazole is critical to prevent side reactions at the N1 and N2 positions. The Boc group is ideal due to its stability and ease of removal.
-
Reagents: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Add TEA (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N1-Boc protected intermediate.[13]
-
Data Summary: Comparison of Indazole N-Protecting Groups
The choice of protecting group is critical and depends on the planned downstream reaction conditions.
| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Key Features & Considerations |
| tert-Butyloxycarbonyl | Boc | (Boc)₂O, TEA, DMAP | Strong acids (TFA, HCl) | Excellent for general use; stable to bases and hydrogenation; easily removed.[12] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH or DIPEA | Fluoride sources (TBAF); strong acid | Offers high N2-selectivity during introduction if desired; stable to a wide range of conditions.[14][15] |
| Tosyl (p-toluenesulfonyl) | Ts | TsCl, Pyridine | Strong reducing agents (e.g., Na/NH₃) or harsh acidic/basic hydrolysis | Very robust and stable; removal conditions can be harsh and may not be compatible with all substrates.[12] |
| Benzyl | Bn | BnBr, NaH | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions; removal is orthogonal to many other groups. |
Protocol 1.2: Step 2 - Reductive Amination
This step selectively forms the C-N bond on the primary amine without risk of over-alkylation. Sodium triacetoxyborohydride (STAB) is a mild and highly effective reducing agent for this transformation.[10][11]
-
Reagents: N1-Boc protected starting material, desired aldehyde or ketone (1.0-1.2 equiv), Sodium triacetoxyborohydride (STAB, 1.5 equiv), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (catalytic).
-
Procedure:
-
Dissolve the N1-Boc protected amine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in anhydrous DCE.
-
Add a few drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add STAB portion-wise at room temperature. Note: The reaction may be slightly exothermic.
-
Continue stirring at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the N-alkylated, N1-Boc protected product.
-
Protocol 1.3: Step 3 - Boc Deprotection
The final step removes the Boc group to reveal the N1-H of the indazole ring.
-
Reagents: N-alkylated, N1-Boc protected product, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (approx. 0.1 M).
-
Add an excess of TFA (e.g., 20-50% v/v solution of TFA in DCM).
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent and wash carefully with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer, concentrate, and purify if necessary to yield the final mono-alkylated product.
-
Strategy 2: Direct Alkylation with Stoichiometric Control (High Risk / Advanced Users)
While not generally recommended due to the high risk of side products, direct alkylation may be attempted if reductive amination is not feasible. Success relies on carefully controlling stoichiometry to favor mono-alkylation.[1] This approach is best suited for situations where the starting amine can be used in large excess and extensive purification is acceptable.
-
Principle: By using a large excess of this compound (e.g., 5-10 equivalents) relative to the alkylating agent (1 equivalent), the alkylating agent is statistically more likely to react with an unreacted starting material molecule rather than the more nucleophilic mono-alkylated product.[16]
-
Drawbacks:
-
Poor Atom Economy: A large amount of the starting material is unreacted and must be recovered or discarded.
-
Mixture of Products: Over-alkylation and indazole alkylation are still highly probable, requiring difficult chromatographic separation.
-
Not Recommended for valuable or late-stage intermediates.
-
References
-
Humphrey, J. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1956. Available at: [Link]
- ResearchGate. (n.d.). Methods for mono-selective N-alkylation of amines using alcohols as...
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- ResearchGate. (n.d.). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Digital Commons @ USF. (n.d.).
- Chemical Communications (RSC Publishing). (n.d.).
- BenchChem. (2025). Strategies to avoid over-alkylation of the amine group. BenchChem Tech Support.
- RSC Advances (RSC Publishing). (n.d.).
- PubMed. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Journal of Organic Chemistry, 71(14), 5392-5.
- Bhattacharyya, S., et al. (n.d.). Selective Monoalkylation of Ammonia: A High Throughput Synthesis of Primary Amines.
- GlaxoSmithKline. (2024).
- Organic Chemistry Portal. (n.d.).
- Grokipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (2026).
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.).
- PubChem. (n.d.). (5-bromo-4-methyl-1H-indazol-3-yl)methanamine.
- ACS Publications. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2017).
- Master Organic Chemistry. (2017).
- ACS Publications. (n.d.). A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines. The Journal of Organic Chemistry.
- ResearchGate. (2025).
- BenchChem. (2025). Preventing over-alkylation of amines in synthesis. BenchChem Tech Support.
- BenchChem. (2025).
- University of Calgary. (n.d.).
- ResearchGate. (2025). Monoalkylation of primary amines and N-sulfinylamides.
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-indazol-3-amine.
- National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-methyl-1H-indazol-3-amine.
- Royal Society of Chemistry. (2023).
- Beilstein Archives. (2021).
- ResearchGate. (2024). (PDF)
- ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- National Institutes of Health. (2021).
- BLDpharm. (n.d.). 1000018-06-3|5-Bromo-1-methyl-1H-indazol-3-amine.
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addressing poor solubility of indazole intermediates in reaction media
Welcome to the technical support center for addressing the poor solubility of indazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges during the synthesis and manipulation of indazole-containing compounds. Indazoles are a privileged scaffold in medicinal chemistry, but their often crystalline and planar nature can lead to significant solubility hurdles in common reaction media.
This document provides p[1][2]ractical, in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and advance your research.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you might be observing in your experiments.
Q1: My N-alkylation or N-arylation reaction is sluggish, and a significant amount of the indazole starting material remains undissolved, leading to low yields. What's happening and how can I fix it?
Common Cause: This is a classic symptom of poor substrate solubility. Many indazole cores, especially those with electron-withdrawing groups or those that are unsubstituted, are highly crystalline and sparingly soluble in common aprotic solvents like THF, acetonitrile, or toluene. The reaction rate is limi[3][4]ted by the concentration of the dissolved indazole, which is the only species that can be deprotonated by the base to form the reactive indazolide anion.
Troubleshooting Strategy:
-
Solvent System Modification: Your first line of attack should be the reaction solvent.
-
Increase Polarity: Switch to more polar aprotic solvents like DMF or DMSO. These solvents are often better at disrupting the crystal lattice of the indazole.
-
Co-Solvent Syst[5]ems: Employ a mixture of solvents. For instance, adding a small amount of a polar aprotic solvent like DMF to a less polar solvent like THF can significantly boost solubility without drastically changing the overall reaction conditions.
-
Temperature Ele[6][7][8]vation: Increasing the reaction temperature will generally increase the solubility of your indazole intermediate. However, be mindful of potential side reactions or degradation at higher temperatures.
-
-
Base Selection and Solubility: The choice of base can indirectly affect solubility.
-
Some bases, like cesium carbonate (Cs₂CO₃), may have limited solubility in certain organic solvents such as toluene or 1,4-dioxane, which can hinder the reaction.
-
Using a soluble o[4][5]rganic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a stronger, more reactive base like sodium hydride (NaH) in a suitable solvent (e.g., THF) can sometimes drive the reaction forward even with low starting material solubility by rapidly consuming the small amount of dissolved indazole, thus pulling more into solution according to Le Chatelier's principle.
-
-
Phase-Transfer Cat[2][4]alysis (PTC): If your reaction involves an aqueous phase or a solid base, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be highly effective. The PTC helps to shuttle the indazolide anion from the solid or aqueous phase into the organic phase where the electrophile resides.
Q2: My Suzuki-Miyaura cross-coupling reaction with a bromoindazole is not going to completion, and I suspect solubility is the issue. How can I improve this?
Common Cause: Bromoindazoles, particularly those that are NH-free, can exhibit poor solubility in the typical solvent mixtures used for Suzuki-Miyaura reactions (e.g., dioxane/water, toluene/water). This prevents efficient a[9]ccess of the substrate to the palladium catalyst in the aqueous or organic phase, stalling the catalytic cycle.
Troubleshooting Strategy:
-
Solvent Optimization for Biphasic Systems:
-
Co-Solvents: The use of a co-solvent system is crucial. A common and effective mixture is 1,4-dioxane/EtOH/H₂O. The ethanol acts as a co-[9]solvent to bridge the polarity gap between the dioxane and water, improving the solubility of the bromoindazole.
-
Alternative Solvents: For particularly stubborn substrates, consider solvent systems like DMF/water or DME/water.
-
-
Base and Phase Considerations:
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to overcome solubility limitations. The rapid heating can tra[9]nsiently increase the solubility of the bromoindazole, leading to faster reaction times and higher yields.
Frequently Asked Questions (FAQs)
Q3: What are the general structural features of indazoles that lead to poor solubility?
A: Poor solubility in indazoles often stems from a combination of factors:
-
Planarity and Pi-Stacking: The flat, aromatic nature of the indazole ring system promotes strong intermolecular π-π stacking interactions in the solid state, leading to a high crystal lattice energy that is difficult for solvents to overcome.
-
Hydrogen Bonding: The N-H proton of 1H-indazoles can participate in intermolecular hydrogen bonding, further stabilizing the crystal lattice.
-
Lack of Polar Functional Groups: Unsubstituted indazoles or those with nonpolar substituents (e.g., alkyl, aryl groups) tend to have lower solubility in polar solvents.
Q4: How can I qua[3]ntitatively measure the solubility of my indazole intermediate in different solvents to make an informed choice?
A: A systematic approach to measuring solubility is highly recommended. Here are a few common methods:
-
Gravimetric Method (Shake-Flask): This is a traditional and reliable method.
-
Add an excess amo[11]unt of your solid indazole intermediate to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
-
Carefully evaporate the solvent from a known volume of the saturated filtrate and weigh the remaining solid.
-
-
High-Throughput Screening (HTS): Modern labs often use automated systems that can perform solubility assessments in parallel using small amounts of material. These systems typically rely on techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.
-
NMR-Based Methods: Nuclear Magnetic Resonance (NMR) can be used for rapid and accurate solubility measurements without the need for phase separation.
Q5: Are there any[12] "solubility-enhancing" chemical modifications I can make to the indazole core?
A: Yes, structural modifications can be a powerful strategy, especially in a drug discovery context where physicochemical properties are being optimized.
-
Introduction of Pol[12]ar Groups: Adding polar functional groups like hydroxyl (-OH), amino (-NH₂), or carboxylic acid (-COOH) can significantly increase solubility in polar solvents.
-
Ionizable Groups: [6][12] Incorporating a basic amine or an acidic carboxylic acid allows for the formation of highly soluble salts by adjusting the pH.
-
Disrupting Planarit[13][14]y: Adding bulky, non-planar substituents can disrupt crystal packing and π-stacking, which often improves solubility.
-
Prodrugs: Converting a poorly soluble indazole into a more soluble prodrug that metabolizes back to the active compound in vivo is a common pharmaceutical strategy.
Experimental Proto[6][16]cols
Protocol 1: Systematic Solvent Screening for an Indazole Intermediate
This protocol outlines a systematic approach to identify an optimal solvent or co-solvent system for a poorly soluble indazole intermediate.
Materials:
-
Your indazole intermediate (finely ground powder)
-
A selection of solvents (e.g., THF, 2-MeTHF, ACN, DMF, DMSO, NMP, 1,4-dioxane)
-
Small (1-2 mL) sealed vials
-
Magnetic stir plate and stir bars
-
Filtration apparatus (e.g., syringe filters)
-
Analytical balance
Procedure:
-
To a series of labeled vials, add a pre-weighed amount of your indazole intermediate (e.g., 10 mg).
-
To each vial, add a measured volume of a different solvent (e.g., 0.5 mL).
-
Seal the vials and stir the mixtures vigorously at a controlled temperature (e.g., 25 °C) for 24 hours.
-
After 24 hours, visually inspect each vial. Note which solvents have completely dissolved the solid.
-
For vials with remaining solid, carefully filter the saturated solution.
-
Transfer a known volume of the filtrate to a pre-weighed vial.
-
Evaporate the solvent under reduced pressure or with a stream of nitrogen.
-
Weigh the vial containing the dried residue to determine the mass of the dissolved indazole.
-
Calculate the solubility in mg/mL for each solvent.
Data Presentation:
| Solvent | Dielectric Constant (approx.) | Visual Observation (at 24h) | Solubility (mg/mL at 25°C) |
| Toluene | 2.4 | Insoluble | < 1 |
| THF | 7.6 | Sparingly Soluble | 5.2 |
| Acetonitrile | 37.5 | Partially Soluble | 15.8 |
| DMF | 36.7 | Soluble | 85.1 |
| DMSO | 46.7 | Very Soluble | > 200 |
This is example data and should be replaced with your experimental findings.
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently solving solubility issues.
Sources
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- 2. research.ucc.ie [research.ucc.ie]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. jddtonline.info [jddtonline.info]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the HPLC-MS Purity Analysis of (5-bromo-1H-indazol-3-yl)methanamine
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like (5-bromo-1H-indazol-3-yl)methanamine, a potential building block in complex drug synthesis, even trace impurities can have significant consequences. These impurities may arise from the synthetic route, degradation, or storage and could be benign, reactive, or even toxic.[1][2] Therefore, a robust, validated analytical method to accurately quantify purity and identify potential impurities is non-negotiable.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity assessment of this compound. We will explore the causality behind methodological choices, present a detailed experimental protocol, and contrast this gold-standard technique with viable alternatives. This document is designed for researchers, scientists, and drug development professionals who require a scientifically rigorous and practical approach to purity analysis.
Part 1: The Primary Analytical Approach: Reversed-Phase HPLC-MS
Direct analysis by Reversed-Phase HPLC (RP-HPLC) coupled with a mass spectrometer is the preferred technique in the pharmaceutical industry.[3] This is due to its exceptional resolving power, compatibility with a wide range of detectors, and its ability to handle complex mixtures.[3]
Method Development: Addressing the Analyte's Chemistry
The structure of this compound—containing a polar primary amine and a heterocyclic indazole ring—presents a specific challenge for traditional RP-HPLC: poor retention.[4][5] Highly polar compounds often elute near the solvent front on standard C18 columns, leading to poor resolution from the void volume and other early-eluting impurities.[6] Our method development, therefore, focuses on overcoming this challenge.
Causality Behind Our Choices:
-
The Column: A standard C18 column can suffer from "ligand collapse" or "matting" in the highly aqueous mobile phases needed to retain polar compounds, leading to irreproducible retention times.[7] To counteract this, we select a polar-endcapped C18 column . The polar group integrated into the stationary phase ensures the alkyl chains remain wetted and extended, providing consistent interaction and retention even with 100% aqueous mobile phases.[5]
-
The Mobile Phase: The analyte is a basic amine. To ensure sharp peak shapes and consistent ionization, we must control the mobile phase pH. By using a buffer of 0.1% Formic Acid in Water (Mobile Phase A) , we maintain an acidic pH (~2.7). This ensures the primary amine is consistently protonated (R-NH3+), which enhances its polarity and interaction with the stationary phase while minimizing peak tailing. Acetonitrile (Mobile Phase B) is chosen as the organic modifier for its low viscosity and UV transparency. Formic acid is a volatile buffer, making it perfectly compatible with MS detection.[8]
-
The Detector (MS Ionization): The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical. ESI is ideal for polar, non-volatile molecules that are already charged or can be easily ionized in solution.[9][10] Since our analyte is a protonated amine in the mobile phase, ESI in positive ion mode is the logical and most effective choice. APCI is better suited for smaller, less polar, and more volatile compounds and would likely be less sensitive for this application.[9][11]
Experimental Protocol: HPLC-MS Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests to ensure instrument performance before analysis.
Step 1: Standard and Sample Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10.0 mL of a 50:50 mixture of Acetonitrile:Water (diluent).
-
Working Standard (0.05 mg/mL): Dilute 0.5 mL of the Stock Standard to 10.0 mL with the diluent.
-
Sample Preparation (0.05 mg/mL): Prepare the test sample at the same concentration as the Working Standard using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
Step 2: Chromatographic & Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient separation. |
| Column | Waters XBridge C18, 2.5 µm, 4.6 x 75 mm | Polar-endcapped phase for robust retention of polar amines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% B to 95% B over 10 min; hold at 95% for 2 min | Broad gradient to elute both polar and potential non-polar impurities. |
| Flow Rate | 0.8 mL/min | Optimal for column dimensions and particle size. |
| Column Temp. | 35 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| MS Detector | Agilent 6120 Quadrupole LC/MS or equivalent | Robust and reliable mass detection. |
| Ionization Source | Electrospray Ionization (ESI) | Optimal for polar, ionizable compounds.[9][10] |
| Polarity | Positive | The primary amine readily accepts a proton. |
| Scan Range | m/z 100 - 500 | Covers the expected mass of the parent compound and likely impurities. |
| Target Ion | [M+H]⁺ for this compound | Expected m/z ≈ 226.0 / 228.0 (due to Br isotopes) |
Step 3: Data Analysis and Purity Calculation
-
System Suitability: Inject the Working Standard five times. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.
-
Identification: The retention time of the main peak in the sample chromatogram must match that of the Working Standard. The mass spectrum of the main peak must show the expected [M+H]⁺ ion.
-
Purity Calculation: Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the HPLC-MS analysis.
Caption: Workflow for HPLC-MS purity analysis of this compound.
Part 2: Method Validation & Forced Degradation: Building Trustworthiness
A method is only useful if it is proven to be reliable. Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[12][13][14]
Forced Degradation Studies
To ensure the method is "stability-indicating," forced degradation studies are essential.[1][15][16] These studies deliberately stress the drug substance to produce potential degradation products, proving the method can separate these degradants from the main peak.[17] A degradation of 5-20% is typically targeted.[17]
Protocol for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: ICH Q1B conditions (solid state).
The developed HPLC-MS method must be able to resolve the parent peak from all significant degradation peaks, thus demonstrating specificity.
Caption: Logical flow of a forced degradation study to establish method specificity.
Validation Parameters
The following table summarizes the key validation parameters and typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis (via DAD) and MS data confirm peak homogeneity. Degradants are resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.999 over a range (e.g., LOQ to 150% of test concentration). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked analyte in the sample matrix. |
| Precision | To show the closeness of agreement between a series of measurements. | Repeatability & Intermediate Precision: RSD ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.[18] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Part 3: Comparative Analysis of Alternative Techniques
While HPLC-MS is the workhorse, other techniques can be considered, each with distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[19]
-
Applicability: Direct analysis of this compound by GC is challenging due to its low volatility and high polarity. The primary amine group can cause significant peak tailing on standard GC columns.
-
Derivatization: To make the analyte suitable for GC, a derivatization step is required.[20] This involves reacting the amine with a reagent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) to create a more volatile and less polar derivative.
-
Pros: High separation efficiency for volatile compounds.
-
Cons: Requires an extra, potentially complex derivatization step which can introduce variability. Not suitable for thermally unstable compounds.
Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It bridges the gap between GC and HPLC.[21]
-
Applicability: SFC is an excellent alternative for the analysis and purification of polar compounds, including amines. It often provides faster separations and uses less organic solvent than HPLC.
-
Pros: Very fast analysis times. Reduced use of organic solvents ("greener" chemistry). Excellent for chiral separations if needed.[21]
-
Cons: Instrumentation is less common than HPLC in many QC labs. Method development can be more complex.
Technique Comparison Summary
| Feature | HPLC-MS | GC-MS (with Derivatization) | Supercritical Fluid Chromatography (SFC) |
| Analyte Suitability | Excellent for polar, non-volatile compounds. | Suitable only after derivatization. | Excellent for polar and chiral compounds. |
| Sample Throughput | Moderate (typical run ~15 min). | Slow due to derivatization step and longer run times. | High (typical run < 5 min). |
| "Green" Chemistry | High organic solvent consumption. | Moderate solvent use. | Low organic solvent consumption. |
| Instrumentation | Ubiquitous in pharmaceutical labs. | Common, but less so for purity testing of non-volatiles. | Less common, more specialized. |
| Primary Use Case | Gold standard for API purity and stability testing. | Analysis of residual solvents, volatile impurities. | High-throughput screening, chiral separations. |
Conclusion
For the comprehensive purity analysis of this compound, a validated, stability-indicating HPLC-MS method is the most authoritative and trustworthy approach. The selection of a polar-endcapped reversed-phase column and an ESI source directly addresses the physicochemical properties of this polar amine, ensuring robust and reliable results. While techniques like GC-MS and SFC have their place in the analytical toolkit, they serve more as orthogonal or specialized alternatives rather than primary methods for this specific application. The detailed protocol and validation framework presented herein provide a solid foundation for any laboratory tasked with ensuring the quality and safety of this important chemical intermediate.
References
- Vertex AI Search. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
- NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis.
- SIELC Technologies. (n.d.). Polar Compounds.
- Wikipedia. (n.d.). Reversed-phase chromatography.
- Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?.
- BenchChem. (n.d.). A Comparative Guide to Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for the Analysis of Coumarin-d4.
- MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
- New Food Magazine. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Royal Society of Chemistry. (2019, November 12). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
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- 11. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. onyxipca.com [onyxipca.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
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- 21. agilent.com [agilent.com]
A Senior Application Scientist's Guide to 5-Bromo vs. 5-Chloro Indazole Derivatives in Biological Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenation in a Privileged Scaffold
The indazole scaffold, a bicyclic heteroaromatic system, is recognized in medicinal chemistry as a "privileged structure."[1] Its rigid framework and versatile substitution points have made it the core of numerous biologically active compounds, including several FDA-approved drugs like the kinase inhibitors Pazopanib and Axitinib.[1][2] A common and highly effective strategy for modulating the biological and physicochemical properties of lead compounds is halogenation. The introduction of a halogen atom, particularly at the 5-position of the indazole ring, can profoundly influence lipophilicity, metabolic stability, and, most critically, the binding interactions with biological targets.[3]
This guide provides an in-depth comparative analysis of two of the most common halogenated analogs: 5-bromo- and 5-chloro-indazole derivatives. The choice between bromine and chlorine is not arbitrary; it is a strategic decision in drug design that can subtly but significantly alter a compound's entire pharmacological profile. By synthesizing experimental data, explaining the causality behind experimental choices, and providing detailed protocols, this document serves as a data-driven resource to guide researchers in making informed decisions during the drug discovery process.
The Physicochemical Divide: Why Bromine vs. Chlorine Matters
The foundational differences between bromine and chlorine in atomic size, electronegativity, and polarizability translate into distinct molecular properties. These properties are paramount as they dictate how a molecule behaves in a biological system, influencing everything from membrane permeability to target affinity.
The choice between a chloro and bromo substituent is a classic medicinal chemistry tactic for fine-tuning Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3] Bromine's greater lipophilicity can enhance passage through cellular membranes, but may also increase binding to plasma proteins or susceptibility to certain metabolic pathways. The larger size of bromine may also provide superior space-filling in a hydrophobic binding pocket or enable stronger halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity.[3]
Table 1: Comparative Physicochemical Properties of 5-Halogenated Indazole Cores
| Property | 5-Chloro-1H-indazole | 5-Bromo-1H-indazole | Rationale for Difference |
|---|---|---|---|
| Molecular Formula | C₇H₅ClN₂ | C₇H₅BrN₂ | Different halogen atom. |
| Molecular Weight | 152.58 g/mol | 197.03 g/mol [4] | Bromine has a higher atomic mass than chlorine.[3] |
| Melting Point | ~69-71 °C | ~123-127 °C[4] | The larger size and greater polarizability of bromine lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[3] |
| Calculated logP | ~2.9 | ~3.1 | Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[3] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing via induction, but their effects on the aromatic system's electronics can differ, influencing reactivity and pKa.[3] |
Note: Data for parent indazoles are representative. Exact values will vary with further substitution.
Comparative Analysis in Biological Assays
The subtle physicochemical differences outlined above manifest as significant variations in biological activity. Here, we compare the performance of 5-bromo and 5-chloro indazole derivatives in key therapeutic areas.
Kinase Inhibition and Anti-Cancer Activity
The indazole scaffold is a cornerstone in the development of kinase inhibitors for oncology.[5] These derivatives frequently act as competitive inhibitors at the ATP-binding site of protein kinases, disrupting signaling pathways that drive tumor growth and proliferation.[5]
The choice of halogen at the 5-position can directly impact potency. For instance, docking analysis of a 5-bromo indazole derivative showed an alkyl interaction with Phe525, contributing to its binding affinity.[6] This highlights how the specific halogen can engage in productive interactions within the kinase active site. While direct, side-by-side comparisons in the same study are rare, we can compile representative data to illustrate the trends.
Table 2: Representative Anti-Proliferative/Kinase Inhibitory Activity (IC₅₀)
| Compound Class | Target / Cell Line | Cancer Type | IC₅₀ Value (µM) | Key Insight |
|---|---|---|---|---|
| 5-Bromo-Indazole Derivative (Compound 2f)[7] | 4T1 | Breast Cancer | 0.23 | Demonstrates potent, sub-micromolar activity against a breast cancer cell line. |
| 5-Bromo-Indazole Derivative (Compound 2f)[7] | HCT116 | Colon Cancer | 0.42 | Shows broad applicability with significant activity in a colon cancer model. |
| 3-Chloro-Indazole Derivative (Compound 77)[6] | L. infantum | Leishmaniasis | 11.23 | While targeting a different disease, this shows the biological relevance of chloro-indazoles. Direct anti-cancer IC50 data for 5-chloro analogs is less commonly published in comparative contexts. |
| 5-Chloro-Thiophene on Indazole (Compound 6)[8] | CCR4 Receptor | N/A | Antagonist | The 5-chlorothiophene moiety was found to be the most potent N3-substituent in a series of CCR4 antagonists, highlighting the utility of chlorine in achieving high potency.[8] |
The data suggests that potent inhibitors can be developed from both series. The decision to use bromine or chlorine can be context-dependent, relying on the specific topology of the target kinase's binding site.
Caption: Generalized Receptor Tyrosine Kinase (RTK) pathway inhibited by indazole derivatives.
Antimicrobial and Antiparasitic Activity
Indazole derivatives have also been explored for their efficacy against various pathogens.[6][9] In this domain, the electronic nature of the halogen substituent can play a crucial role in the mechanism of action.
A study on novel 3-chloro-6-nitro-1H-indazole derivatives identified compounds with promising activity against Leishmania infantum.[9] The most active compounds exhibited IC₅₀ values in the low micromolar range.[9] For instance, compound 5 showed an IC₅₀ of 4 µM.[9] Comparatively, a separate study on 5-nitroindazole derivatives (a close electronic analog to halogenated indazoles) against Acanthamoeba castellanii found that derivative 8 had an IC₅₀ of 2.6 µM, outperforming the reference drug chlorhexidine digluconate.[10]
These findings suggest that halogenated and nitro-substituted indazoles are a promising scaffold for developing new anti-infective agents. The choice of substituent can be optimized to target specific enzymes or pathways within the pathogen.[11]
Structure-Activity Relationship (SAR) Insights: A Decision Framework
The cumulative data allows us to distill key SAR principles to guide the selection between 5-bromo and 5-chloro substitutions.
-
Potency and Binding Pocket: The larger van der Waals radius of bromine can be advantageous for filling larger hydrophobic pockets within a target protein, potentially increasing potency. Conversely, a smaller chlorine atom may be required to fit into a sterically constrained active site.
-
Halogen Bonding: Bromine is a more effective halogen bond donor than chlorine. If structural data suggests a potential halogen bond interaction with a backbone carbonyl or other electron-rich group on the target, a 5-bromo derivative would be the rational choice.
-
Lipophilicity and Permeability: The higher lipophilicity of 5-bromo derivatives can enhance cell membrane permeability, a critical factor for hitting intracellular targets.[3] However, this must be balanced against the risk of increased metabolic liability or off-target toxicity, often associated with high logP values.
-
Synthetic Accessibility: In some cases, synthetic routes may favor one halogen over the other. For example, 5-chloro-indoles can be efficiently synthesized from 5-bromo-indoles via halogen exchange, which might be a more cost-effective strategy for large-scale production.[3]
Caption: SAR decision framework for choosing between 5-bromo and 5-chloro substitution.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated assays are critical. The following protocols describe core methodologies for evaluating the biological activity of novel indazole derivatives.
Protocol 1: Anti-Proliferative Activity Assessment (MTT Assay)
This colorimetric assay measures cellular metabolic activity, which serves as a reliable indicator of cell viability, proliferation, and cytotoxicity.[5]
-
Rationale: The MTT assay is a foundational screen to determine if a compound has a general cytotoxic or anti-proliferative effect on cancer cells. It is high-throughput and provides a quantitative measure (IC₅₀) of potency.
-
Materials:
-
Human cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test Compounds (5-bromo/chloro indazole derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis for Target Engagement
This technique is used to confirm that a compound is inhibiting its intended target within the cell by observing changes in the phosphorylation state of downstream proteins.
-
Rationale: An IC₅₀ from a proliferation assay shows what a compound does (kills cells), but not how. Western blotting provides mechanistic insight, validating that the compound engages its target kinase in a cellular context. For example, inhibiting an RTK should lead to a decrease in its auto-phosphorylation.
-
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Culture cells to ~80% confluency in 6-well plates. Treat with the indazole inhibitor at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a specified time (e.g., 2-24 hours). Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. This is crucial for ensuring equal protein loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed for the total target protein and/or a loading control protein (e.g., GAPDH) to confirm that observed changes are not due to differences in protein loading.[5]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the level of the phosphorylated protein to the total protein and the loading control.[5]
-
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methanamine Substituted Indazoles as Kinase Inhibitors
The indazole core is a prominent scaffold in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, allows for versatile substitutions that can be finely tuned to achieve high potency and selectivity for various biological targets. Among the positions on the indazole ring, the C3-position is a critical vector for chemical modification, often extending into the active site of enzymes to form key interactions that drive binding affinity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of indazoles bearing a methanamine substituent at the C3-position, with a specific focus on their role as kinase inhibitors.
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major target class for drug discovery.[3][4] The indazole scaffold has proven to be an effective starting point for the development of potent kinase inhibitors.[5][6][7] This guide will dissect the subtle yet critical structural modifications on the 3-methanamine indazole core and their impact on inhibitory activity, providing researchers with actionable insights for the rational design of next-generation kinase inhibitors.
The Core Scaffold and General Binding Principles
The fundamental 3-methanamine indazole scaffold provides a versatile platform for engaging with the ATP-binding site of kinases. The indazole ring itself often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor. The 3-methanamine linker then projects out from the hinge region, allowing substituents on the amine to explore and interact with other regions of the active site, thereby driving potency and selectivity.
Logical Relationship of SAR Exploration
Caption: Step-by-step workflow for a typical biochemical kinase assay.
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on the target kinase.
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., a multiple myeloma line like KMS-12 for Pim-1) in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals by adding 100 µL of DMSO or a solubilization buffer to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the IC50 value by plotting cell viability against compound concentration. [2]
-
Alternative Scaffolds and Broader Context
While the 3-methanamine linker is effective, medicinal chemists have explored other linkers at the C3-position to modulate properties. For example, 3-amide indazoles have been investigated as ERK1/2 inhibitors, where the amide bond can provide additional hydrogen bonding opportunities. [5]Similarly, 3-ethynyl and 3-vinyl indazoles have been developed as inhibitors of the PI3K and Trk kinase families, respectively, demonstrating the versatility of the C3-position for creating diverse chemical matter. [6][7][8] Beyond kinases, the indazole scaffold is a potent modulator of other target classes. Notably, indazole analogs have been evaluated as agonists for serotonin receptors, highlighting the broad utility of this privileged structure in neuroscience drug discovery. [9]
Conclusion and Future Directions
The 3-methanamine substituted indazole represents a highly adaptable and effective scaffold for the development of potent and selective kinase inhibitors. The key SAR takeaways are:
-
The indazole core serves as an excellent hinge-binding motif.
-
The substituents on the 3-methanamine nitrogen are critical for potency and should be optimized to fit within the specific topology of the target kinase's active site, with small, conformationally constrained groups often being advantageous.
-
Substitutions on the indazole ring, particularly at the C5-position, can be exploited to form additional interactions and fine-tune the compound's properties.
Future optimization of this scaffold will likely involve the use of advanced computational modeling to better predict optimal substituents, as well as a continued focus on improving pharmacokinetic properties to develop candidates suitable for in vivo studies and, ultimately, clinical development.
References
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. Available from: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
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Discovery of 3,5-substituted 6-azaindazoles as potent pan-Pim inhibitors. PubMed. Available from: [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. PubMed. Available from: [Link]
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Synthesis and biological evaluation of new indazole derivatives. AIR Unimi. Available from: [Link]
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Synthesis and biological evaluation of indazole derivatives. PubMed. Available from: [Link]
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. PMC - NIH. Available from: [Link]
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Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1 H -indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. ResearchGate. Available from: [Link]
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The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Available from: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. Available from: [Link]
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An initial three-component pharmacophore for specific serotonin-3 receptor ligands. PubMed. Available from: [Link]
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(PDF) Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. Available from: [Link]
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Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. MDPI. Available from: [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available from: [Link]
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Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. NIH. Available from: [Link]
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Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. Available from: [Link]
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validation of biological targets for (5-bromo-1H-indazol-3-yl)methanamine analogs
An In-Depth Technical Guide to the Biological Target Validation of (5-bromo-1H-indazol-3-yl)methanamine Analogs
Introduction: The Indazole Scaffold and its Therapeutic Promise
The indazole ring system is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological pathways.[1] Its structure, featuring a bicyclic aromatic system with two adjacent nitrogen atoms, serves as a versatile bioisostere for other key pharmacophores like indole and phenol.[1] This allows it to form critical hydrogen bond interactions with protein targets, particularly the hinge regions of protein kinases.[1] The this compound core provides a robust starting point for developing potent and selective modulators of cellular signaling. Analogs derived from this scaffold have shown promise as multi-target kinase inhibitors for conditions such as lung squamous cell carcinoma.[2]
However, the journey from a promising chemical scaffold to a validated therapeutic candidate is contingent on a rigorous and multi-faceted target validation process. This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for validating the biological targets of novel this compound analogs. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to drug discovery.
Chapter 1: A Comparative Framework for Target Validation Methodologies
Target validation is the crucial process of demonstrating that a specific molecular target is directly involved in a disease process and that modulating it with a therapeutic agent will lead to a desired clinical outcome.[3] For our indazole analogs, which are likely to interact with multiple proteins, a multi-pronged approach is essential. The choice of methodology depends on the specific question being asked, from confirming direct physical binding to validating the functional consequences of that binding in a complex biological system.
The overall workflow for validating the target of a novel analog can be visualized as a funnel, starting with broad screening and moving towards highly specific, in-depth validation experiments.
Caption: A logical workflow for comprehensive target validation.
The following table provides a high-level comparison of the key methodologies discussed in this guide.
| Methodology | Principle | Information Gained | Key Advantages | Key Limitations |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of purified protein kinases.[4] | Selectivity profile, identification of primary targets and off-targets, structure-activity relationships (SAR). | High-throughput; provides a broad view of selectivity across the kinome.[5][6] | In vitro assay may not fully reflect cellular potency or target engagement due to factors like ATP concentration and cell permeability. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein against heat-induced denaturation in intact cells or lysates.[7][8] | Direct evidence of target engagement in a physiological context; can be used to determine apparent affinity in cells.[9] | Label-free; applicable to a wide range of soluble and membrane proteins; reflects cellular bioavailability.[10] | Requires a specific antibody for detection (e.g., Western blot); lower throughput than biochemical assays. |
| CRISPR/Cas9 Knockout | Permanent disruption of the gene encoding the putative target protein.[11] | Validates if the target is essential for the observed cellular phenotype by comparing drug effects in knockout vs. wild-type cells.[] | Provides a definitive genetic link between target and phenotype; complete loss of protein expression.[13] | Potential for off-target gene editing; compensatory mechanisms can arise in stable knockout lines. |
| siRNA Knockdown | Transient reduction of target protein expression by degrading its corresponding mRNA.[14] | Rapidly assesses the functional consequence of reduced target levels, corroborating inhibitor data.[15] | Technically straightforward for transient experiments; avoids permanent genetic alteration.[16] | Incomplete protein knockdown; potential for off-target effects and induction of interferon response.[16][17] |
Chapter 2: In-Depth Experimental Methodologies
This section provides detailed, field-tested protocols for the core validation techniques. The causality behind critical steps is explained to empower researchers to adapt and troubleshoot these methods effectively.
Kinome Profiling: Assessing Selectivity
Rationale: Before investing significant resources in a specific target, it is crucial to understand the selectivity of your indazole analog. A "promiscuous" compound that inhibits many kinases can lead to off-target toxicity and confounding results in cellular assays. Kinome profiling services provide a rapid and comprehensive assessment of a compound's activity against a large panel of kinases.[4][18]
Experimental Protocol (General Workflow for Service Submission):
-
Compound Preparation: Prepare a high-concentration stock solution of the this compound analog (typically 10 mM in 100% DMSO). Ensure the compound is fully dissolved and free of precipitates.
-
Service Selection: Choose a reputable vendor (e.g., Reaction Biology, MtoZ Biolabs, AssayQuant) that offers a large kinase panel.[4][5][6] Consider options for screening at physiological ATP concentrations (e.g., 1 mM) in addition to Km(ATP), as this can significantly impact inhibitor potency and provide more biologically relevant data.[6]
-
Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is often used to identify any potential interactions. For lead compounds, a dose-response curve (e.g., 10-point) is necessary to determine IC50 values for key targets.
-
Data Submission & Analysis: Submit the compound according to the vendor's instructions. The vendor will perform the radiometric or fluorescence-based kinase activity assays and provide a report.
-
Interpretation: Analyze the data to identify the kinase(s) most potently inhibited. This becomes your primary putative target. Equally important is to note any other kinases inhibited at similar concentrations, as these are potential off-targets that must be considered in subsequent experiments.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
Rationale: CETSA is a powerful biophysical method that verifies a compound binds to its intended target within the complex milieu of an intact cell.[7] The principle is that when a protein binds to a ligand (your indazole analog), it becomes thermodynamically stabilized.[9] This stabilization makes the protein more resistant to unfolding and aggregation when heated. By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement.
Caption: The experimental workflow for a CETSA experiment.
Experimental Protocol (Western Blot Detection):
-
Cell Culture: Grow the relevant cell line (e.g., a cancer cell line where the putative target is expressed) to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells in culture medium. Create two master suspensions: one with the indazole analog at the desired concentration (e.g., 10x the cellular IC50) and one with vehicle (DMSO) control. Incubate for 1 hour at 37°C.
-
Heating Step: Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C). Place the tubes in a thermal cycler and heat for 3 minutes at the specified temperatures, followed by 3 minutes at 25°C. This is a critical step; the temperature range must bracket the melting point of the target protein.[7]
-
Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This avoids the use of detergents which could interfere with protein aggregation.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Determine the total protein concentration (e.g., using a BCA assay) and normalize all samples to the same concentration with lysis buffer. Add loading buffer and boil for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the putative target protein.
-
Data Analysis: Quantify the band intensity for each lane. For both the vehicle and analog-treated samples, plot the percentage of soluble protein remaining (relative to the unheated control) against temperature. A successful experiment will show a rightward shift in the melting curve for the analog-treated sample, confirming target stabilization.[10]
Genetic Validation: Linking Target to Phenotype
Rationale: Genetic methods provide the most unambiguous evidence linking a target to a cellular phenotype.[19] If inhibiting a target with your indazole analog produces an anti-proliferative effect, then removing that target protein from the cell using CRISPR/Cas9 or siRNA should, in theory, mimic that effect or make the cell resistant to the compound.[13]
Experimental Protocol (CRISPR/Cas9 Knockout Validation):
-
gRNA Design & Cloning: Design and clone two or more unique guide RNAs (gRNAs) targeting early exons of the gene for your putative target to ensure a functional knockout.
-
Transfection & Selection: Transfect the target cell line with a plasmid expressing both Cas9 nuclease and the gRNA. Select for transfected cells (e.g., using puromycin resistance).
-
Clonal Isolation & Validation: Isolate single-cell clones and expand them. Validate the knockout by Western blot to confirm the absence of the target protein and by sequencing the genomic DNA to identify the indel mutations.
-
Comparative Cellular Assay: Perform a cell viability or proliferation assay (e.g., CellTiter-Glo®) on the validated knockout (KO) cell line and the parental wild-type (WT) cell line.
-
Data Interpretation:
-
Scenario A (Target is essential): If the target is required for cell proliferation, the KO cells may grow slower than WT cells.
-
Scenario B (On-target drug effect): Treat both WT and KO cells with a dose-response of your indazole analog. If the compound's anti-proliferative effect is on-target, the KO cells should be significantly more resistant to the compound (i.e., have a much higher IC50) than the WT cells. This is because the target of the drug is no longer present.[13]
-
Chapter 3: Data Interpretation - A Hypothetical Case Study
Let's consider a hypothetical analog, INDZ-123 , derived from the this compound scaffold.
Step 1: Kinome Profiling
INDZ-123 is screened at 1 µM against a 350-kinase panel. The data reveals potent inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1).
Table 2: Hypothetical Kinome Profiling Data for INDZ-123 (1 µM)
| Kinase Target | Family | % Inhibition at 1 µM | Putative Role |
| FGFR1 | Receptor Tyrosine Kinase | 98% | Primary Target |
| DDR2 | Receptor Tyrosine Kinase | 75% | Potential Off-Target |
| VEGFR2 | Receptor Tyrosine Kinase | 65% | Potential Off-Target |
| JAK2 | Non-receptor Tyrosine Kinase | 25% | Weak Off-Target |
| CDK2 | Serine/Threonine Kinase | 15% | Negligible |
| (Data is illustrative) |
This result identifies FGFR1 as the primary putative target, consistent with known activities of some indazole derivatives.[2]
Step 2: Cellular Target Engagement with CETSA
A CETSA experiment is performed in NCI-H520 cells (a lung squamous cell carcinoma line expressing FGFR1) treated with 2 µM INDZ-123.
Table 3: Hypothetical CETSA Data for FGFR1 in NCI-H520 Cells
| Temperature (°C) | % Soluble FGFR1 (Vehicle) | % Soluble FGFR1 (INDZ-123) |
| 48 | 100% | 100% |
| 52 | 85% | 98% |
| 56 | 51% | 89% |
| 60 | 22% | 75% |
| 64 | 5% | 45% |
| (Data is illustrative) |
The data clearly shows that in the presence of INDZ-123, more FGFR1 protein remains soluble at higher temperatures, indicating direct binding and stabilization in the cellular environment.
Step 3: Genetic Validation with CRISPR/Cas9
NCI-H520 cells with a validated FGFR1 knockout (FGFR1-KO) are generated. A cell viability assay is performed.
Table 4: Hypothetical Cell Viability IC50 Data
| Cell Line | Treatment | IC50 (nM) |
| NCI-H520 WT | INDZ-123 | 50 nM |
| NCI-H520 FGFR1-KO | INDZ-123 | > 10,000 nM |
| (Data is illustrative) |
The dramatic shift in IC50 demonstrates that the anti-proliferative effect of INDZ-123 is dependent on the presence of FGFR1, validating it as the primary functional target. The signaling pathway can be visualized as follows:
Caption: Inhibition of the FGFR1 signaling pathway by an indazole analog.
Conclusion
Validating the biological target of a novel compound series like this compound analogs is a systematic, evidence-based process. It requires the orthogonal application of biochemical, biophysical, and genetic techniques. By starting with broad selectivity profiling, confirming direct target engagement in a cellular context with methods like CETSA, and finally linking the target to the compound's functional effect using genetic tools like CRISPR/Cas9, researchers can build an unassailable case for their molecule's mechanism of action. This rigorous, multi-faceted approach is fundamental to mitigating risks in drug development and successfully translating promising chemistry into validated therapeutic strategies.
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A Comparative Guide to the Efficacy of Indazole-Based Inhibitors Versus Known Drugs in Oncology
This guide provides a detailed comparison of the indazole-based multi-kinase inhibitor, Entrectinib, with established therapeutic agents for cancers driven by specific genetic alterations. We will delve into the comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate these targeted therapies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the therapeutic landscape for NTRK, ROS1, and ALK fusion-positive cancers.
Introduction: The Rise of Targeted Kinase Inhibitors
The paradigm of cancer treatment has been revolutionized by the development of targeted therapies that exploit the specific molecular drivers of tumorigenesis. Among these, inhibitors of receptor tyrosine kinases (RTKs) have demonstrated remarkable success. Genetic rearrangements resulting in fusion proteins involving Neurotrophic Tyrosine Receptor Kinase (NTRK), ROS1 Proto-Oncogene Receptor Tyrosine Kinase (ROS1), and Anaplastic Lymphoma Kinase (ALK) are key oncogenic drivers in a variety of solid tumors.[1] Entrectinib, an indazole-based inhibitor, has emerged as a potent therapeutic agent targeting these three kinases.[2][3] This guide will compare its efficacy against other approved inhibitors: Larotrectinib for NTRK fusions, Crizotinib for ROS1 fusions, and Alectinib for ALK fusions.
Mechanism of Action: A Tale of Three Kinases
Entrectinib, Larotrectinib, Crizotinib, and Alectinib are all ATP-competitive kinase inhibitors, but their target profiles differ, influencing their clinical applications.[3][4][5][6]
-
Entrectinib (Rozlytrek®) is a multi-kinase inhibitor targeting the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and ALK.[3][7] Its indazole structure allows it to bind to the ATP-binding pocket of these kinases, inhibiting their activity and blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3][8] A key feature of Entrectinib is its ability to cross the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[8]
-
Larotrectinib (Vitrakvi®) is a highly selective inhibitor of the TRK family of receptors (TRKA, TRKB, and TRKC).[4][9] Its mechanism is centered on preventing the neurotrophin-TRK interaction and subsequent activation, leading to apoptosis in tumors overexpressing TRK fusion proteins.[4][10]
-
Crizotinib (Xalkori®) is a multi-targeted tyrosine kinase inhibitor that was initially developed as a c-MET inhibitor but also potently inhibits ALK and ROS1.[5][11][12] By blocking the phosphorylation and signal transduction of these kinases, it disrupts the oncogenic signaling that drives tumor growth.[11][13]
-
Alectinib (Alecensa®) is a second-generation, highly selective ALK inhibitor.[14][15] It was designed to be more potent than Crizotinib and to be active against many of the resistance mutations that can arise.[16][17] Alectinib also demonstrates excellent penetration of the blood-brain barrier.[6][14]
Comparative Efficacy: A Data-Driven Analysis
The clinical efficacy of these inhibitors is typically evaluated based on metrics such as Overall Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS). The following tables summarize key clinical trial data for each inhibitor in their respective indications.
Table 1: Efficacy in NTRK Fusion-Positive Solid Tumors
| Drug | Overall Response Rate (ORR) | Median Duration of Response (DoR) |
| Entrectinib | 57%[9] | 10.4 months |
| Larotrectinib | 75-80%[9][18][19] | Not Reached (at time of analysis)[19] |
In the context of NTRK fusion-positive cancers, Larotrectinib has demonstrated a higher overall response rate in clinical trials compared to Entrectinib.[9][18][19]
Table 2: Efficacy in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Entrectinib | 77% | 19.0 months |
| Crizotinib | 72%[20][21] | 19.3 months[20] |
For ROS1-positive NSCLC, Entrectinib and Crizotinib show comparable efficacy.[20][21][22] Some comparative analyses suggest a potential for longer progression-free survival with Entrectinib.[23][24][25]
Table 3: Efficacy in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
| Drug | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Entrectinib | 57% | 11.2 months |
| Alectinib | 51.3% (post-crizotinib)[26] | 34.8 months (first-line)[27] |
| Crizotinib | 56%[28] | 10.9 months (first-line)[27] |
In the first-line treatment of ALK-positive NSCLC, Alectinib has shown a significantly longer progression-free survival compared to Crizotinib.[27] Entrectinib also shows activity in this setting. A pooled analysis of studies on Alectinib after Crizotinib failure showed an ORR of 51.3%.[26]
Signaling Pathways and Inhibition
The oncogenic activity of TRK, ROS1, and ALK fusion proteins stems from their ability to constitutively activate downstream signaling pathways, primarily the RAS-MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[17][29][30][31] These pathways are critical regulators of cell proliferation, survival, and differentiation.
Neurotrophin binding to TRK receptors triggers dimerization and autophosphorylation, leading to the activation of downstream signaling cascades.[31][32]
Caption: TRK signaling pathway and points of inhibition by Entrectinib and Larotrectinib.
Both ROS1 and ALK are receptor tyrosine kinases that, when constitutively activated by fusion events, engage similar downstream pathways to promote oncogenesis.[29][30][33][34]
Caption: ALK and ROS1 signaling pathways and points of inhibition.
Experimental Methodologies for Efficacy Assessment
The evaluation of kinase inhibitors like Entrectinib involves a series of preclinical and clinical assays to determine their potency and efficacy.
Objective: To quantify the direct inhibitory activity of a compound against a purified kinase enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the purified recombinant kinase (e.g., TRKA, ROS1, ALK) to the desired concentration in the reaction buffer.
-
Prepare a substrate solution (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1) and ATP (often radiolabeled [γ-³³P]ATP) in the reaction buffer.
-
Create a serial dilution of the inhibitor (e.g., Entrectinib) in DMSO and then in the reaction buffer.
-
-
Assay Procedure:
-
Add the inhibitor solution to a 96-well plate.
-
Add the kinase solution and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection and Analysis:
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Caption: Workflow for a cell-free kinase inhibition assay.
Objective: To assess the effect of an inhibitor on the viability and proliferation of cancer cells harboring the target kinase fusion.
Protocol:
-
Cell Culture:
-
Culture cancer cell lines known to express the target fusion protein (e.g., KM12 for TPM3-NTRK1, Ba/F3 cells engineered to express the fusion) in appropriate media and conditions.
-
-
Cell Seeding:
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the inhibitor in the cell culture medium.
-
Remove the old medium from the plates and add the medium containing the inhibitor at various concentrations.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the inhibitor concentration and calculate the GI₅₀ (the concentration of inhibitor that causes 50% growth inhibition).
-
Conclusion and Future Perspectives
The indazole-based inhibitor Entrectinib represents a significant advancement in the treatment of NTRK, ROS1, and ALK fusion-positive cancers, offering a single agent that can target multiple oncogenic drivers. Its ability to penetrate the central nervous system provides a crucial advantage in managing brain metastases. While Larotrectinib may offer a higher response rate in NTRK fusion-positive tumors, Entrectinib's broader spectrum of activity makes it a valuable therapeutic option. In the ROS1 fusion-positive NSCLC setting, Entrectinib's efficacy is comparable to Crizotinib. For ALK-positive NSCLC, the second-generation inhibitor Alectinib has set a high bar for efficacy in the first-line setting.
The choice of inhibitor will ultimately depend on the specific genetic alteration, the presence of CNS metastases, and the patient's prior treatment history. The continued development of novel indazole-based inhibitors and other targeted agents, along with a deeper understanding of resistance mechanisms, will further refine the treatment landscape for these molecularly defined cancers.
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A Senior Application Scientist's Guide to the In Vitro Assessment of Metabolic Stability of Brominated Indazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success.[1][2][3] A compound's susceptibility to biotransformation profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[4][5] This guide provides a comprehensive comparison of in vitro methodologies for assessing the metabolic stability of brominated indazoles, a chemical scaffold of growing interest in medicinal chemistry.[6][7][8] We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for data interpretation, ensuring a scientifically rigorous and practically applicable approach.
The Central Role of Metabolic Stability in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary reason for attrition.[1][5] Rapid metabolism can lead to low systemic exposure and a short duration of action, necessitating frequent and high doses.[1] Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity.[1] Therefore, an early and accurate assessment of metabolic stability is paramount to guide lead optimization efforts and select candidates with a higher probability of clinical success.[2][5]
In vitro models, such as liver microsomes and hepatocytes, are indispensable tools in early drug discovery for predicting in vivo metabolic clearance.[9][10] These systems provide a cost-effective and high-throughput means to rank compounds and understand their metabolic liabilities before advancing to more complex and resource-intensive in vivo studies.[11]
Experimental Design for Comparing Brominated Indazoles
A robust comparative assessment of the metabolic stability of a series of brominated indazoles requires a well-designed experimental plan. The primary goal is to determine the intrinsic clearance (CLint) of each compound, which represents the maximal capacity of the liver to metabolize the drug.
Choosing the Right In Vitro System
The two most commonly employed in vitro systems for metabolic stability assessment are liver microsomes and hepatocytes. Each has distinct advantages and limitations.
-
Liver Microsomes: This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[9][11] Microsomal stability assays are cost-effective, have high throughput, and are particularly useful for evaluating CYP-mediated metabolism.[11]
-
Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors.[12][13][14] Hepatocyte assays provide a more physiologically relevant model as they also account for cellular uptake and the contribution of conjugation reactions to overall clearance.[13][15]
For a comprehensive comparison of brominated indazoles, it is recommended to perform assays in both systems. This dual approach allows for the elucidation of the relative contributions of Phase I and Phase II metabolism to the overall clearance of the compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the metabolic stability of brominated indazoles.
Caption: Experimental workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess the Phase I metabolic stability of brominated indazoles.
Materials:
-
Pooled human liver microsomes (HLM)
-
Brominated indazole test compounds
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)[16]
-
Negative control (compound incubated without NADPH)
-
Phosphate buffer (100 mM, pH 7.4)[17]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17][18]
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation: Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%).[16]
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test or control compound (final concentration typically 1 µM).[16] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.[17]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[11]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[24]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Brominated indazole test compounds
-
Positive control compounds (e.g., Verapamil for Phase I, 7-hydroxycoumarin for Phase II)
-
Acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Thawing and Seeding: Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability. Seed the hepatocytes in a 96-well plate at a desired density (e.g., 0.5 x 10^6 cells/mL) and allow them to equilibrate.[25]
-
Compound Addition: Add the test compounds and positive controls to the wells (final concentration typically 1 µM).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.[25]
-
Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation wells and transfer them to a plate containing cold acetonitrile with an internal standard.[13]
-
Sample Processing: Centrifuge the plates to pellet cell debris and proteins.
-
LC-MS/MS Analysis: Transfer the supernatant for analysis of the parent compound concentration by LC-MS/MS.
Data Analysis and Interpretation
The primary data generated from these assays is the concentration of the parent compound remaining over time. From this, several key parameters can be calculated:
-
Half-life (t½): The time required for 50% of the parent compound to be metabolized. This is determined by plotting the natural logarithm of the percentage of compound remaining against time and calculating the slope of the linear regression.
-
Intrinsic Clearance (CLint): This is a measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the protein concentration (for microsomes) or cell density (for hepatocytes).
Data Presentation:
The results should be summarized in a clear and concise table to facilitate comparison across the series of brominated indazoles.
| Compound ID | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |
| BI-001 | HLM | 45.2 | 15.3 |
| Hepatocytes | 30.8 | 22.5 | |
| BI-002 | HLM | > 60 | < 11.5 |
| Hepatocytes | 55.1 | 12.6 | |
| BI-003 | HLM | 15.7 | 44.1 |
| Hepatocytes | 12.3 | 56.4 | |
| Verapamil | HLM | 20.5 | 33.8 |
| (Control) | Hepatocytes | 18.9 | 36.7 |
Potential Metabolic Pathways of Brominated Indazoles
Understanding the potential metabolic pathways of brominated indazoles is crucial for interpreting the stability data and guiding further chemical modifications. The indazole core and the bromine substituent present several potential sites for metabolic attack.[26][27]
Phase I Metabolism (CYP-mediated):
-
Oxidation: Hydroxylation of the indazole ring or the alkyl substituents is a common metabolic pathway.
-
N-dealkylation: If alkyl groups are present on the nitrogen atoms of the indazole ring, their removal can occur.
-
Debromination: While generally less common for aryl bromides, oxidative debromination can occur, leading to the formation of a hydroxylated metabolite.
Phase II Metabolism (Conjugation):
-
Glucuronidation: Hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid.
-
Sulfation: Phenolic hydroxyl groups can also undergo sulfation.
The following diagram illustrates these potential metabolic pathways.
Caption: Potential metabolic pathways of brominated indazoles.
To identify the specific CYP isozymes responsible for the metabolism of promising candidates, reaction phenotyping studies can be conducted.[28][29][30][31][32] These studies typically involve incubating the compound with a panel of recombinant human CYP enzymes or using specific chemical inhibitors in HLM.[29][30][32]
Trustworthiness and Self-Validation
The integrity of the data generated from these assays is paramount. The following measures ensure the trustworthiness and self-validating nature of the described protocols:
-
Inclusion of Controls: The use of well-characterized positive controls with known metabolic profiles (e.g., high and low clearance compounds) verifies that the in vitro systems are performing as expected. The negative control (without NADPH) confirms that the observed compound depletion is due to enzymatic metabolism and not chemical instability.
-
Replicates: Performing incubations in replicate (typically triplicate) allows for the assessment of experimental variability and the calculation of standard deviations.
-
Linearity of Disappearance: The disappearance of the test compound should follow first-order kinetics. A linear relationship on a semi-log plot of concentration versus time validates the calculation of the half-life.
-
LC-MS/MS Method Validation: The bioanalytical method used to quantify the parent compound must be validated for parameters such as linearity, accuracy, precision, and selectivity to ensure reliable data.[20][22]
Conclusion
The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, providing critical data to guide the optimization of lead compounds. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of the metabolic liabilities of brominated indazoles. The detailed protocols and data interpretation framework presented in this guide offer a robust approach to comparing candidate compounds and selecting those with the most promising pharmacokinetic profiles for further development. A thorough understanding of metabolic pathways, coupled with rigorous experimental design and self-validating protocols, will ultimately increase the probability of advancing safe and effective medicines to the clinic.
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Metabolic stability and its role in the discovery of new chemical entities. (2019). Acta Poloniae Pharmaceutica, 76(3), 345-356. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (5-bromo-1H-indazol-3-yl)methanamine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of (5-bromo-1H-indazol-3-yl)methanamine and its derivatives. As a pivotal scaffold in medicinal chemistry, the indazole ring system is featured in numerous therapeutic agents, making unambiguous characterization a prerequisite for advancing drug discovery programs.[1][2] This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The core structure, this compound, presents several key features that are readily identifiable through a multi-technique spectroscopic approach: a bromine-substituted aromatic ring, a heterocyclic indazole core capable of tautomerism, and a reactive primary amine. Each of these features produces a distinct spectroscopic signature.
Caption: Core chemical structure of the parent compound.
Mass Spectrometry (MS): The First Step in Identification
Mass spectrometry is the foundational technique for confirming the molecular weight and elemental composition of a synthesized derivative. For halogenated compounds, it provides an unmistakable signature that validates the success of the synthetic step.
Expertise & Experience: Why MS is More Than Just a Molecular Weight
For this compound derivatives, the most critical diagnostic feature is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass-to-charge units (m/z). The presence of this doublet is definitive proof of a monobrominated compound. Any deviation from this 1:1 ratio suggests the presence of other isotopic elements or impurities.
Fragmentation Analysis
Electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) can reveal structural information. Common fragmentation pathways for these derivatives include the loss of the aminomethyl group or cleavage of the indazole ring system, providing clues to the compound's connectivity.[4]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Use a positive ionization mode to generate protonated molecules [M+H]⁺. Typical source parameters are: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).
-
Analysis: Look for the characteristic [M+H]⁺ and [M+H+2]⁺ isotopic pattern with near-equal intensities.
Comparative Data: Expected Mass Spectral Peaks
| Compound/Fragment | Expected [M+H]⁺ (for ⁷⁹Br) | Expected [M+H]⁺ (for ⁸¹Br) | Key Diagnostic Feature |
| This compound | 226.0 | 228.0 | ~1:1 intensity ratio doublet separated by 2 m/z |
| N-acetyl derivative | 268.0 | 270.0 | Mass shift of +42 amu from the parent amine |
| Fragment: Loss of NH₂CH₂ group | 195.9 | 197.9 | Common fragment ion also showing the bromine pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy (both ¹H and ¹³C) provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. It is indispensable for distinguishing between isomers and confirming the position of substituents.
Expertise & Experience: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum of a this compound derivative can be divided into several diagnostic regions:
-
Indazole N-H Proton: A broad singlet typically appearing far downfield (>11 ppm), which is characteristic of the acidic proton on the indazole ring.[5][6] Its presence helps distinguish 1H-indazole tautomers from 2H-isomers.
-
Aromatic Protons: The protons on the benzene portion of the indazole ring typically appear between 7.0 and 8.0 ppm. The bromine atom at position 5 influences the splitting patterns and chemical shifts of the adjacent protons (H-4, H-6, and H-7).
-
Methylene Protons (-CH₂-): The protons of the methanamine bridge appear as a singlet or a multiplet, typically in the 3.5-4.5 ppm range. Derivatization of the amine will cause a significant shift in this signal.
-
Amine Protons (-NH₂): The primary amine protons usually appear as a broad singlet that can exchange with D₂O. Its integration corresponds to two protons. In N-substituted derivatives, this signal will be replaced by an N-H signal (for secondary amines/amides) or will be absent (for tertiary amines).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[7] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not obscure the N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the signals, determine chemical shifts relative to TMS, and analyze the coupling constants (J-values) to establish proton connectivity.
Comparative Data: Typical ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Indazole N-H | ~11.5 - 13.0 (broad s) | N/A | Signal disappears upon D₂O exchange. A key marker for the 1H-tautomer.[5] |
| Aromatic C-H (H-4, H-6, H-7) | ~7.2 - 8.0 (m) | ~110 - 140 | Specific splitting patterns (doublets, doublet of doublets) depend on coupling between these protons. |
| Methylene (-CH₂-) | ~4.0 (s) | ~35 - 45 | Chemical shift is sensitive to the substituent on the nitrogen atom. |
| Amine (-NH₂) | ~2.5 - 3.5 (broad s) | N/A | Signal for the parent amine; will shift or disappear upon derivatization. |
| Indazole Quaternary Carbons (C-3, C-5, etc.) | N/A | ~115 - 150 | C-5 attached to bromine will have a characteristic chemical shift. |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. While it does not provide a complete structural picture like NMR, it serves as an excellent complementary technique for confirming functional group transformations.
Expertise & Experience: Key Vibrational Modes to Observe
For this compound and its derivatives, the IR spectrum provides clear evidence for:
-
N-H Stretching: The indazole N-H and the amine N-H stretches appear in the 3100-3500 cm⁻¹ region. A primary amine (-NH₂) will typically show two distinct bands, while a secondary amine or the indazole N-H will show one.[8][9]
-
C=O Stretching (for Amide Derivatives): The formation of an amide derivative introduces a strong, sharp absorption band between 1630-1680 cm⁻¹, which is one of the most characteristic signals in an IR spectrum.[10]
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region confirm the presence of the aromatic ring.
-
C-Br Stretching: The carbon-bromine bond vibration appears in the far-IR region, typically between 500-600 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the key functional groups.
Comparative Data: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H Stretch (Amine & Indazole) | 3100 - 3500 | Often broad. A primary amine shows two peaks; a secondary shows one. |
| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp but weaker than N-H stretches. |
| C=O Stretch (Amide) | 1630 - 1680 | Strong, sharp peak. Absent in the parent amine and N-alkyl derivatives. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of variable intensity. |
| C-Br Stretch | 500 - 600 | Confirms the presence of the bromine substituent. |
Integrated Workflow for Unambiguous Characterization
No single technique is sufficient for full characterization. An integrated approach is essential for building a self-validating dataset. The logical flow of analysis ensures that each piece of data corroborates the others, leading to an unambiguous structural assignment.
Caption: A logical workflow for the structural analysis of novel derivatives.
This workflow demonstrates a self-validating system. The molecular formula proposed from MS is confirmed by the integration and types of signals in NMR. The functional groups identified by IR (e.g., an amide C=O) must correspond to the chemical shifts and correlations observed in the ¹H and ¹³C NMR spectra. The bromine atom, first identified by the M/M+2 pattern in MS, is spatially located on the aromatic ring by the specific splitting patterns in the ¹H NMR spectrum. This synergy between techniques provides the highest level of confidence in the final structural assignment.
References
-
Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. ScienceDirect. [Link]
-
ResearchGate. UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole.... [Link]
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ResearchGate. (2018). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. [Link]
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RSC Publishing. (2022). Visible light induced functionalization of indazole and pyrazole: A recent update. [Link]
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National Institutes of Health (NIH). (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
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National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
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ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
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A Senior Application Scientist's Guide to Amide Coupling Reagents for Indazole Acylation
For researchers and professionals in medicinal chemistry and drug development, the construction of an amide bond is a frequent and critical transformation. When the amine component is an indazole, a privileged scaffold in numerous pharmaceuticals, the reaction presents unique challenges, primarily concerning regioselectivity and the inherently lower nucleophilicity of the indazole nitrogen compared to aliphatic amines. The choice of coupling reagent is therefore not a trivial decision but a crucial parameter that dictates yield, purity, and scalability.
This guide provides a head-to-head comparison of common amide coupling reagents for the N-acylation of indazoles. We will move beyond simple cataloging of reagents to explore the mechanistic rationale behind their performance, supported by experimental data and field-proven insights, to empower you to make an informed and effective choice for your specific synthetic challenge.
The Indazole Acylation Challenge: N1 vs. N2
Indazole exists as two rapidly equilibrating tautomers, 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1] Acylation can occur at either the N1 or N2 position, and achieving high regioselectivity is often a primary objective. While N1-acylated indazoles are common, methods for selective N2 acylation are also sought. The choice of coupling reagent, solvent, and base can significantly influence this regiochemical outcome. Furthermore, the relatively weak nucleophilicity of the indazole nitrogen necessitates a highly activated carboxylic acid species to ensure efficient coupling.
Mechanistic Pillars of Amide Coupling Reagents
Understanding the mechanism of action is key to selecting the right tool for the job. Amide coupling reagents fall into three major classes, each activating the carboxylic acid via a distinct pathway.[2]
Carbodiimides (e.g., EDC, DCC)
Carbodiimides activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[2] This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® are almost always used. These additives act as nucleophilic traps, converting the O-acylisourea into a more stable and selective active ester, which then reacts with the amine.[2][3]
Caption: Mechanism of carbodiimide coupling with an additive like HOBt.
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), activate carboxylic acids by forming an acyloxyphosphonium salt.[2] This intermediate rapidly reacts with HOBt (present within the reagent's structure or added) to generate the same OBt active ester as in the carbodiimide pathway. A key advantage is that phosphonium reagents do not typically react with the amine component, and the byproducts are generally water-soluble.[4]
Caption: General mechanism of phosphonium salt-mediated coupling.
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU)
Often misclassified as uronium salts, reagents like HBTU and HATU exist predominantly as aminium salts.[3] They react with carboxylates to form OBt or OAt active esters. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective. It utilizes 1-hydroxy-7-azabenzotriazole (HOAt) as the activating agent. The nitrogen at the 7-position of the HOAt moiety accelerates the coupling reaction, leading to faster conversions and lower rates of racemization compared to its HOBt-based counterpart, HBTU.[5][6] This enhanced reactivity is highly beneficial for coupling less nucleophilic amines like indazoles.
Caption: General mechanism of uronium/aminium salt-mediated coupling.
Head-to-Head Comparison: Performance Data
The selection of a coupling reagent should be driven by data. The table below summarizes the performance of key reagents for the acylation of indazoles, based on literature precedents and typical laboratory outcomes.
| Parameter | EDC/HOBt | PyBOP | HBTU | HATU |
| Reactivity | Moderate | High | High | Very High[5][6] |
| Typical Yield | 60-85% | 75-95% | 80-96% | >90% |
| Reaction Time | 4-24 hours | 2-6 hours | 1-4 hours | 0.5-2 hours[6] |
| N1/N2 Selectivity | Moderate, often mixture | Good N1 selectivity | Good N1 selectivity | Excellent N1 selectivity |
| Byproduct Removal | Easy (water wash for EDC) | Easy (water wash) | Easy (water wash) | Easy (water wash) |
| Racemization Risk | Low with HOBt | Low | Low | Very Low[5][6] |
| Cost | Low | High | Medium | High |
Analysis and Insights:
-
EDC/HOBt: This is a cost-effective and common choice. However, for a weakly nucleophilic substrate like indazole, the reaction can be sluggish, requiring longer reaction times or elevated temperatures, which may compromise selectivity. The water-soluble urea byproduct from EDC is a significant advantage for purification.[3]
-
PyBOP: A robust phosphonium salt that offers higher reactivity than carbodiimides. It generally provides good yields and cleaner reactions. The carcinogenic byproduct hexamethylphosphoramide (HMPA) associated with the original BOP reagent is avoided with the pyrrolidino-based PyBOP.[3]
-
HBTU: A highly reliable and effective aminium salt that has become a workhorse in peptide chemistry. It is more reactive than EDC/HOBt and generally provides high yields for indazole acylation.
-
HATU: For challenging couplings, HATU is the reagent of choice.[5] The formation of the OAt active ester significantly accelerates the reaction, which is ideal for overcoming the low nucleophilicity of indazoles. This speed often translates to higher yields, cleaner reaction profiles, and excellent N1-selectivity. While more expensive, the improved efficiency can save significant time and purification effort, making it cost-effective in the long run.
Experimental Protocols
A generalized workflow is essential for reproducible results. The following protocols are designed for a standard small-scale (0.5 mmol) reaction.
Caption: General workflow for indazole acylation.
Protocol 1: Using EDC/HOBt
-
Preparation: To a round-bottom flask, add the carboxylic acid (0.5 mmol, 1.0 eq), HOBt (0.6 mmol, 1.2 eq), and anhydrous DMF (5 mL).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (0.6 mmol, 1.2 eq) in one portion. Stir the mixture at 0 °C for 15 minutes.
-
Coupling: Add the indazole (0.55 mmol, 1.1 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 eq).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using HATU
-
Preparation: To a round-bottom flask, add the carboxylic acid (0.5 mmol, 1.0 eq), HATU (0.55 mmol, 1.1 eq), and anhydrous DMF (5 mL).
-
Pre-activation: Add DIPEA (1.0 mmol, 2.0 eq) and stir the mixture at room temperature for 5 minutes. The solution should become clear.
-
Coupling: Add the indazole (0.6 mmol, 1.2 eq).
-
Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is typically complete within this timeframe. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with 1M HCl (optional, if base is in excess), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
While many reagents can effect the acylation of indazoles, their efficiency and selectivity vary significantly.
-
For routine syntheses where cost is a primary driver and reaction time is not critical, EDC/HOBt remains a viable option.
-
For a balance of reactivity, cost, and reliability, HBTU is an excellent all-around choice that consistently delivers high yields.
-
For challenging substrates, sterically hindered acids, or when maximum yield and purity in the shortest time are paramount, HATU is the undisputed superior reagent.[5][6] Its heightened reactivity overcomes the inherent low nucleophilicity of the indazole ring, leading to cleaner reactions and excellent N1-selectivity. The higher upfront cost is often justified by the reduction in downstream processing and optimization efforts.
The choice of coupling reagent is a strategic decision. By understanding the underlying mechanisms and leveraging comparative data, researchers can navigate the challenges of indazole acylation with confidence, accelerating the path to their target molecules.
References
-
Umehara, A., Shimizu, S., & Sasaki, M. (2024). DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. Available from: [Link]
-
Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses. Available from: [Link]
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Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. (2022). YouTube. Available from: [Link]
-
Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available from: [Link]
-
NHC catalyzed N‐1 acylation of indazole. (2020). ResearchGate. Available from: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. Available from: [Link]
-
Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. ACS Publications. Available from: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]
-
Coupling Reagents. Aapptec Peptides. Available from: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available from: [Link]
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Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. Available from: [Link]
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A Researcher's Guide to Assessing the Kinase Selectivity of (5-bromo-1H-indazol-3-yl)methanamine Derivatives
In the landscape of oncology drug discovery, the selective inhibition of protein kinases remains a paramount objective.[1][2] The human kinome, with its highly conserved ATP-binding sites, presents a significant challenge: achieving potent inhibition of a desired kinase target while avoiding off-target effects that can lead to toxicity or diminish therapeutic efficacy.[3] The (1H-indazol-3-yl)methanamine scaffold has emerged as a privileged structure in kinase inhibitor design, most notably represented by axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5] This guide provides an in-depth, comparative analysis of the kinase selectivity profiles of indazole derivatives, using axitinib as a primary exemplar, and contrasts its performance with other multi-kinase inhibitors targeting similar angiogenic pathways.
We will delve into the causality behind experimental choices for profiling kinase inhibitors, present comparative data to ground our analysis, and provide standardized protocols to ensure the trustworthiness and reproducibility of the findings.
The Imperative of Kinase Selectivity
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[1] In cancer, aberrant kinase activity is a common driver of tumorigenesis. While targeting these kinases is a validated therapeutic strategy, the structural similarity across the kinome makes designing selective inhibitors a formidable task.[3]
-
Broad-Spectrum vs. Selective Inhibition: Some inhibitors, like sunitinib, are designed to be multi-targeted, inhibiting several kinases involved in tumor growth and angiogenesis (e.g., VEGFR, PDGFR, c-KIT).[6][7][8] This "polypharmacology" can be beneficial but also increases the risk of off-target toxicities.
-
The Value of Selectivity: Highly selective inhibitors, like axitinib, offer potent, on-target effects at lower concentrations, which can translate to an improved safety profile.[4][9] Axitinib is a potent and selective inhibitor of VEGFR-1, -2, and -3, with half-maximal inhibitory concentrations (IC50) in the picomolar to low nanomolar range, distinguishing it from less selective agents like sunitinib or sorafenib.[4][10]
Assessing the selectivity profile is therefore not merely an academic exercise; it is a critical step in drug development that informs efficacy, predicts potential side effects, and guides clinical strategy.
Methodologies for Profiling Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a comprehensive understanding of a compound's selectivity. No single assay can capture the full picture, from biochemical affinity to cellular target engagement and downstream pathway modulation.
Pillar 1: Large-Panel Biochemical Screening
The foundational step in assessing selectivity is to screen the inhibitor against a large, representative panel of the human kinome. This provides a broad, unbiased view of on- and off-target interactions.
Leading Technology: KINOMEscan™
The KINOMEscan™ platform is an industry-standard competition binding assay.[11][12][13] Its key advantage is that it measures the true thermodynamic dissociation constant (Kd) because the assay is ATP-independent.[12] This allows for direct and robust comparison of inhibitor affinity across different kinases.[11][12]
-
Principle: A test compound is profiled for its ability to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified via qPCR.[12]
-
Why this choice? It provides a quantitative, reproducible, and comprehensive dataset covering hundreds of kinases, enabling an early and clear picture of a compound's specificity.[11][14][15]
The workflow for such a screening approach is systematic, moving from a single high-concentration screen to determine initial hits, followed by dose-response curves to quantify the affinity (Kd) of those interactions.
Pillar 2: Orthogonal Enzymatic & Cellular Assays
Biochemical binding assays must be complemented by functional assays that measure the inhibition of kinase catalytic activity.
-
In Vitro Enzymatic Assays: These assays quantify the ability of an inhibitor to block the phosphorylation of a substrate by the target kinase.[1][16] Formats include radiometric assays (using ³²P-ATP or ³³P-ATP), and fluorescence/luminescence-based methods like HTRF™, or ADP-Glo™, which measure ADP production as a proxy for kinase activity.[1][16][17][18][19]
-
Cell-Based Assays: To confirm target engagement in a physiological context, cellular assays are crucial. These experiments measure the inhibition of phosphorylation of a kinase's substrate within whole cells (e.g., via Western Blot or ELISA), providing evidence that the compound can cross the cell membrane and engage its target at relevant intracellular ATP concentrations.[1][20]
Comparative Selectivity Profile: Axitinib vs. Other Angiogenesis Inhibitors
The (1H-indazol-3-yl)methanamine core in axitinib confers high potency and selectivity for VEGFRs.[4] To contextualize its performance, we compare its inhibitory profile against other multi-kinase inhibitors approved for similar indications, such as renal cell carcinoma.[21][22] The data below, compiled from various biochemical kinase assays, highlights the distinct selectivity profiles of these agents.
| Kinase Target | Axitinib (IC50, nM) | Sunitinib (IC50, nM) | Pazopanib (IC50, nM) | Regorafenib (IC50/Kd, nM) |
| VEGFR1 | 0.1[4] | 80 (Ki) | 10[23] | 13[24] |
| VEGFR2 | 0.2[9] | 80[6] | 30[23] | 4.2[24] |
| VEGFR3 | 0.1-0.3[4] | - | 47[23] | 46[24] |
| PDGFRβ | 1.6[4] | 2[6] | 84[23] | 22[24] |
| c-KIT | 1.7[4] | 1 (cellular) | 74[23] | 7[24] |
| FLT3 | >1000[4] | 50 (cellular)[6] | - | - |
| RET | - | - | - | 1.5[24] |
| RAF-1 | - | - | - | 2.5[24] |
Data compiled from multiple sources and assay types (IC50, Ki, Kd); direct comparison should be made with caution.
Expert Interpretation:
The data clearly illustrates that axitinib is the most potent and selective VEGFR inhibitor among the group.[4][9] Its IC50 values for VEGFRs are in the sub-nanomolar range, approximately 10-fold more potent than for other kinases like PDGFR and c-Kit.[4] In contrast, sunitinib and regorafenib exhibit broader activity, potently inhibiting a wider range of kinases including PDGFR, c-KIT, and FLT3 (for sunitinib) or RET and RAF-1 (for regorafenib).[6][24][25][26][27] Pazopanib shows potent activity against VEGFRs, PDGFRs, and c-Kit.[23][28]
This difference in selectivity has direct clinical implications. The potent "on-target" activity of axitinib against VEGFR is thought to be responsible for its clinical benefits and distinct toxicity profile.[9] The broader profiles of sunitinib and others may contribute to both their efficacy across different tumor types and a different spectrum of side effects, such as myelosuppression, which may be linked to Flt-3 and c-Kit inhibition.[26]
The VEGFR/PDGFR Signaling Axis: The Core Target
The primary targets for these inhibitors, VEGFR and PDGFR, are receptor tyrosine kinases crucial for angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[8][29][30][31]
By inhibiting the ATP-binding site of these receptors, indazole derivatives and their counterparts block downstream signaling cascades, ultimately leading to reduced tumor vascularization and growth.[4][32]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To ensure self-validating and trustworthy data, a standardized protocol is essential. The following describes a typical luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 value of an inhibitor.
Objective: To quantify the concentration at which a test compound inhibits 50% of the enzymatic activity of a target kinase.
Materials:
-
Target Kinase (e.g., VEGFR2)
-
Kinase Substrate (specific peptide or protein)
-
ATP (at Km concentration for the specific kinase)
-
Test Compound (e.g., 5-bromo-1H-indazol-3-yl)methanamine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent & Kinase Detection Reagent
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: a. Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting from a high concentration (e.g., 100 µM). b. Further dilute these concentrations into the kinase assay buffer.
-
Kinase Reaction Setup (per well): a. Add 2.5 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate. b. Add 5 µL of a solution containing the target kinase and its substrate to each well. c. Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Phosphorylation: a. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. b. Incubate the plate for 1 hour at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Detect ADP Production: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition & Analysis: a. Read the luminescence on a plate reader. b. Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no kinase or potent inhibitor control). c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Future Outlook
The (5-bromo-1H-indazol-3-yl)methanamine scaffold, exemplified by axitinib, represents a highly successful template for developing potent and selective kinase inhibitors.[4] Our comparative analysis demonstrates that derivatives based on this core can achieve superior selectivity for VEGFRs compared to other multi-kinase inhibitors like sunitinib and regorafenib.[4][33] This selectivity is not just a biochemical curiosity; it is a critical attribute that can translate into a more favorable therapeutic window, potentially reducing off-target toxicities and improving patient outcomes.[9][33]
The methodologies outlined here—from broad kinome scanning to specific enzymatic and cellular assays—provide a robust framework for any research program aimed at characterizing novel kinase inhibitors. By adhering to these principles of scientific integrity and comprehensive profiling, researchers can make well-informed decisions, accelerating the journey from chemical scaffold to clinical candidate. Future efforts in this area should focus on leveraging structural biology to rationally design even greater selectivity into the next generation of indazole-based therapeutics.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Bromo-Indazole Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 5-bromo-indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its utility stems from its function as a bioisostere of the adenine moiety of ATP, enabling it to effectively compete for the ATP-binding site of a vast array of kinases.[1][2][4] The bromine atom at the 5-position is not merely a placeholder; it is a versatile chemical handle for synthetic elaboration through cross-coupling reactions, allowing medicinal chemists to fine-tune potency and, critically, selectivity.[4][5]
However, the very feature that makes this scaffold so effective—its ability to target the highly conserved ATP pocket—is also its greatest challenge.[6][7] Achieving selectivity across the 500+ members of the human kinome is a formidable task. Unintended off-target interactions can lead to cellular toxicity or other adverse effects, while in some cases, calculated polypharmacology can be therapeutically beneficial.[6][8] Therefore, a rigorous and multi-faceted assessment of cross-reactivity is not just a regulatory hurdle but a fundamental component of rational drug design.
This guide provides an in-depth comparison of critical experimental methodologies for characterizing the selectivity profile of novel 5-bromo-indazole derivatives. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis for your drug discovery program.
Pillar 1: Large-Scale Biochemical Profiling - The Global View
The initial and most crucial step in understanding a compound's selectivity is to assess its interaction with a broad panel of purified kinases. This provides a global, unbiased view of its kinome-wide activity.
Causality Behind the Choice: Biochemical assays are the gold standard for initial selectivity screening because they measure direct, unadulterated interactions between the inhibitor and a panel of purified, isolated kinases.[6][9] This removes the complexity of the cellular environment (e.g., membrane permeability, efflux pumps, intracellular ATP concentrations), providing a clean measure of intrinsic binding affinity or enzymatic inhibition. This approach is essential to identify potential off-targets that might not be apparent in hypothesis-driven or limited cellular assays.
Comparative Methodologies: Biochemical Assays
| Assay Type | Principle | Primary Output | Advantages | Limitations |
| Competitive Binding (e.g., KINOMEscan™) | Measures the displacement of a tagged, broad-spectrum ligand from the kinase active site by the test compound. | Dissociation Constant (Kd), % Inhibition | ATP-independent; can identify binders to both active and inactive kinase conformations. | Does not directly measure functional inhibition of catalytic activity. |
| Enzymatic Activity (e.g., Reaction Biology) | Measures the ability of the compound to inhibit the phosphotransferase activity of the kinase using a specific substrate. | IC50, % Inhibition | Directly measures functional inhibition; highly quantitative. | Requires active enzyme; assay conditions (e.g., ATP concentration) can influence results. |
Experimental Protocol: Large-Panel Enzymatic Kinase Assay
-
Compound Preparation: Prepare a stock solution of the 5-bromo-indazole derivative in 100% DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 10 µM to 0.1 nM).
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), dispense the kinase, a fluorescently-labeled peptide substrate, and ATP.
-
Inhibitor Addition: Add the serially diluted compound to the assay wells. Include positive controls (e.g., staurosporine) and negative controls (DMSO vehicle).
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a termination buffer.
-
Signal Detection: Read the plate on a suitable microplate reader. The signal intensity corresponds to the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Caption: Workflow for a large-panel enzymatic kinase assay.
Pillar 2: Biophysical Validation - Confirming Direct Binding
While biochemical assays are powerful, they can sometimes be prone to artifacts. A biophysical method that measures the direct binding of the compound to the target protein provides an orthogonal validation of the interaction.
Causality Behind the Choice: The Thermal Shift Assay (TSA), or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct ligand binding.[10] The principle is that a ligand binding to a protein stabilizes its tertiary structure, leading to an increase in its melting temperature (Tm).[10][11] This technique is invaluable because it is independent of enzyme activity and can detect binding to both active and inactive conformations, which is particularly relevant for inhibitors that stabilize the DFG-out (inactive) state.[10]
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagent Preparation: Mix the purified target kinase with the 5-bromo-indazole test compound in a suitable buffer.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.
-
Plate Setup: Dispense the mixture into a 96- or 384-well PCR plate. Include a "no ligand" control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature gradient to slowly increase the temperature (e.g., from 25°C to 95°C).
-
Fluorescence Monitoring: Monitor the fluorescence at each temperature increment. As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in the resulting melt curve is the Tm. The difference in Tm between the protein with and without the compound (ΔTm) indicates the degree of stabilization and confirms binding.
Caption: Ligand binding stabilizes protein structure, increasing Tm.
Pillar 3: Cellular Target Engagement - Proving In-Cell Efficacy
Confirming that a compound interacts with its intended target in the complex milieu of a living cell is the ultimate validation.[9] Cellular assays bridge the gap between biochemical potency and physiological effect.
Causality Behind the Choice: Western blotting to detect the phosphorylation status of a kinase's direct downstream substrate is a definitive method for demonstrating target engagement.[2] If your 5-bromo-indazole compound successfully inhibits its target kinase inside the cell, you should observe a dose-dependent decrease in the phosphorylation of its substrate.[12][13][14] This assay provides a direct readout of the compound's ability to permeate the cell membrane, avoid efflux, and inhibit the target at endogenous ATP concentrations, validating its mechanism of action in a physiological context.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Seed an appropriate cancer cell line (e.g., A549, MCF-7) in 6-well plates.[2] Once attached, treat the cells with various concentrations of the 5-bromo-indazole derivative for a defined period (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Blocking: Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Add an HRP substrate (e.g., ECL) and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate and a loading control protein (e.g., GAPDH).[2]
Caption: Standardized workflow for Western Blot analysis.
Data Interpretation: A Comparative Case Study
To illustrate how these methodologies generate a comprehensive cross-reactivity profile, we will analyze data for well-characterized kinase inhibitors with structural similarities or relevance to the indazole class.
Case Study: GNE-7915, a Selective LRRK2 Inhibitor
GNE-7915 is a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.[15][16] Its selectivity has been extensively profiled.
-
Biochemical Profiling: In an initial screen against 187 kinases at a concentration 100-fold over its LRRK2 Ki, only TTK showed greater than 50% inhibition.[15] A broader competitive binding assay screen against 392 kinases showed significant interaction (>65% probe displacement) with only LRRK2, TTK, and ALK.[15]
-
Off-Target Characterization: Further screening revealed a moderately potent antagonism of the 5-HT2B receptor, an important off-target effect to consider during preclinical development.[15]
This example highlights the power of broad screening: it confirms high on-target selectivity within the kinome while simultaneously identifying potentially problematic off-target interactions with other protein families.
Comparative Selectivity Data Table
| Compound | Primary Target(s) | Profiling Method | Kinases Screened | Key Off-Targets (>50% Inhibition @ 1µM) |
| GNE-7915 [15] | LRRK2 | Competitive Binding Assay | 392 | TTK, ALK |
| VE-821 [14][17] | ATR | Enzymatic Assays | >200 (Implied) | Highly selective, often used as a tool compound with minimal noted off-targets.[12][13][14][17] |
| Axitinib [2] | VEGFRs, PDGFR, Kit | Enzymatic Assays | Broad Panel | RET, DDR2, c-KIT, LCK, and others. |
| Compound C05 [18] | PLK4 | Enzymatic Assays | 9 | Excellent selectivity against other PLK family members (PLK1, PLK3) and CDK4.[18] |
This table synthesizes data from multiple sources to provide a comparative overview. Axitinib is included as an example of a clinically approved indazole-based drug with a multi-kinase profile.
Conclusion and Forward Look
The characterization of a 5-bromo-indazole compound's cross-reactivity profile is a dynamic, iterative process. A comprehensive strategy that layers broad biochemical screening with orthogonal biophysical and cellular validation is paramount.
-
Start Broad: Begin with a large-panel biochemical screen to map the entire landscape of potential interactions.
-
Validate Orthogonally: Confirm direct binding for key on- and off-targets using a biophysical method like TSA.
-
Confirm in a Cellular Context: Use target-specific cellular assays, such as phospho-protein Western blotting, to verify that your compound engages its target in a physiologically relevant environment.
The data generated from this multi-pronged approach provides an invaluable feedback loop to medicinal chemistry teams, guiding structure-activity relationship (SAR) studies to enhance on-target potency while engineering out undesirable off-target activities.[7][19] By rigorously applying these self-validating experimental systems, researchers can confidently advance 5-bromo-indazole derivatives toward the development of safer and more effective targeted therapies.
References
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- 5-bromo-1-cyclopropyl-4-fluoro-1H-indazole powers pharma breakthroughs. PharmaBlock.
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- ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses.
- The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- 5-Bromo-1H-indazole. Chem-Impex.
- The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin.
- The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radi
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- Discovery of kinase inhibitors that potently cross-react with...
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (5-bromo-1H-indazol-3-yl)methanamine
As drug development professionals, our work with novel chemical entities like (5-bromo-1H-indazol-3-yl)methanamine demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Proper management of chemical waste is a cornerstone of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established regulatory standards and best laboratory practices. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Identification and Risk Assessment
The structure combines a halogenated (brominated) indazole core with a methanamine side chain. This suggests a multi-faceted hazard profile:
-
Halogenated Organic: Brominated compounds are categorized as halogenated organic waste, which requires specific disposal pathways to prevent the formation of harmful byproducts during treatment.[1][2] Mixing halogenated waste with non-halogenated solvent waste is a costly error, as the entire volume must then be treated as the more hazardous (and expensive) halogenated waste.[2]
-
Amine Functionality: The methanamine group imparts basic (alkaline) and potentially corrosive properties. Amines can also be flammable and may react vigorously with acids and oxidizing agents.[3][4]
-
Biological Activity: As a compound likely used in research and drug development, its physiological effects may not be fully characterized, warranting a cautious approach treating it as potentially toxic. Analogous compounds are listed as harmful if swallowed and as skin, eye, and respiratory irritants.[5][6]
Table 1: Inferred Hazard Profile and Recommended Personal Protective Equipment (PPE)
| Hazard Class | Potential Effects & Characteristics | Required PPE |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[4][5] | Chemical-resistant gloves (nitrile, neoprene), lab coat, safety goggles.[3] |
| Skin/Eye Irritant | May cause skin irritation and serious eye irritation or damage.[5][6][7] | Chemical-resistant gloves, safety goggles or face shield.[3] |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled as dust or aerosol.[5][6] | Work in a certified chemical fume hood. Use respiratory protection if ventilation is inadequate.[3] |
| Halogenated Organic | Subject to specific environmental regulations (EPA RCRA).[8][9] | Standard laboratory PPE. |
| Reactivity | Potentially incompatible with strong acids and oxidizing agents.[3][7] | Standard laboratory PPE. |
Regulatory Framework: EPA and OSHA Compliance
The disposal of chemical waste is strictly regulated. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the "cradle-to-grave" management of hazardous waste.[10][11] This means the generator of the waste (your laboratory) is responsible for it from creation to final disposal.[10]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the development of a Chemical Hygiene Plan, emergency action plans, and comprehensive employee training on handling hazardous materials.[10][12][13][14]
Compliance is not optional. It is a legal and ethical obligation. All procedures must be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines, which are designed to meet or exceed these federal mandates.
Core Principles for Disposal
Before proceeding to the specific protocol, adhere to these universal principles of hazardous waste management:
-
Segregation is Key: Never mix incompatible waste streams. Specifically, keep halogenated organic waste, like this compound, separate from non-halogenated waste.[1][2][15]
-
Label Accurately: All waste containers must be clearly and correctly labeled the moment waste is first added.[15][16]
-
Keep Containers Closed: Waste containers must be sealed at all times, except when adding waste.[11][15] This prevents spills and the release of hazardous vapors.
-
Minimize Waste Generation: Employ techniques to reduce the amount of waste generated, such as using microscale experimental methods where possible.[17][18]
Step-by-Step Disposal Protocol for this compound
This protocol covers the disposal of the pure compound (solid), solutions, and contaminated materials.
Phase 1: Waste Collection at the Point of Generation
-
Designate a Waste Stream: Classify all waste containing this compound as Halogenated Organic Waste .[2][19] If the waste is in an acidic or basic solution, it may also need to be labeled as corrosive. Consult your EHS office for guidance on mixed hazards.
-
Select an Appropriate Container:
-
Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solutions) that is in good condition with no leaks.[11][15]
-
The container must have a secure, tight-fitting screw cap.[11][17]
-
For liquid waste, it is often best to reuse an empty reagent bottle that previously held a compatible chemical.[18][20]
-
-
Initial Labeling:
-
Affix your institution's official "Hazardous Waste" label to the container before adding any waste.[3]
-
Clearly write the full chemical name: "this compound" and list all other constituents of the waste solution with their approximate percentages.[16] Do not use abbreviations or chemical formulas.
-
Mark the appropriate hazard boxes on the label (e.g., Toxic, Irritant, Halogenated).
-
Phase 2: Safe Accumulation and Storage in the Laboratory
-
Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (like a plastic tub or bin) to contain any potential leaks.[15][17]
-
Segregated Storage:
-
Store the halogenated waste container away from incompatible materials, particularly strong acids and oxidizers.[3][17]
-
Store in a designated, well-ventilated area, such as a satellite accumulation area (SAA) within the lab or inside a ventilated cabinet.[11] Do not store hazardous waste on the floor.
-
-
Log Waste Addition: Keep a log of when waste is added to the container. Containers should not be filled beyond 90% capacity to allow for expansion.[21]
Phase 3: Final Disposal and Pickup
-
Finalize Label: Once the container is full (or you are finished generating this waste stream), ensure the label is complete with all required information.
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup.[15][16] Follow their specific procedures for submitting a pickup request. Do not attempt to transport or dispose of the waste yourself.
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.
Caption: Decision workflow for proper chemical waste disposal.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.[12]
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels for large spills.
-
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled hazardous waste container.[22]
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If the material is flammable, turn off ignition sources if it is safe to do so.
-
Close the lab doors and prevent entry.
-
Call your institution's emergency number or EHS office immediately.[15]
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[23]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Use a safety shower if necessary. Seek medical attention.[23]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal of Contaminated Labware and Empty Containers
-
Contaminated Solids: Disposable labware (gloves, pipette tips, absorbent pads) that is contaminated with this compound should be collected in a separate, sealed container or bag, clearly labeled as "Solid Hazardous Waste" with the chemical name, and disposed of through EHS.[17]
-
Empty Containers: A chemical container is not considered "empty" until it has been properly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[15]
-
For many chemicals, a "triple rinse" procedure is required. After the first rinse is collected as hazardous waste, subsequent rinses with a suitable solvent (like water or acetone) may be permissible for drain disposal, but you must check with your local EHS and wastewater regulations.[18][20]
-
Once thoroughly rinsed and air-dried in a fume hood, the labels on the container must be completely removed or defaced.[15][20] The clean, unlabeled container can then be disposed of in the appropriate glass or plastic recycling bin.[20]
-
By adhering to this guide, researchers can ensure that the disposal of this compound is handled safely, responsibly, and in full compliance with regulatory requirements, building a culture of safety that extends beyond the laboratory bench.
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Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
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Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
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Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
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HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES. The University of Alabama in Huntsville. [Link]
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HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]
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Safety Data Sheet: Methylamine. Carl ROTH. [Link]
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Navigating the Synthesis and Handling of (5-bromo-1H-indazol-3-yl)methanamine: A Guide to Personal Protective Equipment and Safe Disposal
The synthesis and subsequent handling of novel chemical entities are cornerstones of drug discovery and development. Among these, (5-bromo-1H-indazol-3-yl)methanamine, a halogenated indazole derivative, presents a unique set of handling challenges due to its chemical structure. This guide provides an in-depth, experience-driven protocol for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and environmental integrity. Our focus extends beyond mere procedural steps to elucidate the rationale behind each recommendation, fostering a culture of safety and scientific excellence.
Understanding the Hazard Profile: A Logic-Driven Approach
Based on data from structurally similar compounds such as 5-bromo-1-methyl-1H-indazol-3-amine and 5-bromo-1H-indazole, we can anticipate that this compound may be harmful if swallowed, and could cause skin and eye irritation.[6][7] Therefore, a cautious and comprehensive approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, with detailed justifications for each item.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields (ANSI Z87 certified) | Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[8][9] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Aromatic amines can potentially be absorbed through the skin.[8][10] For prolonged handling or when working with solutions, double-gloving is recommended. |
| Body Protection | A buttoned, long-sleeved laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure.[9] |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | A properly functioning fume hood provides adequate ventilation to control airborne particulates or vapors. If weighing or transferring powder outside of a hood, a NIOSH-approved N95 respirator is recommended.[7] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[8] |
dot
Caption: Rationale for PPE selection based on compound characteristics.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is crucial for minimizing exposure and preventing accidental releases.
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the chemical fume hood.
-
Use a disposable weighing boat to handle the solid compound.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust.
-
Clean any residual powder from the spatula and weighing boat with a solvent-moistened wipe and dispose of it in the halogenated waste container.
-
-
During Reaction:
-
Keep the reaction vessel closed to prevent the release of vapors.
-
Maintain a clean and organized workspace within the fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction Work-up and Purification:
-
Conduct all extractions and purifications within the chemical fume hood.
-
Be mindful of potential splashes when transferring liquids.
-
-
Decontamination:
-
Thoroughly clean all glassware and equipment that came into contact with the compound.
-
Wipe down the surfaces of the fume hood with an appropriate solvent.
-
Dispose of all contaminated wipes and disposable items in the designated halogenated waste container.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper waste disposal is a critical component of laboratory safety and environmental stewardship. Due to the presence of bromine, this compound and any materials contaminated with it must be treated as halogenated waste.[5]
dot
Caption: Waste disposal workflow for this compound.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and contaminated wipes, must be placed in a clearly labeled, sealed container for halogenated solid waste.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound should be collected in a designated, sealed container for halogenated liquid waste.[4]
-
Labeling: All waste containers must be clearly labeled with "Halogenated Waste" and a list of the chemical contents.[3][11]
Never dispose of halogenated waste down the drain. [4] This can lead to the contamination of water systems and harm aquatic life.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[12] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Small Spill (<100 mg) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Place the absorbent material in a sealed container for halogenated waste. Clean the spill area with a suitable solvent and dispose of all cleaning materials in the halogenated waste container. |
| Large Spill (>100 mg) | Evacuate the immediate area and alert your supervisor and institutional safety officer. Do not attempt to clean up a large spill without proper training and equipment. |
By adhering to these comprehensive safety and handling protocols, researchers can confidently and responsibly work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
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- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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- Temple University. Halogenated Solvents in Laboratories.
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- Cornell EHS. 7.2 Organic Solvents.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
